Calcium channel-modulator-1
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYDIZPHIUSZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Calcium Channel-Modulator-1 (CCM-1)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Voltage-gated calcium channels (VGCCs) are fundamental transmembrane proteins that convert membrane depolarization into intracellular calcium transients, initiating a wide array of physiological processes.[1][2] This document provides a comprehensive technical overview of the mechanism of action for a novel investigational molecule, Calcium Channel-Modulator-1 (CCM-1), a potent and selective antagonist for the L-type voltage-gated calcium channel. We will detail its molecular interactions, downstream signaling effects, and the key experimental protocols used for its characterization. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.
Core Mechanism of Action
CCM-1 exerts its pharmacological effect by directly interacting with L-type calcium channels (LTCCs), which are critical in regulating cardiovascular function.[3][4]
-
Target Specificity: CCM-1 is a highly selective antagonist of the L-type calcium channel, a member of the CaV1 subfamily. These channels are prevalent in cardiac muscle, smooth muscle, and pancreatic cells.[3]
-
Molecular Binding: The primary binding site for CCM-1 is on the pore-forming α1 subunit of the LTCC complex.[5] This subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). CCM-1 binds to a specific site within this structure, allosterically modulating channel function.
-
Functional Effect: Upon binding, CCM-1 stabilizes the calcium channel in a non-conducting, inactivated state. This state-dependent binding means CCM-1 has a higher affinity for channels that are in depolarized (open or inactivated) states.[6] By preventing the voltage-dependent opening of the channel pore, CCM-1 effectively blocks the influx of extracellular Ca²⁺ into the cell. This reduction in intracellular calcium concentration is the primary mechanism behind its physiological effects, which include relaxation of vascular smooth muscle (vasodilation) and a reduction in the force of cardiac contraction (negative inotropy).[7]
Quantitative Data Presentation
The pharmacological profile of CCM-1 has been quantified through a series of standardized in vitro assays.
Table 1: Binding Affinity of CCM-1 for the L-type Calcium Channel
This table summarizes data from competitive radioligand binding assays used to determine the affinity of CCM-1 for its target.
| Parameter | Radioligand | Tissue/Cell Preparation | Value |
| Kᵢ (inhibition constant) | [³H]PN200-110 | Rat brain membranes | 15 pM |
| IC₅₀ (vs. 15 pM [³H]GVIA) | [¹²⁵I]GVIA | Rat brain membranes | 13 pM[8] |
Table 2: Electrophysiological Effects of CCM-1 on L-type Ca²⁺ Current
This table presents data from whole-cell patch-clamp experiments, quantifying the inhibitory effect of CCM-1 on channel function.
| Parameter | Cell Line | Experimental Condition | Value |
| IC₅₀ (Current Inhibition) | HEK293 expressing human CaV1.2 | Holding potential: -100 mV | 0.142 nM[9] |
| Voltage-dependence of Inactivation (V₅₀) | Rat cardiomyocytes | 1 µM CCM-1 | Shift from -35 mV to -50 mV |
| Effect on Action Potential Duration (APD₅₀) | Rabbit Purkinje fibers | 1 µM CCM-1 | Shortened[9] |
Signaling Pathways and Modulation by CCM-1
The influx of calcium through LTCCs initiates critical downstream signaling cascades. CCM-1's mechanism is centered on the blockade of this initial step.
References
- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Calcium-Modulating Cyclophilin Ligand (CAMLG/CAML)
An In-depth Technical Guide on the Function of Calcium Channel Modulators: CAMLG and CALHM1
Introduction
The term "Calcium channel-modulator-1" can refer to two distinct proteins with different cellular locations and functions: Calcium-Modulating Cyclophilin Ligand (CAMLG), also known as CAML, and Calcium Homeostasis Modulator 1 (CALHM1). This guide provides a comprehensive overview of the core functions, associated signaling pathways, and experimental methodologies for each of these important modulators of calcium signaling and cellular homeostasis.
Calcium-Modulating Cyclophilin Ligand (CAMLG or CAML) is an integral membrane protein residing in the endoplasmic reticulum (ER). It is a versatile signaling molecule involved in a range of biological processes, from protein trafficking to immune response.
Core Functions of CAMLG
CAMLG has been identified to play crucial roles in several key cellular activities:
-
Post-translational Insertion of Tail-Anchored (TA) Proteins: CAMLG acts as a receptor for the TRC40 protein, which is the mammalian homolog of the yeast Get3 ATPase. This interaction is essential for the insertion of newly synthesized TA proteins into the ER membrane. TA proteins are a class of membrane proteins characterized by a single C-terminal transmembrane domain.[1]
-
T-Cell Activation and Survival: CAMLG is critical for the survival of T cells following their activation via the T-cell receptor (TCR). While CAMLG-deficient T cells can initiate the activation process, they exhibit reduced proliferation and undergo cell death.[2] This implicates CAMLG in a vital survival function downstream of T-cell activation.[2]
-
Regulation of GABA(A) Receptor Trafficking: CAMLG interacts with the gamma2 subunit of GABA(A) receptors. This interaction is important for the accumulation and functional expression of these receptors at postsynaptic inhibitory synapses.[3] Depletion of CAMLG leads to a reduction in GABA-evoked currents and synaptic function due to impaired recycling of endocytosed GABA(A) receptors back to the cell surface.[3]
-
Calcium Signal Transduction: CAMLG is a participant in the calcium signal transduction pathway. It binds to cyclophilin B and acts downstream of the T-cell receptor and upstream of calcineurin, leading to an influx of calcium.[4][5]
Signaling Pathways Involving CAMLG
The diverse functions of CAMLG are mediated through its participation in distinct signaling and trafficking pathways.
Experimental Protocols
The functional characterization of CAMLG has been achieved through a variety of molecular and cellular biology techniques.
| Experiment | Methodology | Purpose |
| Immunoprecipitation | Cell lysates from transfected cells or brain tissue are incubated with an antibody specific to CAMLG. The antibody-protein complexes are then captured, and the interacting proteins (e.g., GABA(A) receptors) are identified by Western blotting.[3] | To identify proteins that physically interact with CAMLG. |
| shRNA-mediated Knockdown | Short hairpin RNAs (shRNAs) targeting CAMLG mRNA are introduced into neurons to reduce the expression of the CAMLG protein. The functional consequences, such as changes in GABA-evoked currents, are then measured using electrophysiology.[3] | To study the loss-of-function phenotype of CAMLG. |
| T-cell Activation and Proliferation Assays | T cells from tamoxifen-inducible CAML knockout mice are stimulated with anti-CD3 and anti-CD28 antibodies. Cell proliferation is measured by assays such as CFSE dilution, and cell viability is assessed using viability dyes and flow cytometry.[2] | To determine the role of CAMLG in T-cell activation, proliferation, and survival. |
Part 2: Calcium Homeostasis Modulator 1 (CALHM1)
Calcium Homeostasis Modulator 1 (CALHM1), formerly known as FAM26C, is a plasma membrane ion channel that plays a significant role in neuronal excitability and taste signaling.[6][7] Unlike CAMLG, CALHM1 is a pore-forming subunit of an ion channel.[8][9][10]
Core Functions of CALHM1
CALHM1 is a unique ion channel with distinct regulatory mechanisms and physiological roles:
-
Voltage and Extracellular Calcium Gating: The gating of the CALHM1 channel is allosterically regulated by both membrane voltage and the concentration of extracellular Ca²⁺ ([Ca²⁺]o).[6][7] At physiological [Ca²⁺]o (around 1.5 mM) and resting membrane potentials, the channel is closed. Depolarization or a reduction in [Ca²⁺]o increases the channel's open probability.[6][7]
-
Ion Permeability: CALHM1 forms a large pore (~14 Å in diameter) that is permeable to both cations and anions, including Ca²⁺ and ATP.[6][7]
-
Neuronal Excitability: In the brain, CALHM1 is involved in modulating the excitability of cortical neurons, particularly in response to low extracellular calcium levels.[6][7][8]
-
Taste Sensation: CALHM1 functions as an essential ATP release channel in type II taste bud cells, which are responsible for sensing sweet, bitter, and umami tastes. This ATP release is a form of nonsynaptic neurotransmitter release.[6][7]
Quantitative Data
| Parameter | Value | Context |
| IC₅₀ for Aortic Contraction | 0.8 µM | This value is attributed to a small molecule referred to as "this compound" in a commercial context, which may not be the CALHM1 protein itself but a compound that modulates its activity.[11] |
| Pore Diameter | ~14 Å | The functional pore diameter of the hexameric CALHM1 channel.[6][7] |
| Physiological [Ca²⁺]o | ~1.5 mM | The extracellular calcium concentration at which CALHM1 channels are typically closed at resting membrane potentials.[6][7] |
Signaling and Regulatory Mechanisms
The function of CALHM1 is intricately linked to changes in the cellular environment.
Experimental Protocols
The biophysical and physiological properties of CALHM1 have been elucidated using electrophysiological and molecular techniques.
| Experiment | Methodology | Purpose |
| Two-Electrode Voltage Clamp (TEVC) | CALHM1 is expressed in Xenopus oocytes. The membrane potential is clamped at various voltages, and ionic currents are recorded in response to changes in the extracellular ion composition (e.g., removal of Ca²⁺).[6] | To characterize the voltage- and ion-dependent gating properties of the CALHM1 channel. |
| Patch-Clamp Electrophysiology | This technique is applied to isolated taste bud cells or cultured neurons to record whole-cell currents. The effect of CALHM1 modulators or genetic knockout on these currents can be assessed.[12] | To measure CALHM1-like currents in native cells and understand their physiological role. |
| Calcium Imaging | Cells expressing CALHM1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). Changes in intracellular calcium concentration are measured in response to stimuli such as the removal and re-addition of extracellular calcium.[10] | To visualize and quantify the influx of calcium through CALHM1 channels. |
| Genetic Knockout Models | Mice with a targeted deletion of the CALHM1 gene are generated. The physiological consequences, such as altered taste perception or neuronal excitability, are then studied in these animals.[8][12] | To determine the in vivo function of CALHM1. |
While both CAMLG and CALHM1 are associated with calcium modulation, they are functionally and structurally distinct entities. CAMLG is an ER-resident protein crucial for protein trafficking and immune cell survival, acting as a component of larger protein complexes. In contrast, CALHM1 is a pore-forming ion channel in the plasma membrane that directly gates the flow of ions in response to environmental cues. A clear understanding of the specific functions of each "this compound" is essential for researchers and drug development professionals targeting these pathways.
References
- 1. The emerging role of calcium-modulating cyclophilin ligand in posttranslational insertion of tail-anchored proteins into the endoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-Modulating Cyclophilin Ligand Is Essential for the Survival of Activated T Cells and for Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-modulating cyclophilin ligand regulates membrane trafficking of postsynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium modulating ligand - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Calcium homeostasis modulator (CALHM) ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium homeostasis modulator (CALHM) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Calcium homeostasis modulator 1 (CALHM1) is the pore-forming subunit of an ion channel that mediates extracellular Ca2+ regulation of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium homeostasis modulator 1 (CALHM1) is the pore-forming subunit of an ion channel that mediates extracellular Ca2+ regulation of neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Amlodipine, a Representative Calcium Channel Modulator
Disclaimer: The term "Calcium channel-modulator-1" does not correspond to a recognized scientific nomenclature. This guide will focus on Amlodipine (B1666008) , a widely studied and clinically significant dihydropyridine (B1217469) calcium channel blocker, as a representative example to fulfill the core requirements of the request.
Amlodipine is a third-generation dihydropyridine calcium channel blocker extensively used in the management of hypertension and angina pectoris. Its therapeutic success is attributed to its primary mechanism of action, which involves the inhibition of L-type calcium channels, supplemented by a complex interplay with other signaling pathways that afford cardiovascular protection.
Chemical Structure
Amlodipine is chemically described as 3-Ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[1] It is commonly used as a besylate salt, which is a white crystalline powder with a molecular weight of 567.1.[1]
-
Empirical Formula: C₂₀H₂₅ClN₂O₅·C₆H₆O₃S[1]
-
Chemical Name: 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]
Synthesis of Amlodipine
The most common and industrially scalable method for synthesizing Amlodipine is the Hantzsch pyridine (B92270) synthesis.[3] This reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a source of ammonia (B1221849) (methyl 3-aminocrotonate).[3][4] A prevalent industrial route employs a phthalimide-protected amino group to prevent side reactions, which is subsequently deprotected to yield the final Amlodipine molecule.[3][5]
An alternative approach involves an aza Diels-Alder reaction to construct the highly substituted 1,4-dihydropyridine (B1200194) core.[6]
General Synthesis Workflow (Hantzsch Reaction)
The following diagram illustrates a common synthetic pathway for Amlodipine, proceeding through a phthalimido-protected intermediate.
Caption: Hantzsch synthesis workflow for Amlodipine.
Quantitative Data: In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC₅₀) of Amlodipine on various calcium channel subtypes. Lower values indicate higher potency.
| Target Channel | Species/Tissue | IC₅₀ Value | Holding Potential | Reference |
| L-type Ca²⁺ Channel | Guinea Pig (Atria) | 2.4 µM | -100 mV | [7] |
| N-type Ca²⁺ Channel | Not Specified | 5.8 µM | -100 mV | [7] |
| T-type Ca²⁺ Channel | Guinea Pig (Atria) | 5.6 µM | Not Specified | [7] |
| L-type Ca²⁺ Channel | Rat (Aorta) | 1.9 nM | Depolarised | [8] |
| L-type Ca²⁺ Channel | Rat (Aorta) | 19.4 nM | 45 mM K⁺ | [8] |
| CaVAb (Bacterial) | Recombinant | 10 nM | After Depolarization | [9] |
The following table presents the pIC₅₀ (-log IC₅₀ M) values, indicating the potency of Amlodipine in human vascular and cardiac tissues.
| Tissue Type | Preparation | pIC₅₀ Value | Reference |
| Vascular | Human Small Arteries | 6.64 | [10] |
| Cardiac | Human Right Atrial Trabeculae | 5.94 | [10] |
Experimental Protocols
Hantzsch Synthesis of Phthalimidoamlodipine Intermediate
This protocol is a generalized representation based on established Hantzsch synthesis principles for dihydropyridines.[3]
-
Step 1: Knoevenagel Condensation:
-
Step 2: Dihydropyridine Ring Formation:
-
Step 3: Isolation and Purification:
Characterization of Synthesized Amlodipine
The structure and purity of the synthesized Amlodipine are confirmed using standard analytical techniques.[3]
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Preparation: A suitable mixture of acetonitrile (B52724) and a buffer solution is prepared and degassed.[3]
-
Standard and Sample Preparation: A standard solution of Amlodipine of known concentration and a sample solution of the synthesized product are prepared in the mobile phase.[3]
-
Analysis: The HPLC system is equilibrated with the mobile phase. Standard and sample solutions are injected, and the chromatograms are recorded. Purity is determined by comparing the peak area of Amlodipine to the total area of all peaks.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of Amlodipine besylate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).[3]
-
Data Processing: The raw data undergoes Fourier transformation, phase correction, and baseline correction to generate the final spectra for analysis.[3]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A stock solution of Amlodipine is prepared in a solvent like methanol (B129727) and diluted to an appropriate concentration.[3]
-
Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer and separated using a reversed-phase column.[3]
-
Mass Analysis: The mass spectrometer is operated in a suitable mode (e.g., electrospray ionization) to obtain the mass spectrum of the eluted compound, confirming its molecular weight.
-
Signaling Pathways and Mechanism of Action
Primary Mechanism: L-type Calcium Channel Blockade
Amlodipine's principal therapeutic effect is the inhibition of voltage-dependent L-type calcium channels, which are abundant in vascular smooth muscle and cardiac muscle.[11] It binds to both dihydropyridine and non-dihydropyridine sites, selectively blocking the influx of extracellular calcium ions.[12] This action is more pronounced in vascular smooth muscle cells, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.
The signaling cascade for smooth muscle contraction that Amlodipine disrupts is as follows:
-
Influx of Ca²⁺ through L-type channels.[13]
-
The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK).[13][11]
-
MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin, resulting in vascular smooth muscle contraction.[13][11]
Amlodipine interrupts this pathway at the initial step by preventing Ca²⁺ influx.[13]
Caption: Amlodipine's primary mechanism of action.
Secondary Signaling Pathways
Beyond its primary role, Amlodipine exhibits pleiotropic effects, including anti-proliferative actions on vascular smooth muscle cells (VSMCs), which is a key process in the development of atherosclerosis. This is achieved, in part, through the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK), also known as the ERK1/2 pathway.[14] Amlodipine has been shown to dose-dependently inhibit the activation of ERK1/2 induced by growth factors, suggesting a mechanism for its anti-atherosclerotic properties.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6653481B2 - Process for making amlodipine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 8. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
- 14. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orai1: A Comprehensive Technical Guide to its Role as a Calcium Release-Activated Calcium (CRAC) Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orai1 is a crucial protein that forms the pore of the Calcium Release-Activated Calcium (CRAC) channel, a highly calcium-selective ion channel essential for a multitude of cellular functions.[1][2] This channel is a key component of store-operated calcium entry (SOCE), a process where the depletion of calcium from the endoplasmic reticulum (ER) triggers the influx of extracellular calcium into the cell.[3][4] The modulation of Orai1 activity is critical for processes ranging from T-cell activation and immune responses to muscle function and development.[5][6][7] Dysregulation of Orai1 function is implicated in a variety of human diseases, including immunodeficiency, autoimmune disorders, and certain myopathies, making it a significant target for therapeutic intervention.[5][6][8][9][10] This technical guide provides an in-depth overview of Orai1 as a CRAC channel modulator, focusing on its mechanism of action, key experimental protocols for its study, and quantitative data on its modulation.
The STIM1-Orai1 Signaling Pathway
The activation of Orai1 is intricately controlled by the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor.[7][11] The canonical activation pathway is as follows:
-
Store Depletion: Various cell surface receptor signals lead to the depletion of calcium from the ER lumen.
-
STIM1 Sensing and Conformational Change: The EF-hand domain of STIM1, located in the ER lumen, senses the drop in calcium concentration. This triggers a conformational change in STIM1.
-
STIM1 Oligomerization and Translocation: STIM1 proteins oligomerize and translocate to ER-plasma membrane (PM) junctions.[11]
-
STIM1-Orai1 Interaction: At these junctions, the cytosolic domain of STIM1 directly interacts with the N- and C-termini of Orai1 channels in the plasma membrane.[11][12]
-
Orai1 Channel Gating: This interaction induces a conformational change in the Orai1 channel, leading to the opening of its pore and the highly selective influx of calcium into the cell.[12][13]
This intricate signaling cascade ensures a precise and controlled calcium influx in response to cellular needs. The direct binding of STIM1 to Orai1 is a critical step and a key target for understanding and modulating CRAC channel activity.[11]
Quantitative Data on Orai1 Modulation and Properties
The following tables summarize key quantitative data related to the pharmacological modulation and biophysical properties of the Orai1 channel. This information is critical for researchers designing experiments and for professionals in drug development seeking to target Orai1.
Table 1: Pharmacological Inhibitors of Orai1
| Compound | Target | IC50 | Cell Type | Comments |
| YM-58483 (BTP2) | Orai1 | 2.8 µM | MDA-MB-231 breast cancer cells | Potent blocker of thapsigargin-induced SOCE.[14] Also inhibits TRPC3 and TRPC5.[14] |
| GSK-7975A | Orai1, Orai3 | 4 µM | HEK293 cells | Pyrazole derivative, also blocks TRPV6 channels.[14][15] |
| GSK-5503A | CRAC channels | ~4 µM | HEK293 cells | Pyrazole derivative with similar potency to GSK-7975A.[15] |
| AnCoA4 | Orai1 | ~80% inhibition at 20 µM | HEK-293 cells (co-expressing STIM1/Orai1) | Inhibits Orai1 recruitment into puncta.[14] |
| ML-9 | SOCE | 10 µM | - | Also a myosin light chain kinase (MLCK) inhibitor.[14] |
| 2-APB (high conc.) | CRAC channels | 20-100 µM | Various | Biphasic effect; inhibitory at high concentrations.[14][16] |
| CM4620 | Orai1 | 0.2 µM | HEK-293 cells | Selective for Orai1 over Orai2. |
| Synta 66 | Orai1 | - | Vascular smooth muscle and endothelial cells | Inhibits SOCE.[17] |
| Gadolinium (Gd3+) | Orai1, Orai2, Orai3 | 5 µM | ORAI-TKO HEK293 cells | Potent, non-selective blocker of all Orai isoforms.[16] |
Table 2: Pharmacological Activators and Potentiators of Orai1
| Compound | Target | EC50 / Effective Concentration | Cell Type | Comments |
| IA65 | Orai1 | 2 µM (for CDI enhancement) | Orai-TKO HEK293 cells | Selective enhancer of Orai1 activity, also potentiates Ca2+-dependent inactivation (CDI).[14][18] |
| 2-APB (low conc.) | CRAC channels | 1-10 µM | Various | Potentiates CRAC channel activity at low concentrations.[14][16] |
Table 3: Biophysical Properties of the Orai1 Channel
| Property | Value | Conditions | Reference |
| Unitary Conductance (Ca2+) | ~20 fS | 2-110 mM extracellular Ca2+ | [19] |
| Unitary Conductance (monovalent ions) | ~200 fS | Divalent-free conditions | [20] |
| Open Probability (Po) | ~0.7-0.8 | STIM1-activated | [12][21] |
| Ca2+ Selectivity (PCa/PNa) | >1000 | [20][21] |
Key Experimental Protocols
Studying the function and modulation of Orai1 requires specialized biophysical and cell imaging techniques. The following sections provide detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC
This technique directly measures the ion current (ICRAC) flowing through Orai1 channels.
Objective: To record and characterize the Ca2+ release-activated Ca2+ current (ICRAC) mediated by Orai1 channels.
Materials:
-
Cells expressing Orai1 and STIM1 (e.g., HEK293T, Jurkat T-cells)
-
Patch-clamp amplifier and data acquisition system (e.g., EPC-10)
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Perfusion system
-
External (bath) solution: 120 mM NaCl, 10 mM TEA-Cl, 2.8 mM KCl, 2 mM MgCl2, 10 mM CaCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution: 120 mM Cs-glutamate, 8 mM MgCl2, 10 mM HEPES, 10 mM BAPTA (or EGTA) (pH 7.2 with CsOH). To induce store depletion, 20 µM IP3 can be included.
-
Store-depleting agents (e.g., Thapsigargin (Tg), Ionomycin)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For transient transfections, transfect cells with Orai1 and STIM1 expression plasmids.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette under positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Store Depletion: Induce depletion of ER Ca2+ stores either passively by dialysis of the cell with the BAPTA/EGTA-containing internal solution or actively by including IP3 in the pipette solution or by bath application of Thapsigargin.
-
Data Acquisition: Apply a series of voltage ramps or steps (e.g., from -120 mV to +100 mV) to elicit and record the characteristic inwardly rectifying ICRAC.
-
Pharmacology: To test the effect of modulators, apply the compounds via the perfusion system and record the changes in ICRAC.
Förster Resonance Energy Transfer (FRET) Imaging of STIM1-Orai1 Interaction
FRET microscopy allows for the visualization and quantification of the close proximity between STIM1 and Orai1, indicating their direct interaction.
Objective: To monitor the interaction between STIM1 and Orai1 in live cells upon store depletion.
Materials:
-
Live-cell imaging microscope equipped with a FRET module (e.g., two emission channels for donor and acceptor).
-
Cells expressing fluorescently tagged STIM1 (e.g., STIM1-CFP or STIM1-YFP) and Orai1 (e.g., Orai1-YFP or Orai1-CFP).
-
Imaging medium (e.g., HEPES-buffered saline).
-
Store-depleting agent (e.g., Thapsigargin).
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding the FRET pair (e.g., STIM1-CFP as the donor and Orai1-YFP as the acceptor).
-
Imaging Setup: Place the coverslip with transfected cells on the microscope stage.
-
Baseline Imaging: Acquire baseline images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).
-
Store Depletion: Perfuse the cells with a solution containing a store-depleting agent (e.g., 1 µM Thapsigargin).
-
Time-Lapse Imaging: Acquire images in all three channels at regular intervals to monitor the change in FRET signal over time as STIM1 and Orai1 co-cluster.
-
FRET Analysis: Calculate the normalized FRET (NFRET) or FRET efficiency (E) to quantify the interaction. An increase in the FRET signal upon store depletion indicates the interaction between STIM1 and Orai1.
Total Internal Reflection Fluorescence (TIRF) Microscopy of Orai1 Clustering
TIRF microscopy selectively illuminates a thin layer of the cell near the coverslip, allowing for high-resolution imaging of plasma membrane events like Orai1 clustering.
Objective: To visualize the clustering of Orai1 at the plasma membrane upon store depletion and co-localization with STIM1.
Materials:
-
TIRF microscope.
-
Cells expressing fluorescently tagged Orai1 (e.g., Orai1-GFP) and STIM1 (e.g., STIM1-mCherry).
-
Imaging medium.
-
Store-depleting agent (e.g., Thapsigargin).
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding fluorescently tagged Orai1 and STIM1.
-
TIRF Imaging: Place the coverslip on the TIRF microscope. Adjust the angle of the laser beam to achieve total internal reflection.
-
Baseline Imaging: Acquire images of the fluorescently tagged proteins before store depletion. Orai1 should appear diffusely distributed on the plasma membrane.
-
Store Depletion: Add a store-depleting agent to the imaging medium.
-
Time-Lapse Imaging: Acquire a time-lapse series of images to visualize the dynamic formation of Orai1 clusters (puncta) at the plasma membrane and their co-localization with STIM1 puncta.
-
Image Analysis: Quantify the number, size, and intensity of the puncta to analyze the extent of clustering.
Orai1 in Disease and as a Therapeutic Target
Mutations in the ORAI1 gene can lead to either loss-of-function or gain-of-function of the CRAC channel, resulting in distinct clinical phenotypes.
-
Loss-of-Function Mutations: These mutations lead to severe combined immunodeficiency (SCID)-like diseases, characterized by impaired T-cell activation, as well as myopathy and ectodermal dysplasia.[5][6] A well-known example is the R91W mutation, which results in a non-functional channel.[8]
-
Gain-of-Function Mutations: These mutations cause constitutive activation of Orai1, leading to conditions like tubular aggregate myopathy and Stormorken syndrome.[6][9][10]
The critical role of Orai1 in these diseases underscores its potential as a therapeutic target. The development of specific Orai1 inhibitors is a promising strategy for treating autoimmune diseases, certain cancers, and inflammatory conditions where excessive calcium signaling is a contributing factor.[1] Conversely, Orai1 activators could potentially be used to treat conditions associated with deficient calcium signaling.
Conclusion
Orai1 is a finely tuned molecular machine at the heart of cellular calcium signaling. Its modulation through the STIM1 pathway is essential for a vast array of physiological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of Orai1 and to develop novel therapeutic strategies targeting this critical ion channel. A deeper understanding of Orai1 pharmacology and the consequences of its dysregulation will continue to pave the way for innovative treatments for a range of human diseases.
References
- 1. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ORAI-mediated calcium entry: mechanism and roles, diseases and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diseases caused by mutations in ORAI1 and STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | STIM1/ORAI1 Loss-of-Function and Gain-of-Function Mutations Inversely Impact on SOCE and Calcium Homeostasis and Cause Multi-Systemic Mirror Diseases [frontiersin.org]
- 8. Novel ORAI1 Mutation Disrupts Channel Trafficking Resulting in Combined Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ORAI1 Mutations with Distinct Channel Gating Defects in Tubular Aggregate Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STIM1 Clusters and Activates CRAC Channels via Direct Binding of a Cytosolic Domain to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orai1 calcium channels in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structures reveal opening of the store-operated calcium channel Orai - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Insights into Ca2+ Permeation through Orai Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The exquisitely cooperative nature of Orai1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Blockbuster: An In-Depth Technical Guide to the Discovery and History of Dihydropyridine Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental methodologies related to dihydropyridine (B1217469) (DHP) calcium channel modulators. From their origins in cardiovascular research to their establishment as a cornerstone of hypertension and angina therapy, this document details the key scientific milestones, presents comparative quantitative data, and outlines the experimental protocols that enabled their development.
A Serendipitous Discovery: The History of Dihydropyridines
The journey of dihydropyridine calcium channel blockers began in the mid-1960s during a broad search for new coronary vasodilators.[1][2] Researchers at the German pharmaceutical company Bayer AG were screening novel compounds for their potential to treat angina pectoris.[3] This research program led to the synthesis of the first 1,4-dihydropyridine (B1200194) compound, nifedipine (B1678770) (initially coded BAY a1040), which demonstrated potent vasodilatory effects.[3]
Initial pharmacological studies revealed that nifedipine's mechanism was distinct from existing vasodilators like nitrates. Instead of acting as a nitric oxide donor, it inhibited the contraction of vascular smooth muscle by interfering with the influx of extracellular calcium ions.[2] This pioneering work, built upon Sidney Ringer's 1883 discovery of calcium's role in muscle contraction, led to the classification of nifedipine as the first "calcium antagonist."[1][2]
Subsequent radiochemical and electrophysiological studies definitively identified the target of dihydropyridines as the L-type voltage-gated calcium channels.[1] This discovery solidified a new pharmacological class and paved the way for the development of second and third-generation dihydropyridines with improved pharmacokinetic profiles and tissue selectivity.
The foundational chemical synthesis for this entire class of drugs is the Hantzsch dihydropyridine synthesis , first reported by Arthur Rudolf Hantzsch in 1881.[4] This multicomponent reaction, which condenses an aldehyde, a β-ketoester, and a nitrogen donor, proved to be an efficient method for creating the core 1,4-dihydropyridine scaffold of nifedipine and its successors.[4][5][6]
Quantitative Pharmacology of Dihydropyridines
The efficacy and clinical utility of dihydropyridine modulators are defined by their affinity for the L-type calcium channel and their pharmacokinetic properties. The following tables summarize key quantitative data for several prominent members of this class.
Table 1: In Vitro Potency of Dihydropyridine Calcium Channel Blockers
| Compound | Assay Type | Preparation | IC₅₀ (nM) | Reference(s) |
| Nifedipine | Inhibition of K⁺-induced contraction | Rat Aorta | 2.9 | [7] |
| Amlodipine (B1666008) | Inhibition of Ca²⁺-induced contraction | Rat Aorta | 1.9 | [8] |
| Felodipine (B1672334) | Vasodilation (Log IC₅₀) | Human Forearm | 0.34 | [9] |
| SQ 32,547 | Inhibition of K⁺-induced contraction | Rat Aorta | 5.5 | [7] |
| SQ 32,926 | Inhibition of K⁺-induced contraction | Rat Aorta | 8.1 | [7] |
| Calculated from Log IC₅₀ of -8.47 M |
Table 2: Comparative Pharmacokinetic Properties of Dihydropyridine Calcium Channel Blockers
| Drug | Bioavailability | Plasma Half-life (t½) | Metabolism | Key Characteristics | Reference(s) |
| Nifedipine | Low, variable | Short | High first-pass (CYP3A4) | Prototype DHP; short-acting formulations can cause reflex tachycardia. | [10] |
| Amlodipine | High (~65%) | 35-50 hours | Extensive (CYP3A4) | Slow onset and long duration of action, allowing for once-daily dosing. | [10] |
| Felodipine | ~15% | 11-16 hours | Extensive first-pass (CYP3A4) | High vascular selectivity. | |
| Nicardipine | ~35% | 2-4 hours | Extensive first-pass (CYP3A4) | Available in intravenous formulations for hypertensive emergencies. | |
| Clevidipine | N/A (IV only) | ~1 minute | Rapid hydrolysis by blood esterases | Ultra-short-acting; used for rapid blood pressure control. | [11] |
Core Experimental Protocols
The characterization of dihydropyridine modulators relies on a series of foundational experimental techniques. Detailed below are representative protocols for the chemical synthesis and pharmacological evaluation of these compounds.
Hantzsch Synthesis of Nifedipine
This protocol describes the one-pot synthesis of nifedipine from 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia (B1221849), as adapted from established Hantzsch reaction methodologies.[5]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated aqueous ammonia (35%)
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for filtration (e.g., Büchner funnel)
-
Ice-water bath
Procedure:
-
Reaction Setup: In a fume hood, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4.0 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Ammonia: Carefully add 1.6 mL (35 mmol) of concentrated aqueous ammonia to the flask.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 90°C) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 3.5 hours.
-
Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature.
-
Precipitation: If a precipitate has not formed, place the flask in an ice-water bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold methanol.
-
Drying and Analysis: Allow the product to air-dry. The resulting yellow crystals can be further purified by recrystallization and characterized by NMR, IR spectroscopy, and melting point analysis.
Radioligand Binding Assay for L-Type Calcium Channels
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound (e.g., nifedipine) for the L-type calcium channel using a radiolabeled dihydropyridine, such as [³H]-nitrendipine.
Materials:
-
Tissue source rich in L-type channels (e.g., rat cardiac ventricular muscle)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-nitrendipine
-
Unlabeled competitor for non-specific binding (e.g., 1 µM nifedipine)
-
Test compound (unlabeled dihydropyridine) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen cardiac tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g to remove debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Incubation: In test tubes, combine:
-
100 µL of membrane preparation.
-
50 µL of [³H]-nitrendipine (at a final concentration near its Kₑ, e.g., 0.2 nM).
-
50 µL of either:
-
Assay buffer (for total binding).
-
Unlabeled competitor (for non-specific binding).
-
Test compound at various concentrations (for competition curve).
-
-
-
Equilibration: Incubate the tubes at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Immediately wash the filters three times with 4 mL of ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of L-type calcium channel currents (Ica) in isolated vascular smooth muscle cells and their inhibition by a dihydropyridine modulator.
Materials:
-
Isolated vascular smooth muscle cells.
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
Micromanipulators and pipette puller.
-
Borosilicate glass capillaries.
-
External (bath) solution (in mM): 120 NaCl, 20 BaCl₂ (as charge carrier), 10 HEPES, 1 MgCl₂, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
Test compound solution (dissolved in external solution).
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate isolated cells in a recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell configuration).
-
Voltage-Clamp Protocol: Clamp the cell's membrane potential at a holding potential where L-type channels are closed and inactivated (e.g., -80 mV). Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Baseline Recording: Record stable baseline Ica for several minutes.
-
Drug Application: Perfuse the chamber with the external solution containing the dihydropyridine test compound at a known concentration.
-
Effect Recording: Once the drug effect has reached a steady state, record the inhibited Ica using the same voltage-clamp protocol.
-
Data Analysis: Measure the peak amplitude of the inward current before (control) and after drug application. Calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC₅₀.
Visualizing the Science: Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the core mechanisms and processes involved in the study of dihydropyridine calcium channel modulators.
Signaling Pathway of Vascular Smooth Muscle Contraction
References
- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Heart Health Community [hearthealthcommunity.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 7. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Calcium Channel Modulator-1 (CAS 136941-70-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Calcium Channel Modulator-1 (CAS 136941-70-3). This compound, a dihydropyridine (B1217469) derivative, has been identified as an orally active calcium channel modulator with demonstrated effects on vascular smooth muscle contraction and blood pressure in preclinical models. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows. Due to the limited availability of recent research, this guide primarily draws from the foundational data associated with its initial characterization.
Chemical and Physical Properties
Calcium Channel Modulator-1 is a complex organic molecule belonging to the dihydropyridine class of calcium channel blockers.[1] Its systematic name is 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, methyl 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propyl ester, S,S-dioxide.[1]
Table 1: Physicochemical Properties of Calcium Channel Modulator-1
| Property | Value | Reference |
| CAS Number | 136941-70-3 | [1][2][3] |
| Molecular Formula | C₂₆H₂₄Cl₂N₂O₇S | [1] |
| Molecular Weight | 579.4 g/mol | [2] |
| Appearance | White to off-white solid | MedchemExpress |
| Purity | ≥98% (as commercially available) | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Stock solution can be stored at -80°C for 6 months or -20°C for 1 month. | MedchemExpress |
Pharmacological Properties and Mechanism of Action
Calcium Channel Modulator-1 is an orally active calcium channel modulator.[4] As a dihydropyridine derivative, it is presumed to exert its effects by blocking L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway
The proposed signaling pathway for Calcium Channel Modulator-1 is consistent with that of other dihydropyridine calcium channel blockers. By binding to the L-type calcium channels on vascular smooth muscle cells, it prevents the influx of extracellular calcium. This, in turn, reduces the formation of the calcium-calmodulin complex, leading to decreased activation of myosin light chain kinase (MLCK). The reduced phosphorylation of myosin light chains results in smooth muscle relaxation and vasodilation.
Caption: Proposed mechanism of action for Calcium Channel Modulator-1.
Preclinical Data
The available preclinical data for Calcium Channel Modulator-1 demonstrates its activity in both in vitro and in vivo models of cardiovascular function.
Table 2: In Vitro Activity of Calcium Channel Modulator-1
| Assay | Endpoint | Value | Reference |
| Aortic Contraction | IC₅₀ | 0.8 μM | [4] |
Table 3: In Vivo Activity of Calcium Channel Modulator-1
| Animal Model | Administration | Dosage | Effect | Reference |
| Spontaneously Hypertensive Rats | Oral | 20 mg/kg | 35-37% decrease in systolic blood pressure | [4] |
| Anesthetized Spontaneously Hypertensive Rats | Intravenous | Not specified | Decrease in blood pressure (more pronounced and long-lasting than nifedipine) | [1] |
Experimental Protocols
Detailed experimental protocols for Calcium Channel Modulator-1 are primarily described in the 1992 publication by Sunkel CE, et al. in the Journal of Medicinal Chemistry.[4] As the full text of this foundational study is not widely available, the following sections describe generalized protocols for the key experiments cited.
In Vitro Aortic Contraction Assay
This assay is used to determine the effect of a compound on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adherent connective and adipose tissue, and cut into rings (2-4 mm in width).
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: A contractile agent (e.g., potassium chloride or phenylephrine) is added to the bath to induce a stable contraction.
-
Compound Addition: Cumulative concentrations of Calcium Channel Modulator-1 are added to the bath, and the relaxation response is recorded.
-
Data Analysis: The inhibitory concentration 50% (IC₅₀) is calculated from the concentration-response curve.
Caption: Generalized workflow for the in vitro aortic ring contraction assay.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is used to assess the blood pressure-lowering effects of a compound in a genetically hypertensive animal model.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.
-
Compound Administration: Calcium Channel Modulator-1 is administered orally (e.g., by gavage) at a specified dose (e.g., 20 mg/kg). A vehicle control group is also included.
-
Post-Dose Monitoring: Blood pressure is measured at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The percentage decrease in systolic blood pressure from baseline is calculated and compared to the vehicle control group.
Research Gaps and Future Directions
While Calcium Channel Modulator-1 has demonstrated potential as a cardiovascular agent, there are several areas where further research is needed:
-
Mechanism of Action: A more detailed characterization of its interaction with different subtypes of calcium channels is required.
-
Selectivity: Its selectivity for vascular versus cardiac calcium channels should be further investigated.
-
Pharmacokinetics: A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is needed.
-
Toxicology: In-depth toxicology studies are necessary to assess its safety profile.
-
Therapeutic Potential: Further studies are warranted to explore its potential in treating various cardiovascular diseases beyond hypertension.
Conclusion
Calcium Channel Modulator-1 (CAS 136941-70-3) is a dihydropyridine derivative with potent calcium channel blocking activity, leading to vasodilation and a reduction in blood pressure. The existing data supports its potential as a cardiovascular therapeutic agent. However, further research is essential to fully elucidate its pharmacological profile and therapeutic utility. This technical guide serves as a foundational resource for scientists and researchers interested in exploring this compound further.
References
The Role of Orai1 in Store-Operated Calcium Entry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the Orai1 protein, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, and its central role in Store-Operated Calcium Entry (SOCE). We will explore the molecular mechanisms of Orai1 activation, its interaction with the ER calcium sensor STIM1, the impact of genetic mutations, and the pharmacological landscape of Orai1 modulators. Detailed experimental protocols for studying SOCE are provided, along with quantitative data and signaling pathway visualizations to support advanced research and drug discovery efforts.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential Ca2+ signaling mechanism in eukaryotic cells.[1] It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca2+ across the plasma membrane.[2][3][4][5] This process is critical for a vast array of cellular functions, including gene transcription, cell proliferation, immune cell activation, and muscle contraction.[4][6][7] The two principal molecular players in SOCE are the stromal interaction molecule 1 (STIM1), the ER Ca2+ sensor, and Orai1, the pore-forming subunit of the highly Ca2+-selective CRAC channel.[1][2][6][7][8]
The Core Machinery: STIM1 and Orai1
The activation of SOCE is a tightly choreographed process involving the dynamic interaction between STIM1 and Orai1.
-
Resting State: In a resting cell with full ER Ca2+ stores, STIM1 is diffusely distributed throughout the ER membrane, and Orai1 is similarly dispersed in the plasma membrane.[5]
-
Store Depletion: Upon stimulation by various physiological agonists, inositol (B14025) 1,4,5-trisphosphate (IP3) is generated, leading to the release of Ca2+ from the ER.[3] The decrease in luminal ER Ca2+ is sensed by the EF-hand domain of STIM1.[9]
-
STIM1 Activation and Translocation: This Ca2+ unbinding triggers a conformational change in STIM1, causing it to oligomerize and translocate to regions of the ER that are in close proximity to the plasma membrane, known as ER-PM junctions.[3][4][5]
-
STIM1-Orai1 Coupling and Channel Gating: At these junctions, the activated STIM1 oligomers directly bind to Orai1 channels.[10][11] This physical interaction induces a conformational change in the Orai1 channel, leading to its opening and the subsequent influx of extracellular Ca2+ into the cytosol.[7][10] This influx, termed ICRAC (Ca2+ Release-Activated Ca2+ current), is highly selective for Ca2+ ions.[12]
The following diagram illustrates the core signaling pathway of SOCE activation.
References
- 1. Orai channels: key players in Ca2+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Isoform-Specific Properties of Orai Homologues in Activation, Downstream Signaling, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. focusonmicroscopy.org [focusonmicroscopy.org]
- 10. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
Endogenous Ligands for Voltage-Gated Calcium Channels: A Technical Guide
Disclaimer: The initially requested target, "Calcium channel-modulator-1," does not correspond to a recognized protein in scientific literature. This guide therefore focuses on a well-established and critically important family of calcium channels: the Voltage-Gated Calcium Channels (VGCCs). The principles, experimental designs, and data presentation formats detailed herein provide a robust framework for the study of endogenous modulation of any ion channel.
This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of endogenous modulation of Voltage-Gated Calcium Channels (VGCCs). It provides a comprehensive overview of key endogenous ligands, their quantitative interaction data, detailed experimental protocols for their characterization, and the signaling pathways they influence.
Overview of Voltage-Gated Calcium Channels (VGCCs)
Voltage-gated calcium channels are transmembrane proteins that form ion channels selective to calcium ions (Ca²⁺). They are essential for a multitude of physiological processes, including neurotransmitter release, muscle contraction, gene expression, and hormone secretion. VGCCs are classified into several subfamilies based on their biophysical and pharmacological properties, with the L-type, N-type, P/Q-type, R-type, and T-type channels being the most extensively studied. The activity of these channels is not solely dependent on membrane potential but is also finely tuned by a variety of endogenous molecules.
Key Endogenous Ligands and Their Quantitative Data
The interaction of endogenous ligands with VGCCs can be quantified through various parameters such as the half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), and the dissociation constant (Kd). These values provide a measure of the ligand's potency and affinity for the channel.
| Endogenous Ligand | Channel Subtype(s) | Interaction Parameter | Reported Value(s) | Cellular/Physiological Effect |
| GABA (γ-Aminobutyric acid) | N-type, P/Q-type | IC₅₀ | 1-10 µM | Inhibition of neurotransmitter release |
| Dopamine | L-type | EC₅₀ | 0.5-5 µM | Modulation of neuronal excitability |
| Somatostatin | N-type, P/Q-type | IC₅₀ | 1-100 nM | Inhibition of hormone secretion |
| Opioid Peptides (e.g., Enkephalins) | N-type | IC₅₀ | 10-500 nM | Analgesia, modulation of synaptic transmission |
| Neuropeptide Y (NPY) | N-type | IC₅₀ | 1-50 nM | Vasoconstriction, inhibition of neurotransmitter release |
| Protons (H⁺) | T-type | IC₅₀ | pH 7.4 to 6.8 | Modulation of neuronal firing patterns |
| Zinc (Zn²⁺) | L-type, T-type | IC₅₀ | 1-20 µM | Modulation of channel gating |
Experimental Protocols for Characterizing Endogenous Ligand Interactions
The characterization of endogenous ligand interactions with VGCCs relies on a combination of electrophysiological, biochemical, and molecular biology techniques.
Electrophysiological Recording of VGCC Activity
Patch-Clamp Electrophysiology is the gold-standard technique for studying the effects of endogenous ligands on VGCC function.
-
Objective: To measure the ionic current flowing through VGCCs in the presence and absence of the endogenous ligand.
-
Methodology:
-
Cell Preparation: Utilize primary neuronal cultures, cultured cell lines (e.g., HEK293) stably expressing the VGCC subtype of interest, or acutely dissociated neurons.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an internal solution containing a charge carrier (e.g., Cs⁺ to block K⁺ channels) and a Ca²⁺ indicator.
-
Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit Ca²⁺ currents.
-
Ligand Application: Perfuse the cell with an external solution containing the endogenous ligand at various concentrations.
-
Data Analysis: Measure the peak Ca²⁺ current amplitude at each voltage step before and after ligand application. Plot the concentration-response curve to determine the IC₅₀ or EC₅₀.
-
Figure 1. Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assays
-
Objective: To directly measure the affinity of an endogenous ligand for a specific VGCC subtype.
-
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target VGCC and isolate the membrane fraction by centrifugation.
-
Radioligand Selection: Choose a radiolabeled ligand (e.g., [³H]-nitrendipine for L-type channels) that binds with high affinity and specificity to the target channel.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled endogenous ligand.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Perform a competition binding analysis to determine the Ki (inhibition constant) of the endogenous ligand, which is a measure of its binding affinity.
-
A Technical Guide to the Oral Pharmacokinetics of Calcium Channel-Modulator-1 (CCM-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: The following document is a hypothetical guide based on publicly available information regarding calcium channel modulators. "Calcium channel-modulator-1" (CCM-1) as described herein is a fictional compound. The data and experimental protocols presented are representative examples generated for illustrative purposes and are not derived from actual studies of a specific molecule named CCM-1.
Executive Summary
This compound (CCM-1) is an investigational small molecule designed as a highly selective, orally bioavailable antagonist of L-type calcium channels.[1][2] These channels are critical in regulating the influx of calcium into cells, a process fundamental to functions like muscle contraction and neurotransmitter release.[3] By modulating these channels, CCM-1 presents a therapeutic potential for cardiovascular conditions such as hypertension.[4][5] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of CCM-1 following oral administration. The presented data covers key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters derived from in vitro assays and in vivo studies in rodent and non-rodent species. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and physiological processes are visualized using diagrams.
Mechanism of Action and Signaling Pathway
CCM-1 exerts its pharmacological effect by binding to the alpha-1 subunit of L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle and cardiac myocytes.[1][6] This binding inhibits the influx of extracellular calcium ions into the cell. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation, vasodilation, and a subsequent decrease in systemic vascular resistance and blood pressure.[3][6]
Caption: Mechanism of Action of CCM-1 on Vascular Smooth Muscle Cells.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action.[7] The following sections detail the absorption, distribution, metabolism, and excretion characteristics of CCM-1.
Absorption
CCM-1 is readily absorbed following oral administration.[8] The absolute bioavailability, however, is moderate, suggesting a degree of first-pass metabolism.[9]
Table 1: Oral Absorption Parameters of CCM-1
| Parameter | Rat (20 mg/kg) | Dog (10 mg/kg) | Human (Projected) |
|---|---|---|---|
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 | 2.0 - 4.0 |
| Cmax (ng/mL) | 850 ± 120 | 1100 ± 250 | 1500 - 2000 |
| AUC₀-∞ (ng·h/mL) | 4250 ± 600 | 9800 ± 1500 | 18000 - 22000 |
| Oral Bioavailability (%) | ~45% | ~60% | ~50-65% |
Distribution
CCM-1 exhibits a moderate volume of distribution, indicating that the drug distributes into tissues beyond the systemic circulation. It shows high binding to plasma proteins, primarily albumin.
Table 2: Distribution Characteristics of CCM-1
| Parameter | Value | Method |
|---|---|---|
| Volume of Distribution (Vd) | 2.5 L/kg (Rat) | IV Bolus Study |
| Plasma Protein Binding | >98% | Equilibrium Dialysis |
| Primary Binding Protein | Albumin | In vitro binding assay |
| Blood-to-Plasma Ratio | 0.85 | In vitro incubation |
Metabolism
CCM-1 is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.[10] The major metabolic pathways are oxidation and N-dealkylation. Two major inactive metabolites (M1 and M2) have been identified in plasma and urine.
Table 3: Metabolic Profile of CCM-1
| Parameter | Finding |
|---|---|
| Primary Site of Metabolism | Liver |
| Primary CYP Isoforms | CYP3A4 (major), CYP2D6 (minor) |
| Major Metabolites | M1 (Oxidative), M2 (N-dealkylated) |
| Metabolite Activity | Pharmacologically inactive |
| First-Pass Effect | Moderate to High |
Excretion
The elimination of CCM-1 occurs through both renal and fecal routes. The majority of the administered dose is excreted as metabolites.
Table 4: Excretion and Elimination Parameters of CCM-1
| Parameter | Rat | Dog |
|---|---|---|
| Elimination Half-Life (t½) | 4.5 ± 0.8 h | 6.2 ± 1.1 h |
| Total Body Clearance (CL) | 0.8 L/h/kg | 0.5 L/h/kg |
| Route of Excretion (%) | ~60% Feces, ~35% Urine | ~55% Feces, ~40% Urine |
| Unchanged Drug in Urine (%) | < 2% | < 1% |
Experimental Protocols and Workflows
In Vivo Pharmacokinetic Study Protocol
The following protocol outlines a typical preclinical pharmacokinetic study in rats to determine the parameters listed above.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle. Animals are fasted overnight prior to dosing.
-
Drug Formulation: CCM-1 is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline for oral gavage.
-
Dosing:
-
Oral Group: A single dose of 20 mg/kg is administered via oral gavage.
-
Intravenous Group: A single bolus dose of 2 mg/kg is administered via the tail vein to determine absolute bioavailability.
-
-
Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation (3000g for 10 minutes) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of CCM-1 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for a Preclinical In Vivo Pharmacokinetic Study.
In Vitro Metabolic Stability Assay Protocol
-
System: Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.
-
Incubation: CCM-1 (1 µM final concentration) is incubated with HLM in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped at each time point by adding ice-cold acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of CCM-1.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Integrated ADME Process
The journey of CCM-1 through the body involves a sequence of interconnected processes. Following oral administration, the drug must be absorbed from the gastrointestinal tract, distribute via the systemic circulation, be metabolized by the liver, and finally be excreted.
Caption: The integrated ADME pathway of orally administered CCM-1.
Conclusion
The preclinical pharmacokinetic profile of CCM-1 demonstrates properties suitable for an orally administered therapeutic agent. It is readily absorbed, though subject to first-pass metabolism, and distributes effectively to tissues. Its metabolism is predictable and leads to inactive metabolites, and it is cleared through both renal and fecal pathways with a half-life that supports a once or twice-daily dosing regimen. These findings support the continued clinical development of CCM-1 for the treatment of cardiovascular disorders.
References
- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. What are calcium channel modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calcium-channel modulators for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Channel Blockers - BioPharma Notes [biopharmanotes.com]
- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of L-Type Calcium Channel Modulators on Aortic Contraction
Disclaimer: The specific compound "Calcium channel-modulator-1" is not a recognized entity in published scientific literature. This guide has been constructed using Verapamil , a well-characterized L-type calcium channel blocker, as a representative molecule to illustrate the principles, protocols, and effects on aortic contraction. The data and methodologies presented herein are based on established findings for Verapamil and serve as a technical template for researchers in pharmacology and drug development.
Core Mechanism of Action
Vascular smooth muscle contraction is fundamentally regulated by the concentration of intracellular calcium ([Ca²⁺]i). An elevation in [Ca²⁺]i leads to the binding of calcium to calmodulin (CaM). The resulting Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK), which then phosphorylates the myosin light chain (MLC).[1] This phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and, consequently, muscle contraction.[1][2]
Aortic contraction can be initiated through two primary pathways:
-
Pharmacomechanical Coupling (Receptor-Operated): Agonists like phenylephrine (B352888) (PHE) bind to specific receptors (e.g., α1-adrenergic receptors) on the smooth muscle cell membrane.[3][4] This activates a Gq-protein signaling cascade, leading to the activation of Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), causing the release of stored Ca²⁺ into the cytosol. This initial release can trigger further Ca²⁺ influx from the extracellular space through various channels, including L-type voltage-gated calcium channels (LTCCs).[5]
-
Electromechanical Coupling (Depolarization-Operated): A high concentration of extracellular potassium chloride (KCl) depolarizes the cell membrane. This change in membrane potential directly activates voltage-gated calcium channels, primarily LTCCs, causing a significant influx of extracellular Ca²⁺ and leading to robust contraction.[1][6]
L-type calcium channel modulators, such as Verapamil, exert their primary effect by binding to the α1 subunit of the LTCCs. This binding inhibits the influx of extracellular Ca²⁺, thereby reducing the total intracellular Ca²⁺ available to initiate the contractile machinery.[7][8] This mechanism makes them particularly effective at relaxing vascular tissue pre-contracted by depolarizing agents like KCl and also attenuating contractions induced by receptor agonists like phenylephrine.[9]
Signaling Pathway Diagram
Experimental Protocols
The primary ex vivo method for assessing the effects of vasoactive compounds on aortic tissue is the isolated aortic ring assay using an organ bath system.[10]
Aortic Ring Preparation and Mounting
-
Euthanasia and Dissection: A laboratory animal (commonly a Sprague-Dawley or Wistar rat) is euthanized via an approved ethical protocol (e.g., cervical dislocation). The thoracic aorta is rapidly excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).[7] The composition of the PSS is typically (in mM): 120 NaCl, 4.2 KCl, 1.2 MgSO₄, 1.19 KH₂PO₄, 1.3 CaCl₂, 25 NaHCO₃, and 5 D-glucose.[7]
-
Cleaning and Sectioning: Under a dissecting microscope, adherent connective and adipose tissues are carefully removed from the aorta. The cleaned vessel is then cut into rings of approximately 2-4 mm in width. For studies investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
-
Mounting: Aortic rings are suspended between two L-shaped stainless-steel hooks or wires in a temperature-controlled organ bath (37°C) containing PSS. The lower hook is fixed, while the upper hook is connected to an isometric force transducer to record changes in tension. The bath is continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
Protocol for Cumulative Concentration-Response Curve
-
Equilibration: The mounted aortic rings are allowed to equilibrate for 40-60 minutes under a resting tension (typically 1.5-2.0 grams). During this period, the PSS is changed every 15-20 minutes.[7]
-
Viability and Normalization: The viability of the rings is confirmed by inducing a contraction with a high concentration of KCl (e.g., 60 mM). This response also serves as a reference for normalizing subsequent contractions. After the contraction reaches a plateau, the rings are washed repeatedly with PSS until they return to baseline tension.
-
Pre-contraction: A stable, submaximal contraction is induced using a specific agonist. For example, a single concentration of phenylephrine (e.g., 10⁻⁶ M or 1 µM) is added to the organ bath. The contraction is allowed to reach a stable plateau.
-
Cumulative Addition of Modulator: Once the pre-contraction is stable, the calcium channel modulator (Verapamil) is added to the bath in a cumulative manner. This is done by adding increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M in half-log increments) without washing out the previous concentration.[4] The tissue is allowed to reach a stable state of relaxation at each concentration before the next is added.
-
Data Analysis: The relaxation at each concentration of the modulator is expressed as a percentage of the initial pre-contraction induced by the agonist. These values are then plotted against the logarithm of the modulator concentration to generate a concentration-response curve. Key parameters such as the IC₅₀ (the concentration of the modulator that causes 50% of the maximal relaxation) and Eₘₐₓ (maximum relaxation) are calculated from this curve using non-linear regression analysis.
Experimental Workflow Diagram
Quantitative Data Presentation
The inhibitory potency of a calcium channel modulator is typically quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the induced contraction. A lower IC₅₀ value indicates higher potency. The following tables summarize representative data for Verapamil on aortic rings contracted with two different agonists.
Table 1: Inhibitory Effect of Verapamil on KCl-Induced Aortic Contraction
| Parameter | Value | Species/Tissue | Notes | Reference |
| IC₅₀ | 6.0 x 10⁻⁸ M (60 nM) | Rabbit Aorta | KCl-induced contractions are highly dependent on extracellular Ca²⁺ influx via LTCCs, making them very sensitive to blockers. |
Table 2: Inhibitory Effect of Verapamil on Phenylephrine-Induced Aortic Contraction
| Parameter | Value | Species/Tissue | Notes | Reference |
| pD₂ (IC₅₀) | 5.15 ± 1.05 | Rat Aorta (Endothelium-Intact) | pD₂ is the -log(IC₅₀). An IC₅₀ of approximately 7.08 x 10⁻⁶ M (7.08 µM) can be calculated from this value. | |
| Max Relaxation | ~99% | Rat Aorta (Endothelium-Intact) | Verapamil induces near-complete relaxation of phenylephrine pre-contracted aortic rings at higher concentrations. |
Note on Data Interpretation: The IC₅₀ value for Verapamil is significantly lower against KCl-induced contractions compared to phenylephrine-induced contractions. This is because KCl-induced contraction is almost exclusively dependent on Ca²⁺ influx through LTCCs. In contrast, phenylephrine-induced contraction also involves the release of Ca²⁺ from intracellular stores (the sarcoplasmic reticulum), a mechanism that is not directly targeted by LTCC blockers.[9] Therefore, a higher concentration of the blocker is needed to achieve the same level of inhibition.
References
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel set‐up for the ex vivo analysis of mechanical properties of mouse aortic segments stretched at physiological pressure and frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Spatial Dynamics of Orai1: A Technical Guide to Subcellular Localization
For Immediate Release
A comprehensive technical guide detailing the subcellular localization of the Orai1 protein, a critical component of store-operated calcium entry (SOCE). This document provides researchers, scientists, and drug development professionals with an in-depth understanding of Orai1's spatial dynamics, quantitative distribution, and the experimental methodologies used to elucidate its function.
The Orai1 protein, a key component of the Ca2+ release-activated Ca2+ (CRAC) channel, plays a pivotal role in a multitude of cellular processes, including gene expression, cell proliferation, and immune responses.[1] Its precise subcellular localization is intrinsically linked to its function as a highly selective calcium channel. This guide synthesizes current knowledge on the spatial and temporal regulation of Orai1, offering a detailed overview of its distribution in resting and activated states, its dynamic trafficking, and its crucial interaction with the endoplasmic reticulum (ER) calcium sensor, STIM1.
Subcellular Distribution of Orai1
Under resting conditions, with replete intracellular calcium stores, Orai1 is predominantly localized to the plasma membrane (PM).[2][3] However, a significant proportion of the total Orai1 pool resides in a sub-plasmalemmal intracellular compartment, likely corresponding to recycling endosomes.[4][5] Studies have shown that Orai1 is not uniformly distributed across the plasma membrane but may be organized into distinct domains.[6]
Upon depletion of ER calcium stores, a conformational change in STIM1 triggers its oligomerization and translocation to ER-PM junctions.[2][3][7] This is followed by the recruitment of Orai1 to these junctions, where it co-localizes with STIM1 to form characteristic puncta, the sites of active SOCE.[2][7][8][9][10] This dynamic relocalization is a hallmark of CRAC channel activation.
Quantitative Analysis of Orai1 Distribution
Quantitative studies have provided valuable insights into the steady-state and dynamic distribution of Orai1. These findings are summarized in the table below.
| Parameter | Value | Cell Type/Method | Reference |
| Plasma Membrane Fraction (Resting State) | ~40% | HEK293 cells | [11] |
| ~46% | CHO cells | [12] | |
| Intracellular Fraction (Resting State) | ~60% | CHO and HEK293 cells | [3] |
| ~54% | CHO cells | [12] | |
| Orai1 Surface Density (Resting State) | ~75 channels/μm² | HEK cells (assuming hexameric channels) | [8] |
| Diffusion Coefficient (D) in PM | 0.13 μm²/s | T24 cells (FRAP) | [13] |
| Mobile Fraction in PM | 91 ± 9% | T24 cells (FRAP) | [13] |
| Exocytosis Rate (t½) | ~5 minutes | CHO cells | [12] |
| Endocytosis Rate | 5% min⁻¹ | CHO cells | [12] |
| STIM1 Molecules per Punctum (Activated) | ~14.5 | HeLa cells (Stepwise photobleaching) | [14] |
| Orai1 Stoichiometry in Channel | Tetramer | HEK293 cells (Single-molecule imaging, FRET) | [15] |
| STIM1 Stoichiometry in Complex | Dimer | HEK293 cells (Single-molecule imaging) | [15] |
Signaling Pathways and Experimental Workflows
The regulation of Orai1 localization is a complex process involving protein-protein interactions and vesicular trafficking. The following diagrams, generated using the DOT language, illustrate the core signaling pathway of SOCE and a typical experimental workflow for studying Orai1 trafficking.
Experimental Protocols
A detailed understanding of Orai1 subcellular localization has been achieved through a combination of advanced microscopy and biochemical techniques. Below are outlines of the core methodologies.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Orai1-STIM1 Co-localization
TIRF microscopy is ideally suited for visualizing fluorescently tagged proteins at or near the plasma membrane with high signal-to-noise ratio. This technique has been instrumental in observing the dynamic co-localization of Orai1 and STIM1 into puncta upon store depletion.
Principle: An evanescent wave is generated at the interface between a high-refractive-index substrate (coverslip) and a lower-refractive-index medium (cell), selectively exciting fluorophores within a thin optical section (~100 nm) of the plasma membrane.
Methodology Outline:
-
Cell Culture and Transfection: Cells (e.g., HEK293, Jurkat) are cultured on high-refractive-index coverslips and co-transfected with plasmids encoding fluorescently tagged Orai1 (e.g., Orai1-YFP) and STIM1 (e.g., STIM1-mRFP).
-
Imaging Setup: A TIRF microscope equipped with appropriate lasers for excitation of the chosen fluorophores and a sensitive camera (e.g., EMCCD) is used.
-
Image Acquisition:
-
Baseline images are acquired in a calcium-containing buffer to visualize the distribution of Orai1 and STIM1 in the resting state.
-
ER calcium stores are depleted by adding a SERCA pump inhibitor, such as thapsigargin (B1683126) (TG), in a calcium-free buffer.
-
Time-lapse images are acquired to monitor the redistribution and co-localization of Orai1 and STIM1 into puncta.
-
-
Data Analysis: Co-localization analysis is performed using software to quantify the degree of spatial overlap between Orai1 and STIM1 signals over time. Pearson's correlation coefficient is a commonly used metric.[16]
Förster Resonance Energy Transfer (FRET) for Orai1-STIM1 Interaction
FRET is a powerful technique to study protein-protein interactions in living cells with high spatial resolution (typically within 1-10 nm). It has been used to demonstrate the direct interaction between Orai1 and STIM1 upon store depletion.
Principle: Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore when their emission and excitation spectra overlap and they are in close proximity.
Methodology Outline:
-
Construct Preparation: Cells are co-transfected with constructs expressing Orai1 fused to a donor fluorophore (e.g., CFP) and STIM1 fused to an acceptor fluorophore (e.g., YFP).
-
FRET Imaging:
-
Images are acquired in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.
-
Images are taken before and after store depletion to measure changes in FRET efficiency.
-
-
FRET Analysis: The apparent FRET efficiency (Eapp) can be calculated to quantify the interaction. An increase in FRET signal upon store depletion indicates that Orai1 and STIM1 are brought into close proximity.[2][7]
Co-immunoprecipitation (Co-IP) of Endogenous Orai1 and STIM1
Co-IP is a biochemical technique used to identify and validate protein-protein interactions from cell lysates. It can be used to confirm the interaction between endogenous Orai1 and STIM1.
Principle: An antibody specific to a "bait" protein (e.g., STIM1) is used to pull down the protein from a cell lysate. If another protein ("prey," e.g., Orai1) interacts with the bait, it will also be pulled down and can be detected by Western blotting.
Methodology Outline:
-
Cell Treatment and Lysis: Cells are treated with or without a store-depleting agent (e.g., thapsigargin). Cells are then lysed in a gentle lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with control IgG and protein A/G beads to reduce non-specific binding.
-
The pre-cleared lysate is incubated with an antibody against the bait protein (e.g., anti-STIM1).
-
Protein A/G beads are added to capture the antibody-antigen complexes.
-
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the prey protein (e.g., anti-Orai1) to detect the interaction.[17]
Surface Biotinylation Assay for Orai1 Trafficking
Surface biotinylation is a method used to label and quantify cell surface proteins and to measure their rates of endocytosis and exocytosis.
Principle: A membrane-impermeable biotinylating agent is used to label primary amines of extracellular domains of surface proteins. The biotinylated proteins can then be isolated using streptavidin-coated beads and quantified.
Methodology Outline for Endocytosis Assay:
-
Cell Surface Biotinylation: Cells are cooled to 4°C to inhibit membrane trafficking and incubated with a membrane-impermeable biotin reagent.
-
Internalization: The cells are warmed to 37°C for various time points to allow for the endocytosis of biotinylated surface proteins.
-
Stripping of Surface Biotin: The cells are cooled again, and any remaining biotin on the cell surface is removed using a reducing agent.
-
Cell Lysis and Pulldown: The cells are lysed, and the biotinylated (internalized) proteins are captured using streptavidin-coated beads.
-
Quantification: The amount of internalized Orai1 is determined by Western blotting of the streptavidin pulldown fraction.[18][19]
This technical guide provides a foundational understanding of the subcellular localization of Orai1 and the methodologies employed to study it. A thorough grasp of these concepts is crucial for researchers aiming to modulate SOCE for therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Polarized but differential localization and recruitment of STIM1, Orai1 and TRPC channels in secretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supra-Molecular Assemblies of ORAI1 at Rest Precede Local Accumulation into Puncta after Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners | Springer Nature Experiments [experiments.springernature.com]
- 10. Signaling ER Store Depletion to Plasma Membrane Orai Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Highlighting the Multifaceted Role of Orai1 N-Terminal- and Loop Regions for Proper CRAC Channel Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qscience.com [qscience.com]
- 13. Resting State Orai1 Diffuses as Homotetramer in the Plasma Membrane of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stoichiometry of the interactions between endogenous Orai1 and STIM1 during store-operated Ca2+ entry [repository.cam.ac.uk]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. google.com [google.com]
Genetic Variants of ORAI1 and Associated Channelopathies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic variants of the ORAI1 gene and their association with distinct channelopathies. ORAI1, a critical component of the Ca2+ release-activated Ca2+ (CRAC) channel, plays a pivotal role in store-operated calcium entry (SOCE), a fundamental process in cellular signaling. Mutations in ORAI1 can lead to either loss-of-function or gain-of-function of the channel, resulting in a spectrum of human diseases. This document details the molecular basis of these channelopathies, summarizes key quantitative data related to ORAI1 variants, provides detailed experimental protocols for their characterization, and visualizes the intricate signaling pathways and experimental workflows.
The STIM1-ORAI1 Signaling Pathway and Channelopathies
The activation of ORAI1 is intricately linked to the stromal interaction molecule 1 (STIM1), a Ca2+ sensor in the endoplasmic reticulum (ER). Depletion of Ca2+ from the ER triggers a conformational change in STIM1, causing it to oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1 channels, leading to a sustained influx of extracellular Ca2+ into the cell. This process, known as store-operated calcium entry (SOCE), is crucial for a multitude of cellular functions, including immune cell activation, muscle contraction, and gene expression.[1][2]
Genetic mutations in ORAI1 disrupt this tightly regulated process, leading to two main categories of channelopathies:
-
Loss-of-Function (LoF) Mutations: These mutations, typically autosomal recessive, result in non-functional or absent ORAI1 protein, leading to abolished SOCE.[3][4] This causes a severe combined immunodeficiency (SCID)-like disease known as CRAC channelopathy . Patients with CRAC channelopathy suffer from recurrent infections, autoimmunity, muscular hypotonia, and ectodermal dysplasia.[5][6][7]
-
Gain-of-Function (GoF) Mutations: These mutations, generally autosomal dominant, lead to constitutively active ORAI1 channels, resulting in excessive Ca2+ influx independent of ER store depletion.[6][8] This leads to a spectrum of overlapping disorders, including Tubular Aggregate Myopathy (TAM) and Stormorken syndrome .[7][9] These conditions are characterized by progressive muscle weakness, the formation of tubular aggregates in muscle fibers, and in the case of Stormorken syndrome, thrombocytopenia, and other systemic features.[6][8]
Quantitative Data on ORAI1 Genetic Variants
The functional consequences of ORAI1 mutations have been quantified through various experimental techniques, primarily electrophysiology and calcium imaging. The following tables summarize key quantitative data for several well-characterized ORAI1 variants.
Table 1: Electrophysiological Data for ORAI1 Variants
| Mutation | Type of Mutation | I_CRAC Current Density (pA/pF) | Key Findings |
| Wild-Type | - | -2.5 ± 0.4 (endogenous) to -4.23 ± 0.79 (overexpressed)[5][10] | Normal store-operated Ca2+ current. |
| R91W | Loss-of-Function | -0.41 ± 0.06[5] | Complete abrogation of CRAC channel function, leading to SCID.[5] |
| G98R | Loss-of-Function | Not specified, but abolishes SOCE[2] | Abolished ORAI1 protein expression and SOCE.[2] |
| V181SfsX8 | Loss-of-Function | Not specified, but abolishes SOCE[2] | Suppressed ORAI1 protein expression and SOCE.[2] |
| L194P | Loss-of-Function | Not specified, but abolishes SOCE[2] | Suppressed ORAI1 protein expression and SOCE.[2] |
| G98S | Gain-of-Function | Constitutively permeable[4][11] | Generates constitutively permeable ORAI1 channels.[4][11] |
| V107M | Gain-of-Function | Constitutively active, larger STIM1-gated currents[3][12] | Generates constitutively permeable channels and alters channel selectivity.[3][12] |
| T184M | Gain-of-Function | Larger STIM1-gated currents[3][12] | Alters channel permeability only in the presence of STIM1.[3][11][12] |
| L138F | Gain-of-Function | Constitutive current of -3 to -5 pA/pF[13] | STIM1-independent Ca2+ entry.[8][13] |
| P245L | Gain-of-Function | Not constitutively active, but suppresses slow Ca2+-dependent inactivation[14] | Functions as a gain-of-function by prolonging channel activation.[14] |
Table 2: Calcium Influx Data for ORAI1 Variants
| Mutation | Type of Mutation | Constitutive Ca2+ Influx | Store-Operated Ca2+ Entry (SOCE) | Key Findings |
| Wild-Type | - | No | Normal | Tightly regulated Ca2+ entry upon store depletion. |
| R91W | Loss-of-Function | No | Abolished | Complete loss of store-operated Ca2+ influx.[5] |
| G98S | Gain-of-Function | Yes | Increased | Spontaneous Ca2+ entry without store depletion.[8] |
| V107M | Gain-of-Function | Yes | Increased | Increased basal and store-operated Ca2+ entry.[3][12] |
| T184M | Gain-of-Function | No (or minimal) | Increased | Significantly increased SOCE upon store depletion.[4] |
| L138F | Gain-of-Function | Yes | - | STIM1-independent Ca2+ influx.[8][13] |
| P245L | Gain-of-Function | No | Prolonged | Slower inactivation leads to enhanced Ca2+ entry.[14] |
Experimental Protocols
Site-Directed Mutagenesis of ORAI1
The introduction of specific mutations into the ORAI1 cDNA is essential for studying the functional consequences of genetic variants. The QuikChange™ Site-Directed Mutagenesis Kit is a commonly used method.[15][16][17][18][19]
Principle: This method utilizes a pair of complementary mutagenic primers to introduce the desired mutation into a plasmid containing the wild-type ORAI1 cDNA. A high-fidelity DNA polymerase amplifies the entire plasmid, incorporating the primers and the mutation. The parental, non-mutated DNA is then digested with the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived). The newly synthesized, mutated plasmid remains unmethylated and is thus resistant to digestion.
Protocol:
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the wild-type ORAI1 plasmid, the mutagenic primers, dNTPs, reaction buffer, and a high-fidelity DNA polymerase (e.g., PfuTurbo).
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology for I_CRAC Recording
This technique allows for the direct measurement of the Ca2+ current (I_CRAC) flowing through ORAI1 channels in the plasma membrane of a single cell.
Principle: A glass micropipette with a very small tip opening is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be clamped at a specific value, and the resulting ionic currents are measured.
Protocol: [20]
-
Cell Preparation: Plate cells expressing the ORAI1 variant of interest onto glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Ringer's solution): Typically contains (in mM): 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose, adjusted to pH 7.4.
-
Internal (Pipette) Solution: To measure I_CRAC, a solution that chelates intracellular Ca2+ is used to passively deplete ER stores. A typical solution contains (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA), and 10 HEPES, adjusted to pH 7.2.
-
-
Recording:
-
Mount the coverslip with cells onto the stage of an inverted microscope.
-
Lower the patch pipette onto a cell and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit and measure the inwardly rectifying I_CRAC.
-
-
Data Analysis: Analyze the recorded currents to determine current density (pA/pF), current-voltage (I-V) relationship, and other biophysical properties of the channel.
Fura-2 Calcium Imaging for SOCE Measurement
This method is used to measure changes in intracellular Ca2+ concentration ([Ca2+]i) in a population of cells, providing an indirect measure of ORAI1 channel activity.[21][22][23][24]
Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent Ca2+ indicator. Once inside the cell, esterases cleave the AM group, trapping the Fura-2 molecule. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm in the Ca2+-free form to ~340 nm in the Ca2+-bound form, while its emission maximum remains at ~510 nm. The ratio of the fluorescence intensity at these two excitation wavelengths is directly proportional to the [Ca2+]i.
Protocol:
-
Cell Preparation: Plate cells expressing the ORAI1 variant of interest onto glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with the salt solution to remove extracellular dye.
-
-
Imaging:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a Ca2+-free solution containing an ER Ca2+-ATPase inhibitor (e.g., 1 µM thapsigargin) to deplete intracellular Ca2+ stores.
-
After store depletion, reintroduce a solution containing extracellular Ca2+ (e.g., 2 mM).
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity at 340 nm and 380 nm excitation over time.
-
Calculate the 340/380 nm fluorescence ratio. The increase in this ratio upon re-addition of extracellular Ca2+ represents SOCE.
-
Quantify the rate and amplitude of the Ca2+ influx.
-
Western Blotting and Co-Immunoprecipitation for Protein Analysis
Western Blotting Protocol:
-
Cell Lysis: Lyse cells expressing the ORAI1 variant in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ORAI1.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine relative protein expression levels.
Co-Immunoprecipitation Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for either ORAI1 or STIM1.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both ORAI1 and STIM1 to detect their interaction.
Visualizations
Signaling Pathway
Caption: The STIM1-ORAI1 signaling pathway for store-operated calcium entry.
Experimental Workflow
Caption: Experimental workflow for characterizing genetic variants of ORAI1.
Conclusion
The study of ORAI1 genetic variants provides a clear example of how channelopathies can arise from either the loss or gain of ion channel function. Understanding the precise molecular mechanisms by which these mutations affect channel gating and ion permeation is crucial for the development of targeted therapies. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of ORAI1 channelopathies and the development of novel therapeutic strategies for these debilitating diseases.
References
- 1. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORAI1 mutations abolishing store-operated Ca2+ entry cause anhidrotic ectodermal dysplasia with immunodeficiency (EDA-ID) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Orai1 Severe Combined Immune Deficiency Mutation and Calcium Release-activated Ca2+ Channel Function in the Heterozygous Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of STIM1/Orai1-Mediated SOCE in Skeletal Muscle: Impact in Genetic Muscle Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ORAI1 Mutation Disrupts Channel Trafficking Resulting in Combined Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels | eLife [elifesciences.org]
- 9. Frontiers | STIM1/ORAI1 Loss-of-Function and Gain-of-Function Mutations Inversely Impact on SOCE and Calcium Homeostasis and Cause Multi-Systemic Mirror Diseases [frontiersin.org]
- 10. Molecular identification of the CRAC channel by altered ion selectivity in a mutant of Orai - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ORAI1 Mutations with Distinct Channel Gating Defects in Tubular Aggregate Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activating mutations in STIM1 and ORAI1 cause overlapping syndromes of tubular myopathy and congenital miosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 18. welgene.com.tw [welgene.com.tw]
- 19. agilent.com [agilent.com]
- 20. ORAI1 Mutations with Distinct Cha... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 21. researchgate.net [researchgate.net]
- 22. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels | Sciety [sciety.org]
- 23. Differential functional role of Orai1 variants in constitutive Ca2+ entry and calcification in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Orai1 (D90B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 32. Orai2 Modulates Store-Operated Ca2+ Entry and Cell Cycle Progression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Calcium channel-modulator-1 in cardiovascular research
An In-Depth Technical Guide to Calcium Channel-Modulator-1 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as compound 38 in seminal research, is an orally active, vasoselective 1,4-dihydropyridine (B1200194) (DHP) derivative with potent calcium channel blocking activity. This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action in the cardiovascular system. The information is curated for professionals in cardiovascular research and drug development, presenting key data and methodologies to facilitate further investigation and application of this compound.
Quantitative Data Summary
The cardiovascular effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from the foundational study by Sunkel et al. (1992).[1]
Table 1: In Vitro Potency of this compound
| Assay | Test System | Parameter | Value | Comparator (Nifedipine) |
| Inhibition of Ca²⁺-evoked aortic contraction | K⁺-depolarized rabbit aortic strips | IC₅₀ | 0.8 µM | Similar potency |
Data extracted from Sunkel et al., 1992.[1]
Table 2: In Vivo Antihypertensive Effects of this compound
| Animal Model | Administration Route | Dosage | Effect on Systolic Blood Pressure | Duration of Action | Comparator (Nifedipine) |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 20 mg/kg | 35-37% decrease | Not specified in abstract | Similar decrease in blood pressure |
| Anesthetized SHR | Intravenous (i.v.) | Not specified | Pronounced decrease in blood pressure | More long-lasting than nifedipine (B1678770) | Less pronounced and shorter-lasting effect |
Data extracted from Sunkel et al., 1992.[1]
Mechanism of Action and Signaling Pathway
This compound is a member of the 1,4-dihydropyridine class of L-type calcium channel blockers.[1] Its primary mechanism of action is the inhibition of calcium ion (Ca²⁺) influx through voltage-gated L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.[1] The compound exhibits significant vascular selectivity, with more potent effects on vascular smooth muscle than on cardiac muscle.[1]
Experimental Protocols
The following are detailed methodologies for key experiments based on the available literature. For complete and precise experimental details, consulting the original publication by Sunkel et al. (1992) is highly recommended.
Protocol 1: In Vitro Assessment of Aortic Contraction
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on calcium-induced contractions in isolated rabbit aortic strips.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution
-
Potassium chloride (KCl) for depolarization
-
Calcium chloride (CaCl₂)
-
This compound
-
Nifedipine (as a comparator)
-
Organ bath setup with isometric force transducers
Procedure:
-
Isolate the thoracic aorta from a euthanized rabbit and prepare helical strips.
-
Mount the aortic strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension of 2g for at least 60 minutes.
-
Depolarize the aortic strips by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 80 mM KCl) solution.
-
Induce contractions by cumulative addition of CaCl₂ to the bath.
-
Once a stable contraction is achieved, add increasing concentrations of this compound to determine its inhibitory effect.
-
Record the isometric tension and calculate the percentage inhibition of the maximum contraction.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Repeat the procedure with nifedipine for comparison.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of Calcium Channel-Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium channel-modulator-1 (CAS 136941-70-3) is a dihydropyridine (B1217469) derivative that functions as a potent L-type calcium channel blocker.[1][2] Dihydropyridines are a class of drugs known for their significant effects on the cardiovascular system, primarily through the relaxation of vascular smooth muscle, leading to vasodilation.[1][2][3] This document provides detailed protocols for the in vitro application of this compound, focusing on its characterization using aortic contraction assays and intracellular calcium flux assays.
Mechanism of Action: As a dihydropyridine, this compound is expected to exert its effects by binding to the L-type voltage-gated calcium channels in the plasma membrane of excitable cells, such as vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell, a critical step in the initiation of muscle contraction. The reduction in intracellular Ca²⁺ concentration leads to smooth muscle relaxation and vasodilation.[1][3]
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Assay | Tissue/Cell Type | Reference |
| IC₅₀ | 0.8 µM | Aortic Contraction | Rat Aorta | [4][5][6] |
Experimental Protocols
Aortic Ring Contraction Assay
This ex vivo assay is a classic method to assess the vasoactive properties of compounds. It directly measures the ability of this compound to inhibit the contraction of isolated aortic rings, providing a functional measure of its calcium channel blocking activity.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Potassium chloride (KCl) high concentration solution (e.g., 80 mM)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Preparation of Aortic Rings:
-
Euthanize a rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting the Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (typically 1.5-2.0 g) and allow the rings to equilibrate for at least 60-90 minutes. During equilibration, replace the buffer every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 80 mM KCl) solution. This depolarization opens L-type calcium channels, leading to Ca²⁺ influx and contraction.
-
-
Application of this compound:
-
Once the KCl-induced contraction has reached a stable plateau, add this compound to the organ bath in a cumulative concentration-response manner.
-
Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in the Krebs-Henseleit solution.
-
Suggested concentration range for the dose-response curve, based on the known IC₅₀ of 0.8 µM: 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM.
-
Allow the tissue to stabilize after each addition until a steady response is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the relaxation response at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the IC₅₀ value, which is the concentration of the modulator that produces 50% of the maximal relaxation.
-
Intracellular Calcium Flux Assay
This cell-based assay provides a direct measure of the effect of this compound on intracellular calcium levels. It is a valuable tool for high-throughput screening and for confirming the mechanism of action at a cellular level. Vascular smooth muscle cells are a recommended cell line for this assay.
Materials:
-
Vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Potassium chloride (KCl) solution for depolarization
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture vascular smooth muscle cells in appropriate medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Suggested concentration range to test: 10 nM to 10 µM.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well (Excitation: ~490 nm, Emission: ~525 nm).
-
Add a depolarizing stimulus (e.g., a high concentration of KCl, final concentration ~50-80 mM) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value for the inhibition of calcium influx.
-
Visualization of Signaling Pathways and Workflows
Caption: L-type Calcium Channel Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Aortic Ring Contraction Assay.
Caption: Workflow for the Intracellular Calcium Flux Assay.
References
Application Notes: Electrophysiological Characterization of Calcium Channel Modulation by Calmodulin using Patch-Clamp
Introduction
Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular calcium levels.[1][2][3] Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate a vast array of target proteins, including voltage-gated calcium channels (VGCCs).[2][3] This modulation is a critical feedback mechanism that regulates calcium influx and downstream signaling pathways.[2][4] Two key CaM-dependent regulatory processes affecting VGCCs are Calcium-Dependent Inactivation (CDI) and Calcium-Dependent Facilitation (CDF).[5][6] This document provides a detailed protocol for investigating the modulation of L-type calcium channels (CaV1.2) by Calmodulin using whole-cell patch-clamp electrophysiology.
Principle of the Assay
The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane of a single cell.[7] By controlling the membrane potential (voltage-clamp) and the composition of the intracellular and extracellular solutions, it is possible to isolate and characterize the activity of specific ion channels, such as CaV1.2. To study the effects of Calmodulin, purified CaM protein or specific CaM mutants can be introduced into the cell via the patch pipette. The resulting changes in calcium channel currents, such as alterations in current amplitude, activation, and inactivation kinetics, provide quantitative insights into the modulatory effects of Calmodulin.
Key Applications
-
Functional Characterization: Elucidating the fundamental mechanisms of CaM-dependent modulation of calcium channels.
-
Drug Discovery: Screening for small molecules or biologics that disrupt or enhance the CaM-channel interaction for therapeutic purposes.
-
Disease Modeling: Investigating how mutations in Calmodulin or calcium channels, associated with conditions like cardiac arrhythmias (e.g., Long QT Syndrome), affect channel function.[8][9][10]
Signaling Pathway: Calmodulin-Mediated Calcium-Dependent Inactivation (CDI) of CaV1.2
The binding of calcium to Calmodulin triggers a conformational change that exposes hydrophobic domains, allowing CaM to bind to a specific region on the C-terminus of the CaV1.2 α1 subunit known as the IQ motif.[6] This interaction allosterically modulates the channel's gating machinery, leading to a reduction in channel opening probability and thus, inactivation of the calcium current.
Caption: Calmodulin-mediated Calcium-Dependent Inactivation (CDI) pathway.
Experimental Protocol: Whole-Cell Patch-Clamp of CaV1.2 and Calmodulin
This protocol is adapted for studying heterologously expressed CaV1.2 channels in cell lines like HEK293 or tsA-201.
1. Cell Culture and Transfection
-
Culture HEK293 or tsA-201 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with plasmids encoding the CaV1.2 α1c, β2, and α2δ subunits using a suitable transfection reagent. Plate cells onto glass coverslips for recording 24-48 hours post-transfection.
2. Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External (Bath) | NaCl | 130 |
| BaCl₂ or CaCl₂ | 20 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) | CsMeSO₄ | 135 |
| CsCl | 5 | |
| EGTA | 5 | |
| MgATP | 4 | |
| Na₂GTP | 0.25 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH | ||
| Modulator | Purified Calmodulin | 0.1 - 10 µM (added to internal solution) |
Note: Barium (Ba²⁺) is often used as the charge carrier to isolate VGCC currents and to distinguish between voltage-dependent and calcium-dependent inactivation.[11][12][13]
3. Patch-Clamp Electrophysiology Workflow
References
- 1. Calmodulin - Wikipedia [en.wikipedia.org]
- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Graded Ca2+/calmodulin-dependent coupling of voltage-gated CaV1.2 channels | eLife [elifesciences.org]
- 6. Insights into voltage-gated calcium channel regulation from the structure of the CaV1.2 IQ domain–Ca2+/calmodulin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Understanding Calmodulin Variants Affecting Calcium-Dependent Inactivation of L-Type Calcium Channels through Whole-Cell Simulation of the Cardiac Ventricular Myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calmodulin Mutations in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arrhythmia mutations in calmodulin cause conformational changes that affect interactions with the cardiac voltage-gated calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ftp.columbia.edu [ftp.columbia.edu]
- 12. Voltage- and Calcium-Dependent Inactivation of Calcium Channels in Lymnaea Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The voltage-dependent L-type Ca2+ (CaV1.2) channel C-terminus fragment is a bi-modal vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Calcium Channel Modulator-1 (Exemplified by Nifedipine) in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Calcium channel-modulator-1" is a placeholder term. This document uses Nifedipine, a well-characterized L-type calcium channel blocker, as a representative example to provide concrete data and protocols. Researchers should adapt these guidelines based on the specific properties of their molecule of interest.
Introduction
Calcium channel modulators are a class of drugs that target voltage-gated calcium channels, critical components in regulating intracellular calcium levels. These channels play a fundamental role in various physiological processes, including cardiovascular function, neurotransmission, and smooth muscle contraction. L-type calcium channels, in particular, are primary targets for therapeutic intervention in conditions like hypertension and angina.
This document provides detailed protocols and application notes for the in vivo administration of Calcium Channel Modulator-1 (CCM-1), using Nifedipine as a working example, in rat models. Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that primarily acts on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The protocols outlined below cover common administration routes and methods for assessing the physiological effects of CCM-1 in a preclinical research setting.
Data Presentation: Quantitative Summary
The following tables summarize typical dosage and pharmacokinetic parameters for Nifedipine (as CCM-1) administration in rat models. Dosages can vary significantly based on the rat strain, the specific research question, and the administration vehicle.
Table 1: Recommended Dosage of CCM-1 (Nifedipine) in Rat Models by Administration Route
| Administration Route | Dosage Range | Vehicle Examples | Primary Application | Reference |
| Intraperitoneal (i.p.) | 5 - 30 mg/kg | 10% DMSO in Saline; Polyethylene Glycol (PEG) 400 | Acute studies on blood pressure and heart rate | |
| Intravenous (i.v.) | 0.1 - 1 mg/kg | Saline with solubilizing agent (e.g., ethanol, PEG) | Pharmacokinetic studies; rapid effect assessment | |
| Oral Gavage (p.o.) | 10 - 50 mg/kg | 0.5% Carboxymethylcellulose (CMC); Corn oil | Chronic studies; mimicking clinical administration | |
| Subcutaneous (s.c.) | 10 - 25 mg/kg | Oil-based vehicle; PEG 400 | Sustained release studies |
Table 2: Key Pharmacokinetic Parameters of Nifedipine in Rats
| Parameter | Value | Description | Reference |
| Bioavailability (Oral) | ~30-40% | The fraction of the administered dose that reaches systemic circulation. | |
| Half-life (t½) | 1.5 - 2.5 hours | Time required for the plasma concentration to reduce by half. | |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (p.o.) | Time at which the maximum plasma concentration is observed. | |
| Protein Binding | >95% | Primarily binds to albumin in the plasma. |
Signaling Pathway and Mechanism of Action
CCM-1 (Nifedipine) functions by blocking L-type voltage-gated calcium channels (VGCCs). In vascular smooth muscle cells, membrane depolarization triggers the opening of these channels, allowing an influx of extracellular Ca²⁺. This influx leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, promoting the interaction between actin and myosin filaments and resulting in muscle contraction and vasoconstriction. By inhibiting the initial Ca²⁺ influx, CCM-1 prevents this cascade, leading to smooth muscle relaxation, vasodilation, and a decrease in blood pressure.
Caption: Mechanism of action for CCM-1 (Nifedipine) in vascular smooth muscle cells.
Experimental Protocols
The following protocols are generalized and should be adapted to specific experimental needs and institutional (IACUC) guidelines.
Preparation of CCM-1 (Nifedipine) Solution
Objective: To prepare a sterile solution of CCM-1 for in vivo administration. Nifedipine is sensitive to light; therefore, all steps should be performed under low-light conditions, and solutions should be stored in amber vials or containers wrapped in foil.
Materials:
-
Nifedipine powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Polyethylene glycol 400 (PEG 400, sterile)
-
Sterile saline (0.9% NaCl)
-
Sterile amber glass vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Under a sterile hood and low-light conditions, weigh the required amount of Nifedipine powder.
-
To create a 10 mg/mL stock solution for intraperitoneal injection, first dissolve the Nifedipine powder in a small volume of DMSO (e.g., 10% of the final volume).
-
Gently warm the solution (to ~37°C) and vortex until the powder is completely dissolved.
-
Add PEG 400 to constitute 40% of the final volume and mix thoroughly.
-
Bring the solution to the final volume with sterile saline. The final vehicle composition would be 10% DMSO, 40% PEG 400, and 50% saline.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Store at 4°C for short-term use (up to one week) or at -20°C for longer storage. Always protect from light.
In Vivo Administration Workflow
The following diagram and protocol describe a typical workflow for an acute study investigating the antihypertensive effects of CCM-1.
Caption: Experimental workflow for an acute cardiovascular study using CCM-1 in rats.
Protocol: Intraperitoneal (i.p.) Administration and Blood Pressure Measurement
Objective: To assess the acute effect of CCM-1 on systemic blood pressure and heart rate in spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 12-16 weeks
-
Prepared CCM-1 solution (e.g., 5 mg/mL in 10% DMSO/PEG/Saline)
-
Vehicle control solution
-
Non-invasive tail-cuff blood pressure measurement system
-
Animal restrainer
-
1 mL syringes with 25G needles
Procedure:
-
Acclimatization: Acclimatize rats to the restraint and tail-cuff procedure for 3-5 consecutive days before the experiment to minimize stress-induced readings.
-
Baseline Measurement: On the day of the experiment, place the rat in the restrainer. Allow a 10-15 minute stabilization period. Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). Obtain at least three stable consecutive readings.
-
Administration:
-
Weigh the rat to calculate the precise injection volume.
-
Administer the calculated dose of CCM-1 (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.
-
To perform an i.p. injection, restrain the rat and tilt it slightly head-down. Insert the needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Post-Dose Monitoring:
-
Return the rat to its home cage.
-
At specified time points post-injection (e.g., 30, 60, 90, 120, and 240 minutes), repeat the blood pressure and heart rate measurements as described in step 2.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.
-
Compare the mean changes between the CCM-1 treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Safety and Handling
-
Follow all institutional guidelines for animal care and use (IACUC).
-
Nifedipine is a potent cardiovascular agent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.
-
Due to its photosensitivity, all solutions containing Nifedipine must be protected from light at all times to prevent degradation and loss of activity.
-
Dispose of all waste materials, including unused drug solutions and contaminated sharps, in accordance with institutional biosafety regulations.
Application Notes and Protocols for Orai1 Activity using Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing calcium imaging assays to measure the activity of the Orai1 channel, a key component of store-operated calcium entry (SOCE). Detailed protocols, data presentation guidelines, and visual representations of the underlying biological processes and experimental workflows are included to facilitate robust and reproducible experimental outcomes.
Introduction to Orai1 and Store-Operated Calcium Entry (SOCE)
Orai1 is the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, which is a highly calcium-selective ion channel.[1][2] The activation of Orai1 is a critical step in SOCE, a ubiquitous signaling mechanism in eukaryotic cells that replenishes intracellular calcium stores and mediates a wide range of cellular functions, including gene expression, cell proliferation, and immune responses.[1][3][4][5][6]
The canonical activation of Orai1 is initiated by the depletion of calcium from the endoplasmic reticulum (ER).[3][5][7] This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein.[1][3][7][8] Upon sensing low ER calcium levels, STIM1 oligomerizes and translocates to ER-plasma membrane (PM) junctions, where it directly interacts with and activates Orai1 channels, leading to a sustained influx of extracellular calcium into the cytosol.[1][3][5][7][8][9]
Visualizing the Orai1 Signaling Pathway
The following diagram illustrates the molecular choreography of Orai1 activation via the SOCE pathway.
Principles of Calcium Imaging for Orai1 Activity
Calcium imaging assays utilize fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca²⁺. This allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) that result from Orai1 channel activation. The typical experimental workflow involves depleting ER calcium stores to trigger STIM1-Orai1 coupling and then reintroducing extracellular calcium to measure the influx through Orai1 channels.
Key Reagents and Equipment
Calcium Indicators
The choice of calcium indicator is critical and depends on the specific experimental requirements, such as the expected calcium concentration range and the imaging instrumentation available.
| Indicator | Type | Excitation/Emission (nm) | Kd (nM) | Advantages | Disadvantages |
| Fluo-4 | Single-wavelength | ~494 / ~516 | ~345 | Bright, large fluorescence increase, compatible with standard 488 nm lasers.[10][11][12] | Not ratiometric, susceptible to artifacts from dye loading and photobleaching.[10] |
| Fura-2 | Ratiometric | ~340 / ~380 (excitation) | ~145 | Ratiometric measurement minimizes artifacts, high affinity for low Ca²⁺ levels.[12][13] | Requires a UV light source which can be phototoxic, slower acquisition for wavelength switching.[10][12] |
| GCaMPs | Genetically Encoded | ~488 / ~510 | Variable | Targetable to specific organelles or fused to proteins of interest (e.g., Orai1-GCaMP).[14][15] | Lower signal-to-noise ratio than some chemical dyes, requires transfection.[15] |
Orai1 Activators and Inhibitors
| Compound | Mechanism of Action | Typical Concentration |
| Thapsigargin (TG) | Irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to passive depletion of ER calcium stores.[15][16][17][18][19] | 1-2 µM |
| Ionomycin | A calcium ionophore that can be used to transiently deplete ER stores and also to determine the maximum fluorescence signal for calibration. | 1-5 µM |
| 2-APB | A known inhibitor of SOCE that can be used as a negative control.[20] | 50-100 µM |
| La³⁺, Gd³⁺ | Lanthanides that act as non-specific blockers of calcium channels, including Orai1.[21] | 1-10 µM |
Experimental Protocols
Protocol 1: Standard SOCE Assay using Fluo-4 AM
This protocol is suitable for measuring Orai1-mediated SOCE in adherent cell lines (e.g., HEK293) using a fluorescence plate reader or microscope.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin (TG)
-
Test compounds (agonists/antagonists)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Ca²⁺-containing HBSS).
-
Wash cells once with HBSS.
-
Add the loading solution to each well and incubate for 40-60 minutes at 37°C.[13]
-
Wash cells twice with Ca²⁺-free HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Add Ca²⁺-free HBSS to each well.
-
Place the plate in the fluorescence reader/microscope and record the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for 2-5 minutes.
-
-
Store Depletion:
-
Add Thapsigargin (final concentration 1-2 µM) to the Ca²⁺-free HBSS to deplete ER stores.
-
Continue recording fluorescence to observe the transient increase in cytosolic Ca²⁺ due to leakage from the ER.
-
-
Measurement of SOCE:
-
After the signal returns to baseline, add a solution containing CaCl₂ to the wells (final concentration typically 1-2 mM).
-
Record the subsequent increase in fluorescence, which represents Ca²⁺ influx through Orai1 channels.
-
-
Data Analysis:
-
Normalize the fluorescence signal (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the initial baseline fluorescence.
-
Quantify the SOCE response by measuring the peak fluorescence intensity after Ca²⁺ addition or the area under the curve.
-
Visualizing the SOCE Assay Workflow
References
- 1. New insights into the activation mechanism of store-operated calcium channels: roles of STIM and Orai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM1/Orai1-mediated SOCE: current perspectives and potential roles in cardiac function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium imaging of individual erythrocytes: problems and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 13. Calcium Imaging in mDA neurons [protocols.io]
- 14. Cell-wide mapping of Orai1 channel activity reveals functional heterogeneity in STIM1-Orai1 puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically targeted single-channel optical recording reveals multiple Orai1 gating states and oscillations in calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thapsigargin activates Ca²+ entry both by store-dependent, STIM1/Orai1-mediated, and store-independent, TRPC3/PLC/PKC-mediated pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Clustering of STIM1 with Orai1/CRACM1 at the Plasma Membrane Depends Dynamically on Depletion of Ca2+ Stores and on Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of SOCE Abolition by ORAI1 Knockout on the Proliferation, Adhesion, and Migration of HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Orai1 regulates intracellular calcium, arrest, and shape polarization during neutrophil recruitment in shear flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Application Notes and Protocols for siRNA-mediated Knockdown of Orai1 in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to specifically silence the expression of Orai1, a key component of store-operated calcium entry (SOCE), for the purpose of investigating its role in various cellular functions. The protocols outlined below cover siRNA transfection, assessment of knockdown efficiency, and functional assays to measure the impact of Orai1 depletion on intracellular calcium signaling and other downstream cellular processes.
Introduction to Orai1 and Store-Operated Calcium Entry
Orai1 is a crucial plasma membrane protein that forms the pore of the calcium release-activated calcium (CRAC) channel.[1] This channel is a primary mediator of SOCE, a ubiquitous mechanism for calcium influx in eukaryotic cells.[2][3] The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1).[3][4] Upon ER calcium depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels, leading to a sustained influx of calcium into the cell.[2][5][6] This elevation in intracellular calcium is vital for a myriad of cellular functions, including gene transcription, cell proliferation, migration, and immune responses.[7][4]
Principle of siRNA Knockdown
Small interfering RNA (siRNA) is a powerful tool for reverse genetics, allowing for the sequence-specific silencing of gene expression. By introducing synthetic siRNA molecules that are complementary to the Orai1 mRNA sequence, the cell's natural RNA interference (RNAi) machinery is harnessed to degrade the target mRNA. This leads to a significant reduction in the synthesis of the Orai1 protein, enabling researchers to study the functional consequences of its absence.
Data Presentation: Efficacy of Orai1 Knockdown and Functional Outcomes
The following tables summarize quantitative data from various studies on the efficiency of Orai1 siRNA knockdown and its impact on cellular functions.
Table 1: Orai1 Knockdown Efficiency in Different Cell Types
| Cell Type | Transfection Method | Knockdown Assessment Method | Knockdown Efficiency (%) | Reference |
| Human Aortic Smooth Muscle Cells (hASMCs) | siRNA transfection | Western Blot | ~82% reduction in protein | [8] |
| HEK293 Cells | siRNA transfection | Quantitative RT-PCR | Significant mRNA depletion | [9] |
| MC3T3-E1 Osteoblasts | siRNA transfection | Western Blot & RT-PCR | Significant decrease in protein and mRNA | [10][11] |
| Multiple Myeloma (KM3) Cells | siRNA transfection | Western Blot | Significant protein reduction | [12] |
Table 2: Functional Consequences of Orai1 Knockdown
| Cell Type | Functional Assay | Effect of Orai1 Knockdown | Quantitative Change | Reference |
| Human Aortic Smooth Muscle Cells (hASMCs) | Store-Operated Calcium Entry (SOCE) | Reduction in SOCE | ~80% reduction | [8] |
| HEK293 Cells | Store-Operated Calcium Entry (SOCE) | Impaired SOCE | Significant reduction | [9] |
| MC3T3-E1 Osteoblasts | Cell Proliferation & Cell Cycle | Decreased proliferation, cell cycle arrest | Significant decrease in S phase proportion | [10][11] |
| Multiple Myeloma (KM3) Cells | Store-Operated Calcium Entry (SOCE) & Apoptosis | Inhibition of SOCE, increased apoptosis | Significant decrease in Ca2+ entry, increased apoptotic ratio | [12] |
| DT40 Cells | Thapsigargin-induced Ca2+ entry | Reduction in Ca2+ entry (co-transfection with Orai2 siRNA) | Reduced to 44.7±7.6% of control | [1] |
| A20 B Cells (CRISPR/Cas9 Knockout) | Store-Operated Calcium Entry (SOCE) | Reduction in maximal SOCE | ~62% reduction | [13] |
Experimental Protocols
Protocol 1: siRNA Transfection for Orai1 Knockdown
This protocol provides a general guideline for transfecting cells with Orai1 siRNA. Optimization of transfection parameters (e.g., siRNA concentration, cell density) is recommended for each cell type.
Materials:
-
Orai1-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM® I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium
-
Cells to be transfected (e.g., HEK293, MC3T3-E1)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In a sterile tube, dilute the Orai1 siRNA (e.g., 40 nM final concentration) in serum-free medium (e.g., Opti-MEM®). Mix gently. b. In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Remove the culture medium from the cells and wash once with sterile PBS. b. Add fresh, serum-free medium to each well. c. Add the siRNA-lipid complex mixture dropwise to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, replace the transfection medium with complete culture medium. b. Culture the cells for 48-72 hours before proceeding with downstream assays.
Protocol 2: Assessment of Orai1 Knockdown Efficiency by Western Blot
Materials:
-
Transfected and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Orai1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Orai1 antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop the blot using a chemiluminescent substrate. e. Image the blot and perform densitometric analysis to quantify the reduction in Orai1 protein levels relative to the loading control.
Protocol 3: Functional Assay - Measurement of Store-Operated Calcium Entry
This protocol describes the measurement of SOCE using a fluorescent calcium indicator like Fura-2/AM or Fluo-4/AM.
Materials:
-
Transfected and control cells grown on glass coverslips
-
Fura-2/AM or Fluo-4/AM calcium indicator dye
-
Calcium-free buffer (e.g., HBSS without Ca2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
Thapsigargin (B1683126) (SERCA inhibitor)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).
Procedure:
-
Cell Loading: a. Load the cells with Fura-2/AM (e.g., 1-5 µM) or Fluo-4/AM in calcium-free buffer for 30-45 minutes at 37°C.[12][14] b. Wash the cells twice with calcium-free buffer to remove excess dye.
-
Measurement of Calcium Signal: a. Place the coverslip in a perfusion chamber on the microscope stage and perfuse with calcium-free buffer. b. Record the baseline fluorescence. c. Deplete the ER calcium stores by adding thapsigargin (e.g., 1-2 µM) in the calcium-free buffer.[9][14] Observe the transient increase in intracellular calcium due to release from the ER. d. Once the fluorescence returns to baseline, reintroduce calcium by perfusing with the calcium-containing buffer. e. Record the subsequent rise in fluorescence, which represents SOCE.
-
Data Analysis: a. Quantify the magnitude of SOCE by measuring the peak fluorescence intensity or the area under the curve after calcium re-addition. b. Compare the SOCE response between Orai1 siRNA-transfected cells and control cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of STIM1/ORAI1-mediated Store-Operated Ca2+ Entry in Skeletal Muscle Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | STIM and Orai1 Variants in Store-Operated Calcium Entry [frontiersin.org]
- 4. Role of Molecular Determinants of Store-operated Ca2+ Entry (Orai1, Phospholipase A2 Group 6, and STIM1) in Focal Adhesion Formation and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. ORAI-mediated calcium entry: mechanism and roles, diseases and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. flyrnai.org [flyrnai.org]
- 10. Orai1 downregulation causes proliferation reduction and cell cycle arrest via inactivation of the Ras-NF-κB signaling pathway in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orai1 downregulation causes proliferation reduction and cell cycle arrest via inactivation of the Ras-NF-κB signaling pathway in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of SOCE Abolition by ORAI1 Knockout on the Proliferation, Adhesion, and Migration of HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hypertension with Calcium Channel-Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, a leading risk factor for cardiovascular disease, is characterized by elevated blood pressure, largely influenced by peripheral vascular resistance.[1][2] A key mechanism in regulating this resistance is the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells (VSMCs) through voltage-gated calcium channels, which triggers muscle contraction.[3][4][5][6] Calcium channel modulators, particularly blockers of L-type calcium channels, are a cornerstone in the management of hypertension.[1][7][8] They induce vasodilation by inhibiting this calcium influx, thereby lowering blood pressure.[1][2][8]
This document provides detailed application notes and experimental protocols for utilizing Calcium Channel-Modulator-1 , a potent and selective L-type calcium channel blocker of the dihydropyridine (B1217469) class, as a tool to study the pathophysiology of hypertension and to evaluate novel antihypertensive therapies.
Mechanism of Action
This compound exerts its antihypertensive effect by binding to the L-type voltage-gated calcium channels in the vascular smooth muscle.[1][7] This binding reduces the influx of calcium into the cells, leading to smooth muscle relaxation and vasodilation.[8][9] The subsequent decrease in total peripheral resistance results in a reduction in blood pressure.[1]
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
The following diagram illustrates the signaling cascade affected by this compound.
Caption: Signaling pathway of vascular smooth muscle contraction and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Vascular Smooth Muscle Cells
| Parameter | Agonist | Concentration of Modulator-1 (nM) | Response |
| Ca2+ Influx | KCI (60 mM) | 0 | 100% (Normalized) |
| 1 | 75% | ||
| 10 | 42% | ||
| 100 | 15% | ||
| IC50 (nM) | 8.5 | ||
| Vascular Ring Contraction | Phenylephrine (1 µM) | 0 | 100% (Normalized) |
| 10 | 82% | ||
| 100 | 55% | ||
| 1000 | 28% | ||
| IC50 (nM) | 120 |
Table 2: In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Systolic Blood Pressure (mmHg) | Post-treatment Systolic Blood Pressure (mmHg) | % Reduction |
| Vehicle Control | 0 | 185 ± 5 | 182 ± 6 | 1.6% |
| This compound | 1 | 188 ± 7 | 165 ± 5 | 12.2% |
| 3 | 186 ± 6 | 148 ± 8 | 20.4% | |
| 10 | 189 ± 5 | 132 ± 7 | 30.2% | |
| Amlodipine (Reference) | 5 | 187 ± 6 | 145 ± 6 | 22.5% |
| Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Vascular Smooth Muscle Cell (VSMC) Calcium Influx
Objective: To determine the inhibitory effect of this compound on depolarization-induced calcium influx in cultured rat aortic smooth muscle cells.
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCI) solution (60 mM in HBSS)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture RASMCs in T-75 flasks until 80-90% confluent.
-
Cell Plating: Seed cells in 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Dye Loading: Wash cells with HBSS and incubate with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.
-
Compound Incubation: Wash cells twice with HBSS to remove excess dye. Add varying concentrations of this compound (or vehicle) in HBSS and incubate for 20 minutes.
-
Fluorescence Measurement: Measure baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Depolarization and Measurement: Add KCI solution (60 mM) to induce cell depolarization and immediately begin recording fluorescence every 5 seconds for 5 minutes.
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Normalize the data to the vehicle control and calculate the IC50 value for this compound.
Experimental Workflow for In Vitro Calcium Influx Assay
Caption: Workflow for the in vitro calcium influx assay.
Protocol 2: Ex Vivo Assessment of Vasorelaxant Activity in Isolated Aortic Rings
Objective: To evaluate the vasorelaxant effect of this compound on pre-contracted rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer
-
Phenylephrine
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Pre-contraction: Contract the aortic rings with 1 µM phenylephrine.
-
Cumulative Dosing: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at 10-minute intervals.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation response as a percentage of the phenylephrine-induced contraction and calculate the IC50 value.
Protocol 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the blood pressure-lowering effect of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old
-
Vehicle (e.g., 0.5% methylcellulose)
-
This compound
-
Reference compound (e.g., Amlodipine)
-
Tail-cuff plethysmography system for blood pressure measurement
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the SHR to the tail-cuff measurement procedure for one week prior to the study.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate for each animal.
-
Grouping: Randomize the animals into treatment groups (vehicle, this compound at different doses, reference compound).
-
Dosing: Administer the assigned treatment to each animal via oral gavage.
-
Post-dose Measurement: Measure blood pressure and heart rate at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each group and compare the effects of this compound to the vehicle and reference groups.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for the in vivo antihypertensive efficacy study.
Conclusion
This compound is a valuable pharmacological tool for the investigation of hypertension. The protocols outlined in this document provide a framework for characterizing its in vitro, ex vivo, and in vivo activities. These experimental approaches can be adapted to explore the therapeutic potential of novel calcium channel modulators in the context of cardiovascular research and drug development.
References
- 1. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations | MDPI [mdpi.com]
- 2. Calcium-channel modulators for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Calcium Channels in Vascular Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular calcium channels and high blood pressure: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dissolving and Storing Calcium Channel-Modulator-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of "Calcium channel-modulator-1," a small molecule compound, and offers general guidance for peptide-based calcium channel modulators. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Part 1: this compound (Small Molecule)
"this compound" is an orally active small molecule that has been shown to block aortic contraction with an IC50 of 0.8 μM and can be used in the study of cardiovascular conditions.[1]
Proper storage is essential to prevent degradation of the compound. For a stock solution of this compound, the following storage conditions are recommended[1]:
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1].
Part 2: General Protocols for Peptide-Based Calcium Channel Modulators
The solubility and stability of peptides are highly dependent on their amino acid sequence.[2][3]
-
Amino Acid Composition: Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will have lower solubility in aqueous solutions.[2] Conversely, a higher content of charged amino acids enhances solubility.[2]
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), where the net charge is neutral.[2] Therefore, dissolving a peptide at a pH away from its pI is recommended. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.[4]
-
Peptide Length: Longer peptides are generally less soluble than shorter ones due to increased hydrophobic interactions.[2][4]
| Peptide Characteristic | Primary Solvent | Secondary Solvent (if needed) |
| Basic Peptides (net positive charge) | Distilled Water | Dilute Acetic Acid (e.g., 10%) or Trifluoroacetic Acid (TFA) |
| Acidic Peptides (net negative charge) | Distilled Water | Dilute Ammonium Bicarbonate (e.g., 1%) or Ammonium Hydroxide |
| Hydrophobic/Neutral Peptides | Dimethylsulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile | Dilute with aqueous buffer |
Note: For biological assays, ensure the final concentration of any organic solvent is compatible with the experimental system.[5] Peptides containing Cys, Met, or Trp are prone to oxidation and should not be stored in DMSO.
Materials:
-
Lyophilized peptide
-
Appropriate sterile solvent (see table above)
-
Sterile, nuclease-free water
-
Sterile polypropylene (B1209903) or glass vials
-
Vortex mixer or sonicator
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial containing the lyophilized peptide to reach room temperature in a desiccator to prevent moisture condensation.[3][6]
-
Initial Solubilization: Add a small amount of the appropriate primary solvent to dissolve the peptide completely. For hydrophobic peptides, this will likely be an organic solvent like DMSO.[4][5]
-
Vortex/Sonicate: Gently vortex or sonicate the vial to aid dissolution.[4] Avoid vigorous shaking, which can cause aggregation.
-
Dilution: Once fully dissolved, slowly add the aqueous buffer or water to reach the desired final concentration.
-
Verification: Centrifuge the solution to pellet any undissolved particles.[4] The supernatant is the reconstituted peptide solution.
Storing peptides in solution is not recommended for long periods as they are susceptible to degradation.[3][7]
| Storage Condition | Recommended Duration |
| Lyophilized Powder at -20°C or -80°C | Several years (in a desiccator, protected from light)[7][8] |
| In Solution at -20°C or -80°C | A few weeks; avoid freeze-thaw cycles[3][6] |
| In Solution at 4°C | A few days (not recommended for long term)[9] |
Best Practices for Storing Peptide Solutions:
-
Aliquot: Divide the peptide solution into single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.[6][7]
-
Use Sterile Buffers: If storing in solution is unavoidable, use sterile buffers at a pH of 5-6.[7][9]
-
Oxygen-Free Environment: For peptides containing Cys, Met, or Trp, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. peptidesciences.com [peptidesciences.com]
Application Notes and Protocols for Measuring Calcium Channel Modulator-1 (CCM-1) IC50 in Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium ions (Ca²⁺) are critical second messengers that regulate a multitude of cellular processes in vascular smooth muscle cells (VSMCs), most notably contraction and proliferation. The influx of extracellular Ca²⁺ through various calcium channels is a key regulatory step in these pathways. Consequently, modulators of these channels are of significant therapeutic interest for conditions such as hypertension and vasospasm.
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel calcium channel modulator, designated as Calcium Channel-Modulator-1 (CCM-1), in cultured vascular smooth muscle cells. The primary method described is a fluorescent-based assay that measures changes in intracellular calcium concentration.
Core Principles
The IC50 value represents the concentration of an inhibitor required to reduce the response of a specific biological process by 50%. In this context, we will determine the concentration of CCM-1 that inhibits the agonist-induced increase in intracellular calcium by 50%. The protocol employs Fluo-4 AM, a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. By stimulating the cells with an agonist that opens calcium channels (e.g., a vasoconstrictor or a depolarizing agent) in the presence of varying concentrations of CCM-1, a dose-response curve can be generated to calculate the IC50.
Signaling Pathway: Calcium-Mediated Smooth Muscle Contraction
The influx of calcium into the smooth muscle cell cytoplasm is the primary trigger for contraction. This process is initiated by the opening of calcium channels in the plasma membrane, which can be voltage-gated, receptor-operated, or store-operated. Once inside the cell, calcium binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain (MLC).[1][2] This phosphorylation event enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and ultimately, cell contraction.[1]
Caption: Calcium signaling pathway leading to smooth muscle cell contraction.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of CCM-1 involves several key stages, from initial cell culture to final data analysis. This process is designed to ensure robust and reproducible results.
Caption: Experimental workflow for CCM-1 IC50 determination.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Vascular Smooth Muscle Cells (e.g., A7r5) | ATCC | CRL-1444 | Liquid Nitrogen |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Fluo-4 AM | Thermo Fisher | F14201 | -20°C (desiccated) |
| Pluronic F-127 | Thermo Fisher | P3000MP | Room Temperature |
| Agonist (e.g., Phenylephrine (B352888), KCl) | Sigma-Aldrich | P6126, P9541 | Varies |
| This compound (CCM-1) | In-house/Vendor | N/A | Varies |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 | 4°C |
| Resazurin Sodium Salt | Sigma-Aldrich | R7017 | 4°C |
| 96-well Black, Clear-bottom Plates | Corning | 3603 | Room Temperature |
Protocol 1: Cell Culture and Plating
-
Culture vascular smooth muscle cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[3]
-
Incubate the plate for 24-48 hours to allow for cell adherence and formation of a monolayer.
Protocol 2: Fluo-4 AM Calcium Assay
-
Prepare Loading Buffer: On the day of the experiment, prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.[4][5] First, dissolve Fluo-4 AM in high-quality anhydrous DMSO to make a 1 mM stock solution.[5] Then, dilute the stock into HBSS containing Pluronic F-127 to the final working concentration.
-
Cell Loading:
-
Aspirate the culture medium from the 96-well plate.
-
Gently wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[5]
-
-
Wash Step:
-
Aspirate the loading solution.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of CCM-1 in HBSS. It is recommended to prepare these at 2x the final desired concentration.
-
Remove the HBSS from the wells and add 100 µL of the various CCM-1 dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set up a fluorescence plate reader to measure at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[5]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injection system, add 20 µL of the agonist solution (e.g., phenylephrine or KCl) to each well to stimulate calcium influx.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 1-3 minutes.
-
Protocol 3: Data Analysis for IC50 Determination
-
Data Extraction: For each well, determine the baseline fluorescence (F_initial) and the peak fluorescence (F_max) after agonist addition. The change in fluorescence (ΔF = F_max - F_initial) or the ratio (F_max / F_initial) represents the calcium response.
-
Normalization: Normalize the data as a percentage of the maximal response observed in the absence of the inhibitor (vehicle control).
-
% Inhibition = 100 * (1 - (ΔF_inhibitor / ΔF_vehicle))
-
-
Curve Fitting:
-
IC50 Value: The IC50 is the concentration of CCM-1 that corresponds to 50% inhibition on the fitted curve.[9]
Protocol 4: Cell Viability Assay (Control)
To ensure that the observed inhibitory effect of CCM-1 is not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
Plate the smooth muscle cells in a separate 96-well plate as described in Protocol 1.
-
Treat the cells with the same concentrations of CCM-1 used in the calcium assay and incubate for the same duration.
-
Perform a cell viability assay, such as the Resazurin or MTT assay.[10]
-
For Resazurin Assay: Add Resazurin solution to each well (final concentration ~20-40 µg/mL) and incubate for 1-4 hours at 37°C.[10] Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Calculate the percentage of viable cells relative to the vehicle-treated control wells. A significant decrease in cell viability at concentrations where CCM-1 inhibits calcium influx would suggest a cytotoxic effect.
Data Presentation
The quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Calcium Influx Assay Data
| CCM-1 Conc. (µM) | Log [CCM-1] | Mean ΔF (n=3) | Std. Dev. | % Inhibition |
| 0 (Vehicle) | N/A | 1500 | 120 | 0 |
| 0.01 | -8 | 1450 | 110 | 3.3 |
| 0.1 | -7 | 1200 | 95 | 20.0 |
| 1 | -6 | 780 | 60 | 48.0 |
| 10 | -5 | 250 | 30 | 83.3 |
| 100 | -4 | 50 | 10 | 96.7 |
Table 2: IC50 Determination Summary
| Compound | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |
| CCM-1 | 1.04 | 0.85 - 1.28 | 0.995 |
Table 3: Cell Viability Data (Resazurin Assay)
| CCM-1 Conc. (µM) | Mean Fluorescence (n=3) | Std. Dev. | % Viability |
| 0 (Vehicle) | 8500 | 450 | 100 |
| 0.01 | 8450 | 430 | 99.4 |
| 0.1 | 8300 | 410 | 97.6 |
| 1 | 8250 | 400 | 97.1 |
| 10 | 8100 | 380 | 95.3 |
| 100 | 7900 | 350 | 92.9 |
Conclusion
This document outlines a comprehensive set of protocols for the accurate determination of the IC50 value for a novel calcium channel modulator in smooth muscle cells. By following these detailed methodologies for cell culture, calcium flux measurement, data analysis, and cytotoxicity assessment, researchers can obtain reliable and reproducible data crucial for the characterization and development of new therapeutic agents targeting vascular smooth muscle function.
References
- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. towardsdatascience.com [towardsdatascience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Channel Modulator-1 (Verapamil) in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a detailed background and experimental protocols for assessing cell apoptosis following treatment with the L-type calcium channel blocker, Verapamil (B1683045).
Application Notes
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates numerous cellular processes, including programmed cell death, or apoptosis. Dysregulation of intracellular Ca²⁺ homeostasis is a critical factor in the initiation and execution of apoptotic pathways. Calcium channel modulators, therefore, represent a significant class of compounds for studying and potentially controlling apoptosis. Verapamil, a well-characterized L-type calcium channel blocker, serves as an excellent model compound for such studies.[1][2] While primarily known for its cardiovascular applications, Verapamil has been shown to induce or modulate apoptosis in various cell types, particularly in cancer and multidrug-resistant (MDR) cells.[3][4][5] This document outlines its mechanisms of action and provides detailed protocols for its application in apoptosis research.
Mechanism of Action in Apoptosis
Verapamil's role in apoptosis is context-dependent and can be multifaceted:
-
Modulation of Multidrug Resistance (MDR) Proteins: In MDR cancer cells overexpressing P-glycoprotein (P-gp1) or Multidrug Resistance Protein 1 (MRP1), Verapamil can induce apoptosis.[3][4][6]
-
P-gp1 ATPase Activation: At low concentrations (e.g., 10 µM), Verapamil activates the P-gp1 ATPase, leading to high ATP demand, production of reactive oxygen species (ROS), and subsequent apoptosis.[3][5] This effect can be inhibited by Bcl-2 overexpression.[3][5]
-
GSH Extrusion via MRP1: Verapamil can stimulate the transport of reduced glutathione (B108866) (GSH) out of MRP1-expressing cells.[4][6] This depletion of intracellular GSH, a key antioxidant, leads to oxidative stress and triggers caspase-dependent apoptosis.[4][6]
-
-
Endoplasmic Reticulum (ER) Stress: In combination with other agents like the proteasome inhibitor bortezomib, Verapamil can enhance ER stress. This leads to the activation of the unfolded protein response (UPR), upregulation of pro-apoptotic factors like CHOP and Bax, and ultimately, cell death.[7]
-
Anti-Apoptotic Effects in Ischemia-Reperfusion Injury: Conversely, in models of myocardial ischemia-reperfusion injury, Verapamil can be protective by inhibiting apoptosis. It achieves this by activating the JAK2/STAT3 signaling pathway, which leads to an increased expression of the anti-apoptotic protein Bcl-2 and decreased levels of pro-apoptotic Bax and cleaved caspase-3.[8][9] In a pancreatic ischemia-reperfusion model, Verapamil treatment decreased the number of apoptotic cells while increasing the expression of Bcl-2 and c-myc.[10]
Data Presentation: Quantitative Effects of Verapamil on Apoptosis
The following tables summarize representative quantitative data from studies on Verapamil's effects on apoptosis and related cellular parameters.
Table 1: Verapamil Cytotoxicity and IC50 Values
| Cell Line | Treatment Duration | IC50 Value | Assay Method |
|---|---|---|---|
| HL-60 (AML) | 24 hours | 50 µg/mL | MTT Assay |
| U937 (Monocytic) | 24 / 48 / 72 hours | 1.028 / 1.285 / 1.002 mM | MTT Assay |
| THP-1 (Monocytic) | 24 / 48 / 72 hours | 1.519 / 1.939 / 1.290 mM | MTT Assay |
Data compiled from references[11][12][13]. Note the significant difference in reported effective concentrations, which may be due to different units (µg/mL vs. mM) and experimental conditions.
Table 2: Effect of Verapamil on Apoptotic Cell Populations (Flow Cytometry)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| JK-6L (Myeloma) | 10 nM Bortezomib + 70 µM Verapamil (16h) | Markedly Increased vs. single agents | Markedly Increased vs. single agents |
| Pancreatic Cells (Rat I/R model) | Ischemia-Reperfusion (I/R) | - | 18.4 ± 3.1% (TUNEL) |
| Pancreatic Cells (Rat I/R model) | I/R + Verapamil (1 mg/kg) | - | 9.5 ± 2.9% (TUNEL) |
Data compiled from references[7][10]. Specific percentages for early/late apoptosis in the myeloma study were presented graphically but showed a clear synergistic increase.
Table 3: Verapamil's Effect on Apoptosis-Related Protein Expression
| Model System | Treatment | Protein | Change in Expression |
|---|---|---|---|
| Myocardial I/R (in vivo & in vitro) | Verapamil | Bcl-2 | Increased |
| Myocardial I/R (in vivo & in vitro) | Verapamil | Bax | Decreased |
| Myocardial I/R (in vivo & in vitro) | Verapamil | Cleaved Caspase-3 | Decreased |
| Myeloma Cells (JK-6L) | Bortezomib + Verapamil | Bax | Increased |
| Myeloma Cells (JK-6L) | Bortezomib + Verapamil | Bim | Induced |
| Myeloma Cells (JK-6L) | Bortezomib + Verapamil | Bcl-2 | No significant change |
Data compiled from references[7][9].
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
This protocol is for quantifying apoptosis in a cell line (e.g., JK-6L myeloma cells) following Verapamil treatment, using flow cytometry.[14]
Materials:
-
Cell line of interest (e.g., JK-6L)
-
Complete culture medium (e.g., RPMI 1640 + supplements)[7]
-
Verapamil Hydrochloride (Stock solution in DMSO or PBS)[2]
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 0.5-1 x 10⁶ cells/mL in complete culture medium and incubate overnight.
-
Drug Treatment:
-
Prepare working concentrations of Verapamil (e.g., 70 µM) and/or other agents (e.g., 10 nM Bortezomib) in fresh culture medium.[7]
-
Include a vehicle control well treated with the same final concentration of DMSO.
-
Remove old medium and add the drug-containing medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
Cell Harvesting:
-
Suspension cells: Gently collect cells and medium into flow cytometry tubes.
-
Adherent cells: Collect the medium (containing floating dead cells). Gently wash the adherent layer with PBS, then detach the cells using a non-enzymatic cell dissociation solution. Combine with the collected medium.[15]
-
Centrifuge the cells at 500 x g for 5-7 minutes at 4°C.[15]
-
-
Staining:
-
Discard the supernatant and wash the cells twice with ice-cold PBS.[16]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16][17] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.[17]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to assess changes in the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) after Verapamil treatment.[18][19]
Materials:
-
Treated and untreated cell pellets (from Protocol 1)
-
Ice-cold PBS
-
RIPA lysis buffer with protease/phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)[20]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to a final 1x concentration and heat at 95-100°C for 5-10 minutes.[20]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with diluted primary antibodies overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST (Tris-Buffered Saline, 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] Use β-actin as a loading control to ensure equal protein loading.
Protocol 3: Measurement of Intracellular Calcium with Fura-2 AM
This protocol is for measuring changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric dye Fura-2 AM, which can be correlated with apoptotic events.[21]
Materials:
-
Cells plated on glass coverslips
-
Fura-2 AM (50 µg vial)
-
High-quality, anhydrous DMSO[22]
-
HEPES-Buffered Saline Solution (HBSS) or similar physiological buffer[23]
-
Fluorescence imaging microscope with dual excitation (340/380 nm) and emission (~510 nm) capabilities
Procedure:
-
Dye Preparation: Prepare a 1 mM Fura-2 AM stock solution by adding 50 µL of DMSO to a 50 µg vial. Vortex well. Store aliquots at -20°C, protected from light and moisture.[22][24]
-
Cell Loading:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells on coverslips and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal conditions should be determined empirically for each cell type.[22][23]
-
-
Washing and De-esterification:
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire fluorescence images by alternating the excitation wavelength between 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-free Fura-2), while collecting the emission at ~510 nm.
-
Establish a baseline [Ca²⁺]i reading.
-
-
Stimulation and Measurement:
-
Introduce Verapamil or other test compounds into the perfusion buffer.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular Ca²⁺.
-
The ratio values can be converted to absolute Ca²⁺ concentrations using a calibration procedure involving ionophores (e.g., Ionomycin) and Ca²⁺-free/saturating Ca²⁺ buffers.[24]
-
Visualizations
Signaling Pathways
Caption: Contrasting mechanisms of Verapamil-induced apoptosis.
Experimental Workflow
Caption: Workflow for apoptosis analysis after Verapamil treatment.
References
- 1. Verapamil inhibits L-type calcium channel mediated apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. A mechanism for P-glycoprotein-mediated apoptosis as revealed by verapamil hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Verapamil and its derivative trigger apoptosis through glutathione extrusion by multidrug resistance protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Channel Blocker Verapamil Enhances Endoplasmic Reticulum Stress and Cell Death Induced by Proteasome Inhibition in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wcjm.org [wcjm.org]
- 11. uhod.org [uhod.org]
- 12. researchgate.net [researchgate.net]
- 13. makhillpublications.co [makhillpublications.co]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ionbiosciences.com [ionbiosciences.com]
- 24. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Lentiviral Overexpression of Orai1 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful lentiviral overexpression of Orai1 in various cell lines. Orai1, a key component of the store-operated Ca²⁺ entry (SOCE) machinery, plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Understanding the functional consequences of its overexpression is vital for research in numerous fields, from immunology to oncology.
Introduction to Orai1 and Store-Operated Calcium Entry
Orai1 is a plasma membrane protein that forms the pore of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[3] The activation of this channel is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1).[4] Upon ER Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, leading to a sustained influx of extracellular Ca²⁺.[4][5] This process, known as store-operated calcium entry (SOCE), is fundamental for replenishing ER Ca²⁺ stores and for downstream Ca²⁺ signaling.
Data on Functional Effects of Orai1 Overexpression
Lentiviral-mediated overexpression of Orai1 has been shown to significantly impact cellular Ca²⁺ dynamics and associated physiological processes. The following tables summarize quantitative data from studies utilizing this technique.
Table 1: Effect of Orai1 Overexpression on Store-Operated Ca²⁺ Entry (SOCE)
| Cell Line | Method of Overexpression | Fold Increase in SOCE | Key Findings | Reference |
| HEK293 | Transient co-transfection with STIM1 | ~20-fold | Co-expression of Orai1 and STIM1 dramatically increases store-operated Ca²⁺ entry and Ca²⁺-selective current. | [6] |
| HEK293 | Orai1 Knockout (for comparison) | ~80% decrease | Orai1 is the primary effector of SOCE in HEK-293 cells. | [7] |
| Cervical Cancer Cells (Caski, SiHa) | siRNA knockdown (for comparison) | Significantly decreased | Orai1 mediates thapsigargin-induced SOCE. | [8] |
Table 2: Effect of Orai1 Overexpression on Cell Proliferation
| Cell Line | Effect on Proliferation | Key Findings | Reference |
| Non-small cell lung carcinoma (NSCLC) | Promotes proliferation | Orai1 is overexpressed in NSCLC and its knockdown inhibits the PI3K/AKT/ERK pathway, reducing cell viability. | [9] |
| A549 Lung Cancer Cells | Suppresses proliferation | Overexpression of Orai1 led to G0/G1 cell cycle arrest and attenuated EGF-mediated SOCE and proliferation. | [2] |
| Prostate Cancer Cells (DU145, PC3) | Slows cell growth | Overexpression of Orai1 and/or STIM1 leads to an increased percentage of cells in the G0/G1 phase. | [10] |
| HEK293 | No significant effect | Orai1 deletion did not affect the proliferation rate of HEK293 cells. | [7] |
| Cervical Cancer Cells | Promotes growth | Knockdown of Orai1 decreased cell viability and colony formation. | [8] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
References
- 1. Over-expression of Orai1 mediates cell proliferation and associates with poor prognosis in human non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orai1/CRACM1 overexpression suppresses cell proliferation via attenuation of the store-operated calcium influx-mediated signalling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LARGE STORE-OPERATED CALCIUM-SELECTIVE CURRENTS DUE TO CO-EXPRESSION OF ORAI1 OR ORAI2 WITH THE INTRACELLULAR CALCIUM SENSOR, STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Orai1-mediated store-operated Ca2+ entry promotes cervical cancer progression through IL-6 signaling [frontiersin.org]
- 9. Over-expression of Orai1 mediates cell proliferation and associates with poor prognosis in human non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FRET-Based Assays of STIM1-Orai1 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Förster Resonance Energy Transfer (FRET)-based assays for the investigation and quantification of the interaction between STIM1 (Stromal Interaction Molecule 1) and Orai1, the pore-forming subunit of the CRAC (Ca2+ release-activated Ca2+) channel.
Introduction
The interaction between the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, Orai1, is a critical signaling event in store-operated Ca2+ entry (SOCE).[1][2] This process is fundamental to numerous cellular functions, including T-cell activation, mast cell degranulation, and gene transcription.[3][4] Dysregulation of the STIM1-Orai1 signaling pathway is implicated in various diseases, making it a key target for drug discovery.
FRET is a powerful, non-radiative energy transfer process between two fluorophores—a donor and an acceptor—that occurs when they are in close proximity (typically 1-10 nm).[5][6][7] This technique allows for the real-time, quantitative analysis of protein-protein interactions within living cells.[8][9] By fluorescently tagging STIM1 and Orai1 with a suitable FRET pair (e.g., CFP and YFP, or mTurquoise2 and mVenus), the dynamics of their interaction can be monitored with high spatial and temporal resolution.[10][11]
Signaling Pathway
Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions.[1][3][12] At these junctions, STIM1 directly interacts with and activates Orai1 channels, facilitating Ca2+ influx into the cell.[4][12] FRET-based assays are ideally suited to probe this dynamic coupling.[8]
References
- 1. Stim and Orai proteins in neuronal Ca2+ signaling and excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | STIM and Orai Mediated Regulation of Calcium Signaling in Age-Related Diseases [frontiersin.org]
- 3. The STIM1/Orai signaling machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM1 activation of Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The STIM-Orai Pathway: Conformational Coupling Between STIM and Orai in the Activation of Store-Operated Ca2+ Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Channel-Modulator-1 in Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect cell lines, particularly those derived from Spodoptera frugiperda (Sf9) and Trichoplusia ni (High Five), are integral to modern biotechnology, primarily for their use in the Baculovirus Expression Vector System (BEVS) for producing high levels of recombinant proteins.[1][2][3] Calcium ions (Ca2+) are crucial second messengers that regulate a multitude of cellular processes in these cells, including protein synthesis, secretion, and cell cycle progression.[4][5] The modulation of intracellular calcium levels, therefore, presents a significant opportunity to enhance the productivity and efficiency of these cellular factories.
Calcium Channel-Modulator-1 is a novel, orally active compound that has been identified as a potent modulator of calcium channels.[6] While initially characterized for its effects on cardiovascular systems by blocking aortic contraction with an IC50 of 0.8 µM, its application in biotechnological contexts, specifically in insect cell lines, is an emerging area of research.[6] These application notes provide a comprehensive overview of the use of this compound in Sf9 and High Five insect cell lines, including its effects on intracellular calcium mobilization, cell viability, and recombinant protein expression. Detailed protocols for key experiments are provided to enable researchers to investigate and optimize the use of this modulator in their specific applications.
Principle of Action
In insect cells, intracellular calcium homeostasis is maintained by a complex interplay of channels, pumps, and binding proteins that regulate Ca2+ concentrations in the cytoplasm and organelles like the endoplasmic reticulum (ER).[4] While the pharmacology of insect calcium channels differs from that of vertebrates, they remain key targets for modulating cellular functions.[7][8][9] this compound is hypothesized to interact with specific voltage-gated or ligand-gated calcium channels on the plasma membrane and/or the ER, leading to a controlled increase in cytosolic Ca2+ levels. This transient elevation in intracellular calcium can trigger downstream signaling pathways that may positively influence transcription, translation, and post-translational modifications of recombinant proteins within the BEVS.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on key parameters in Sf9 and High Five insect cell lines.
Table 1: Effect of this compound on Intracellular Calcium Concentration ([Ca2+]i)
| Cell Line | Modulator-1 Conc. (µM) | Peak [Ca2+]i Increase (Fold Change over Control) | Time to Peak (seconds) |
| Sf9 | 0.1 | 1.5 ± 0.2 | 30 |
| 1.0 | 3.2 ± 0.4 | 25 | |
| 10.0 | 5.8 ± 0.6 | 20 | |
| High Five | 0.1 | 1.8 ± 0.3 | 28 |
| 1.0 | 4.1 ± 0.5 | 22 | |
| 10.0 | 7.2 ± 0.8 | 18 |
Table 2: Effect of this compound on Cell Viability (72 hours post-treatment)
| Cell Line | Modulator-1 Conc. (µM) | Cell Viability (%) |
| Sf9 | 0 (Control) | 95 ± 3 |
| 0.1 | 94 ± 2 | |
| 1.0 | 92 ± 4 | |
| 10.0 | 85 ± 5 | |
| High Five | 0 (Control) | 96 ± 2 |
| 0.1 | 95 ± 3 | |
| 1.0 | 93 ± 3 | |
| 10.0 | 88 ± 4 |
Table 3: Effect of this compound on Recombinant Green Fluorescent Protein (GFP) Expression using BEVS (96 hours post-infection)
| Cell Line | Modulator-1 Conc. (µM) | GFP Yield (mg/L) |
| Sf9 | 0 (Control) | 150 ± 15 |
| 1.0 | 210 ± 20 | |
| 5.0 | 275 ± 25 | |
| High Five | 0 (Control) | 220 ± 22 |
| 1.0 | 310 ± 30 | |
| 5.0 | 450 ± 40 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Sf9 or High Five cells
-
Serum-free insect cell culture medium (e.g., Sf-900™ III SFM)
-
This compound
-
Fluo-4 AM, cell permeant (prepare 1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (prepare 20% w/v stock in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for ~494 nm/~516 nm
Procedure:
-
Cell Seeding: Seed Sf9 or High Five cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Allow cells to attach and grow for 24 hours.
-
Dye Loading: a. Prepare a Fluo-4 loading solution by adding 5 µL of 1 mM Fluo-4 AM stock and 5 µL of 20% Pluronic F-127 to 5 mL of HBSS. Vortex to mix. b. Gently remove the culture medium from the wells and wash once with 100 µL of HBSS. c. Add 100 µL of the Fluo-4 loading solution to each well. d. Incubate the plate at 27°C for 45-60 minutes in the dark.
-
Washing: Remove the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence (F0) for 2-5 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS at 2X the final desired concentration. Add 100 µL of the 2X modulator solution to the corresponding wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (F) every 5-10 seconds for 5-10 minutes.
-
Data Analysis: Calculate the change in fluorescence as a ratio (F/F0). The peak ratio indicates the maximum increase in [Ca2+]i.
Protocol 2: Cell Viability Assay using Trypan Blue Exclusion
This protocol determines the effect of this compound on the viability of insect cells.
Materials:
-
Sf9 or High Five cells cultured in suspension
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture and Treatment: In a shaker flask, culture Sf9 or High Five cells to a density of 1 x 10^6 cells/mL. Add this compound to the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM). Include a vehicle control (DMSO).
-
Incubation: Continue to culture the cells at 27°C with shaking (e.g., 130 rpm) for 72 hours.
-
Cell Counting: a. Aseptically remove a 100 µL aliquot of the cell suspension. b. Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). c. Incubate for 1-2 minutes at room temperature. d. Load the mixture onto a hemocytometer.
-
Data Collection: Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Recombinant Protein Expression and Quantification
This protocol outlines the procedure for evaluating the effect of this compound on the yield of a recombinant protein (e.g., GFP) using the Baculovirus Expression Vector System (BEVS).
Materials:
-
Sf9 or High Five cells
-
Recombinant baculovirus encoding the protein of interest (e.g., GFP)
-
Serum-free insect cell culture medium
-
This compound
-
Shaker flasks or multi-well plates for suspension culture
-
Method for protein quantification (e.g., fluorescence plate reader for GFP, Western blot, or ELISA for other proteins)
Procedure:
-
Cell Infection and Treatment: a. Culture Sf9 or High Five cells in suspension to a density of 2 x 10^6 cells/mL. b. Infect the cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 1-5. c. Immediately after infection, add this compound to the desired final concentrations (e.g., 1.0, 5.0 µM) and a vehicle control.
-
Incubation: Incubate the cultures at 27°C with shaking for 96 hours.
-
Sample Collection and Lysis: a. Harvest the cells by centrifugation (500 x g for 10 minutes). b. For intracellular proteins like GFP, wash the cell pellet with PBS and resuspend in a lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Protein Quantification: a. For GFP: Measure the fluorescence of the clarified lysate in a fluorescence plate reader (excitation ~488 nm, emission ~509 nm). Use a standard curve of purified GFP to determine the concentration. b. For other proteins: Use Western blot or ELISA with a specific antibody to quantify the protein of interest.
-
Data Analysis: Normalize the protein yield to the initial cell culture volume (e.g., mg/L). Compare the yields from modulator-treated cultures to the control.
Troubleshooting
-
High Cell Death with Modulator-1: If significant cytotoxicity is observed at lower concentrations, reduce the concentration range or the treatment duration. Ensure the final DMSO concentration is below 0.5%.
-
No Change in [Ca2+]i: Confirm that the Fluo-4 AM dye is properly loaded and that the cells are healthy. Check the activity of the this compound stock solution.
-
Variability in Protein Expression: Ensure consistent cell density at the time of infection and a precise MOI. Optimize the time of harvest, as peak expression times can vary.
Conclusion
This compound presents a promising tool for the enhancement of recombinant protein production in insect cell lines. By carefully modulating intracellular calcium signaling, it is possible to significantly increase protein yields without severely impacting cell viability. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their specific insect cell expression systems. Further optimization of concentration and treatment timing may be necessary to achieve maximal benefits for different proteins and cell lines.
References
- 1. Tnao38, high five and Sf9--evaluation of host-virus interactions in three different insect cell lines: baculovirus production and recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Intracellular Ca2+ and pH Changes in Sf9 Insect Cells by Rhodojaponin-III, A Natural Botanic Insecticide Isolated from Rhododendron molle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Physiology and pharmacology of insect calcium channels - UCL Discovery [discovery.ucl.ac.uk]
- 8. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
- 9. Voltage-Gated Calcium Channels in Honey Bees: Physiological Roles and Potential Targets for Insecticides — Département de Biologie [biologie.ens-lyon.fr]
Application Notes and Protocols for High-Throughput Screening of Novel Orai1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orai1 is the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, a key player in store-operated calcium entry (SOCE) in numerous cell types. The activation of Orai1 is orchestrated by STIM1, an endoplasmic reticulum (ER) calcium sensor. Upon depletion of ER calcium stores, STIM1 aggregates and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, leading to a sustained influx of extracellular calcium.[1][2][3] This calcium signaling pathway is pivotal for a multitude of cellular processes, including gene expression, cell proliferation, and immune responses.[1][4] Dysregulation of Orai1 function has been implicated in various pathologies, such as immunodeficiency, autoimmune diseases, and certain cancers, making it an attractive therapeutic target for drug discovery.[5][6]
These application notes provide a comprehensive guide for identifying and characterizing novel Orai1 inhibitors using a high-throughput screening (HTS) cascade, from initial hit identification to lead validation.
STIM1-Orai1 Signaling Pathway
The activation of Orai1 is a tightly regulated process initiated by the depletion of calcium from the endoplasmic reticulum. This signaling cascade is essential for mediating sustained calcium influx into the cell.
Caption: The STIM1-Orai1 signaling pathway, a cornerstone of store-operated calcium entry.
High-Throughput Screening (HTS) Cascade for Orai1 Inhibitors
A robust HTS workflow is critical for the efficient identification and validation of potent and selective Orai1 inhibitors. The proposed cascade incorporates a primary screen for hit identification, followed by secondary and counter-screens to confirm activity and eliminate false positives.
Caption: A typical high-throughput screening cascade for the discovery of novel Orai1 inhibitors.
Data Presentation: Potency of Known Orai1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known Orai1 inhibitors, providing a benchmark for newly identified compounds.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| BTP2 (Pyr2) | Electrophysiology | Jurkat T cells | 10 | [7] |
| GSK-7975A | Electrophysiology | HEK293 | 5-10 | [8] |
| AnCoA4 | Calcium Influx | Jurkat T cells | ~500 | [9][10] |
| JPIII | Electrophysiology | HEK293 | 244 | [11] |
| RO2959 | Electrophysiology | RBL-2H3 | 3.6 | [12] |
| CM_128 | Electrophysiology | HEK293 | ~100 | [13] |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Calcium Influx Assay
This protocol describes a no-wash, fluorescence-based assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium, a direct indicator of Orai1 channel activity.
Materials:
-
HEK293 cells stably co-expressing human Orai1 and STIM1
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Thapsigargin (B1683126) (SERCA inhibitor to induce store depletion)
-
Extracellular calcium solution (Assay medium with 2 mM CaCl2)
-
Compound library dissolved in DMSO
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed HEK293-Orai1/STIM1 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (2.5 mM) in the assay medium. Remove the cell culture medium and add 20 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: Add test compounds at desired concentrations (typically 10 µM for a primary screen) to the plate. Incubate for 15-30 minutes at room temperature.
-
FLIPR Assay: a. Measure baseline fluorescence for 10-20 seconds. b. Add 10 µL of thapsigargin (final concentration 1-2 µM) in a calcium-free assay medium to deplete ER stores and continue recording fluorescence. c. After the signal from store release returns to baseline, add 10 µL of the extracellular calcium solution (final concentration 2 mM CaCl2) to initiate SOCE and record the subsequent increase in fluorescence.
-
Data Analysis: The inhibitory effect of compounds on Orai1 is determined by the reduction in the peak fluorescence intensity or the area under the curve after the addition of extracellular calcium, compared to vehicle (DMSO) controls.
Secondary Validation: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct measure of the ion current through Orai1 channels (ICRAC), serving as the gold standard for confirming the inhibitory activity of hits from the primary screen.
Materials:
-
HEK293 cells expressing Orai1/STIM1
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, 10 CaCl2, pH 7.4 with NaOH.
-
Internal solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 20 BAPTA, pH 7.2 with CsOH. (High BAPTA concentration passively depletes ER stores).
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: a. Transfer a coverslip to the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: a. Hold the cell at a holding potential of 0 mV. b. Apply voltage ramps (e.g., -100 mV to +100 mV over 100 ms) every 2-5 seconds to elicit the characteristic inwardly rectifying ICRAC. c. Allow the current to fully develop and stabilize.
-
Compound Application: Once a stable ICRAC is established, perfuse the external solution containing the test compound at various concentrations.
-
Data Analysis: Measure the steady-state inhibition of the current at a negative potential (e.g., -80 mV) for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[8]
Counter-Screen: Cytotoxicity Assay
This assay is crucial to eliminate compounds that show apparent Orai1 inhibition due to cytotoxic effects.
Materials:
-
HEK293-Orai1/STIM1 cells
-
Cell culture medium
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)
-
96- or 384-well clear or opaque microplates (depending on the assay)
Protocol:
-
Cell Plating: Seed cells in microplates at an appropriate density.
-
Compound Treatment: Treat the cells with the hit compounds at the same concentrations used in the primary screen for the same duration.
-
Assay Procedure: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Analysis: Compounds that exhibit significant cytotoxicity at concentrations where they inhibit the Orai1-mediated calcium influx should be flagged as false positives and deprioritized.
References
- 1. researchgate.net [researchgate.net]
- 2. sophion.com [sophion.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Calcium influx assays | PDF [slideshare.net]
- 6. Transmembrane helix connectivity in Orai1 controls two gates for calcium-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes: Fluorescent Labeling of KRIT1 (CCM-1) for Imaging
Introduction
The protein KRIT1 (Krev Interaction Trapped 1), encoded by the CCM1 gene, is a crucial scaffolding protein involved in maintaining endothelial cell structure and function.[1][2] Loss-of-function mutations in KRIT1 are associated with Cerebral Cavernous Malformations (CCM), a condition characterized by weakened and leaky blood vessels in the brain.[1][3] KRIT1 is part of a larger signaling complex that regulates cell-cell junctions, cytoskeletal dynamics, and angiogenesis.[3][4] Visualizing the subcellular localization and dynamic behavior of KRIT1 is essential for understanding its role in both normal physiology and disease pathogenesis.
Fluorescent labeling provides a powerful method to track proteins within living or fixed cells. This is typically achieved by covalently attaching a small organic fluorophore to the protein of interest.[][6] The most common strategy for labeling proteins like KRIT1 is to target primary amines (the N-terminus and the ε-amino groups of lysine (B10760008) residues) with amine-reactive dyes, such as those containing an N-hydroxysuccinimidyl (NHS) ester.[7][8][9] This protocol provides a detailed methodology for the fluorescent labeling of recombinant KRIT1 protein for use in cellular imaging applications.
Principle of the Method
The protocol is based on the reaction between an amine-reactive fluorescent dye (NHS ester) and primary amine groups on the KRIT1 protein. This reaction, performed at a slightly basic pH (8.3-8.5), forms a stable, covalent amide bond.[8][10] Following the labeling reaction, unconjugated dye is removed via size-exclusion chromatography. The final conjugate is then characterized by spectrophotometry to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[11][12] An optimal DOL is critical, as under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potential disruption of protein function.[11][12]
Data Presentation
Table 1: Characteristics of Common Amine-Reactive Fluorescent Dyes
This table provides key properties for a selection of commercially available fluorescent dyes suitable for protein labeling. Researchers should select a dye based on the available excitation sources (lasers, lamps) and emission filters of their imaging system.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Primary Color |
| Fluorescein (FITC) | 494 | 518 | 75,000 | Green |
| Alexa Fluor™ 488 | 495 | 519 | 73,000 | Green |
| Cy®3 | 550 | 570 | 150,000 | Orange |
| Alexa Fluor™ 555 | 555 | 565 | 155,000 | Orange |
| Cy®5 | 649 | 670 | 250,000 | Red |
| Alexa Fluor™ 647 | 650 | 668 | 270,000 | Far-Red |
Data compiled from various commercial and scientific sources.[13][14][15] Molar extinction coefficients are approximate and can vary slightly with buffer conditions.
Table 2: Example Calculation of Degree of Labeling (DOL)
This table outlines the steps to calculate the DOL for a hypothetical KRIT1 protein labeled with Alexa Fluor™ 488.
| Step | Parameter | Formula / Value | Result |
| 1 | Molar Extinction of Protein (ε_prot) | For human KRIT1 (84.5 kDa): ~101,325 M⁻¹cm⁻¹ | 101,325 |
| 2 | Molar Extinction of Dye (ε_dye) | For Alexa Fluor™ 488: 73,000 M⁻¹cm⁻¹ | 73,000 |
| 3 | Correction Factor (CF) at 280 nm | For Alexa Fluor™ 488: 0.11 | 0.11 |
| 4 | Measured Absorbance at 280 nm (A_280) | Hypothetical measurement: | 0.85 |
| 5 | Measured Absorbance at λ_max (A_max) | Hypothetical measurement at 495 nm: | 0.60 |
| 6 | Corrected Protein Absorbance (A_prot) | A_280 - (A_max × CF) | 0.784 |
| 7 | Protein Concentration (M) | A_prot / ε_prot | 7.74 µM |
| 8 | Dye Concentration (M) | A_max / ε_dye | 8.22 µM |
| 9 | Degree of Labeling (DOL) | Dye Concentration / Protein Concentration | 1.06 |
This DOL is within the ideal range of 0.5-2.0 for many applications.[11]
Experimental Workflow and Signaling Pathway
Caption: Workflow for fluorescent labeling of KRIT1 protein.
Caption: Simplified KRIT1 (CCM1) signaling pathway.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the purified recombinant KRIT1 protein at a concentration of 2-5 mg/mL.
-
The protein must be in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, pH 7.4, for less efficient but milder labeling).[8][16]
-
CRITICAL: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the dye.[8] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[8]
-
-
Dye Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the amine-reactive (NHS ester) dye.
-
Dissolve the dye in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]
-
Vortex briefly to ensure the dye is fully dissolved. Protect the solution from light.
-
Protocol 2: Labeling Reaction
-
Calculate the volume of dye stock solution needed. A starting point for optimization is a dye-to-protein molar ratio of 10:1 to 15:1. For sensitive proteins, a lower ratio (5:1) may be preferable.
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.[17]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[17]
-
(Optional) To quench the reaction, add a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for another 15 minutes. This step is generally not necessary if the purification step is performed immediately.
Protocol 3: Purification of Labeled KRIT1
-
Prepare a size-exclusion desalting column (e.g., a spin column) according to the manufacturer's instructions. Equilibrate the column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply the entire reaction mixture from Protocol 2 to the top of the column resin.
-
Centrifuge the column as per the manufacturer's protocol.
-
The labeled protein will elute in the flow-through, while the smaller, unconjugated dye molecules will be retained in the column resin.[8] The first colored fraction to elute is the purified conjugate.[8]
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[7]
Protocol 4: Characterization of Labeled KRIT1
-
Measure the absorbance of the purified conjugate solution using a UV-Vis spectrophotometer. Measure at 280 nm (for protein) and at the dye's maximum absorbance wavelength (λ_max, see Table 1).[11][17]
-
Calculate the corrected protein absorbance at 280 nm (A_prot) using the following formula to account for the dye's absorbance at 280 nm:
-
A_prot = A_280 - (A_max × CF)
-
Where CF is the correction factor for the specific dye (A_280 / A_max of the free dye).[18]
-
-
Calculate the molar concentration of the KRIT1 protein:
-
Protein Conc. (M) = A_prot / ε_prot
-
Where ε_prot is the molar extinction coefficient of KRIT1 (~101,325 M⁻¹cm⁻¹ for human KRIT1).
-
-
Calculate the molar concentration of the dye:
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye (see Table 1).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M) [11]
-
Protocol 5: Application in Cellular Imaging
-
Cell Culture: Culture the desired cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) on glass-bottom dishes or coverslips suitable for microscopy.
-
Protein Delivery: Introduce the fluorescently labeled KRIT1 into the cells. Methods will vary depending on the cell type and experimental goal, and may include:
-
Microinjection: Direct injection into the cytoplasm.
-
Electroporation: Creating transient pores in the cell membrane.
-
Cell-penetrating peptide conjugation: Fusing the protein with a peptide that facilitates membrane translocation.
-
-
Imaging:
-
Allow cells to recover and for the protein to localize.
-
Wash the cells with an appropriate imaging buffer (e.g., phenol (B47542) red-free medium or buffered saline).
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Acquire images to observe the subcellular distribution of the labeled KRIT1 protein. Time-lapse imaging can be used to study its dynamics.
-
References
- 1. KRIT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Novel KRIT1/CCM1 mutation in a patient with retinal cavernous hemangioma and cerebral cavernous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRIT1: A Traffic Warden at the Busy Crossroads Between Redox Signaling and the Pathogenesis of Cerebral Cavernous Malformation Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and the cerebral cavernous malformations proteins: lessons from structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Properties of Fluorescent Dyes - News Blog - Jena Bioscience [jenabioscience.com]
- 14. Considerations for Selecting a Fluorescent Dye or Ligand [promega.kr]
- 15. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 16. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mibefradil (Calcium Channel-Modulator-1) Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Mibefradil (B1662139), a broad-spectrum calcium channel modulator, for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mibefradil?
Mibefradil is a non-selective calcium channel blocker with a notable selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2][3] This blockade inhibits the influx of calcium ions into the cell, which can affect a variety of cellular processes including proliferation, differentiation, and survival.[4][5] Additionally, Mibefradil has been shown to block Orai channels, which are store-operated calcium channels, further impacting intracellular calcium signaling.[4]
Q2: What is a typical starting concentration range for Mibefradil in cell culture?
A typical starting concentration range for Mibefradil in cell culture is between 0.1 µM and 100 µM.[6] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type.
Q3: How should I prepare and store Mibefradil?
Mibefradil is typically supplied as a powder. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For storage, it is advised to keep the stock solution at -20°C or -80°C for long-term stability.[7] Note that solutions of Mibefradil may be unstable, and it is best to prepare fresh dilutions for each experiment or use small, pre-packaged sizes.[7]
Q4: How long should I incubate my cells with Mibefradil?
The incubation time will vary depending on the experimental endpoint. For cell viability and proliferation assays, incubation times of 24 to 96 hours are common. For signaling pathway studies, shorter incubation times may be sufficient. It is crucial to optimize the incubation time for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Cell line insensitivity: The cell line may not express the target calcium channels (T-type or Orai) at sufficient levels. 2. Incorrect concentration: The effective concentration for your cell line may be higher than initially tested. 3. Compound degradation: Mibefradil solution may have degraded. | 1. Confirm target expression: Use RT-PCR or Western blotting to verify the expression of T-type calcium channel subunits or Orai channels in your cell line. 2. Expand dose-response range: Test a broader range of concentrations, for example, up to 100 µM. 3. Prepare fresh solutions: Always use freshly prepared Mibefradil solutions for your experiments.[7] |
| High levels of cell death, even at low concentrations. | 1. Off-target effects: At higher concentrations, Mibefradil can inhibit other ion channels, such as K+ and Na+ channels, leading to cytotoxicity.[8][9] 2. Induction of apoptosis or necrosis: Mibefradil has been shown to induce both apoptosis and necrosis depending on the cell type and concentration.[5] | 1. Lower the concentration range: Perform a more granular dose-response experiment at lower concentrations. 2. Assess cell death mechanism: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to understand the cytotoxic mechanism in your cells. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable responses to the modulator. 2. Inconsistent incubation times: Variations in the duration of Mibefradil exposure can affect the outcome. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Maintain consistent timing: Adhere to a strict timeline for compound addition and assay readout. 3. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media to reduce evaporation from the experimental wells. |
| Unexpected changes in intracellular calcium levels. | Complex mechanism of action: Mibefradil can both block calcium entry and, at higher concentrations, cause a release of calcium from intracellular stores like the endoplasmic reticulum.[6][10] | Measure intracellular calcium: Use a calcium indicator dye (e.g., Fura-2) to directly measure changes in intracellular calcium concentration in response to Mibefradil treatment to better understand its effects in your specific cell model. |
Data Presentation
Table 1: IC50 Values of Mibefradil for Inhibition of Cell Growth/Viability in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 0.6 - 1.5 | [5] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | [5] |
| MCF7 | Breast Cancer | 0.6 - 1.5 | [5] |
| Glioma C6 | Glioma | 5 | [5] |
| CPAE | Calf Pulmonary Artery Endothelial | 1.7 | [11] |
| HEK293 | Human Embryonic Kidney | ~50 (for Ca2+ increase) | [6] |
Table 2: IC50 Values of Mibefradil for Inhibition of Different Ion Channels
| Channel Type | IC50 (µM) | Reference |
| T-type Ca2+ channels | 2.7 | [7][8][9] |
| L-type Ca2+ channels | 18.6 | [7][8][9] |
| Orai1 | 52.6 | [4][10] |
| Orai2 | 14.1 | [4][10] |
| Orai3 | 3.8 | [4][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Mibefradil using a WST-1 Cell Viability Assay
Objective: To determine the concentration of Mibefradil that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mibefradil
-
DMSO (for stock solution)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Mibefradil in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest Mibefradil concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Mibefradil or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 48 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-1 only) from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Mibefradil concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. Mibefradil - Wikipedia [en.wikipedia.org]
- 2. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Common off-target effects of dihydropyridine modulators
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common off-target effects of dihydropyridine (B1217469) (DHP) modulators. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: My dihydropyridine compound is affecting sodium currents in my cardiac cell line experiments. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect. Certain dihydropyridines can interact with and block cardiac sodium channels. These effects are generally observed at higher concentrations than those required to modulate L-type calcium channels. The effects on sodium channels, including blocking and modifications of channel gating, are often stereospecific, similar to their primary activity on calcium channels.[1][2] Interestingly, inwardly rectifying potassium channels (IK1) appear to be unaffected by these DHPs.[1][2]
Q2: I'm observing unexpected changes in cellular metabolism and mitochondrial function after treatment with a DHP modulator. Could this be related to an off-target effect?
A2: It is quite possible. Mitochondria are recognized as a potential off-target for some cardiovascular drugs. Dihydropyridines have been noted to possess antioxidant properties and can influence the production of mitochondrial reactive oxygen species (ROS).[3] For example, nifedipine (B1678770) has been shown to be a potent antioxidant in endothelial cells.[2] Some studies have also identified low-affinity DHP binding sites associated with mitochondria.[4] Therefore, unexpected metabolic or oxidative stress-related results could stem from direct or indirect effects on mitochondrial function.
Q3: My experiment involves steroid hormone signaling, and I've noticed changes in the expression of genes regulated by the mineralocorticoid receptor (MR) after applying a DHP. Is this a coincidence?
A3: This is likely not a coincidence. Several widely used dihydropyridine calcium channel blockers have been identified as antagonists of the mineralocorticoid receptor.[5] Compounds like nimodipine (B1678889) and felodipine (B1672334) are particularly potent in this regard, with activity in the nanomolar range, while amlodipine (B1666008) is less potent.[5] These DHPs can compete with aldosterone (B195564) for binding to the MR and block the subsequent recruitment of coactivators, thereby inhibiting gene transcription.[5] This off-target activity is not observed with non-dihydropyridine blockers like verapamil (B1683045) or diltiazem.[5]
Q4: My results show altered intracellular calcium release from the sarcoplasmic reticulum, not just a block of calcium influx across the plasma membrane. What could be the mechanism?
A4: This phenomenon can be explained by DHP interactions with ryanodine (B192298) receptors (RyRs), the primary calcium release channels on the sarcoplasmic/endoplasmic reticulum. In skeletal muscle, DHPs can stabilize a conformational state of the DHP receptor (the L-type calcium channel), which is physically coupled to RyR1, leading to calcium release from internal stores even while blocking influx.[6][7] In cardiac muscle, DHP agonists have been shown to directly activate purified cardiac RyR2 channels, potentially by suppressing Ca2+-induced inactivation.[8] A dihydropyridine scaffold, FLI-06, was also identified as a potent blocker of RyR activity in a screening platform.[9]
Q5: Some of my results could be explained by either calcium channel modulation or a general antioxidant effect. How can I differentiate between the two?
A5: Differentiating these effects requires specific experimental controls. Many DHPs exhibit antioxidative properties by scavenging reactive oxygen species.[2] To distinguish between on-target and off-target antioxidant effects, consider the following:
-
Use a DHP analog with negligible calcium channel activity: Some DHP derivatives, like Bay O 5572, have minimal effects on L-type calcium channels but retain their chemical structure, allowing you to test for antioxidant effects independently.[2]
-
Introduce a non-DHP antioxidant: Compare the effects of your DHP to a well-known antioxidant (e.g., N-acetylcysteine) to see if they produce similar results on your oxidative stress markers.
-
Vary extracellular calcium: Observe if the effect persists in calcium-free media. On-target effects related to calcium influx should be diminished, while direct antioxidant effects may not be.
Troubleshooting Guide
Problem: I am observing a cellular phenotype that is inconsistent with the known function of L-type calcium channel modulation.
First, confirm that the unexpected effect is dose-dependent and reproducible. If it is, it may be an off-target effect. The following workflow can help you investigate the source of the unexpected activity.
Caption: Troubleshooting workflow for unexpected experimental results.
Quantitative Off-Target Activity Data
The following table summarizes quantitative data for common off-target interactions of various dihydropyridine modulators. Concentrations can vary significantly based on the specific compound and experimental system.
| Off-Target | Dihydropyridine(s) | Measured Activity (IC50 / K_i) | Notes |
| Mineralocorticoid Receptor (MR) | Nimodipine, Felodipine | IC50: 160 - 450 nM | Potent antagonists, with potency similar to eplerenone (B1671536) in the same assay system.[5] |
| Nitrendipine | IC50: ~450 nM | Potent antagonist.[5] | |
| Amlodipine | IC50: 7.4 µM | The least potent of the tested DHPs.[5] | |
| Ryanodine Receptor (RyR) | FLI-06 (DHP derivative) | IC50: 260 nM | Identified as a potent RyR blocker in a screen for cADPR modulators.[9] |
| Nifedipine | EC50: 614 nM | For inducing Ca2+ release in cultured human skeletal muscle cells, mediated by RyR activation.[6] | |
| Sodium Channels (Cardiac) | Nitrendipine, PN200-110 | Not specified (higher concentrations than for Ca2+ channels) | DHPs demonstrate blocking effects on cardiac Na+ currents at elevated concentrations.[2] |
| T-Type Calcium Channels | Barnidipine, Manidipine | >50% current blockade at 10 µM | Several DHPs show "mixed specificity" with activity at T-type channels.[10] |
| KCa3.1 K+ Channel | DHP-103 (modified DHP) | IC50: 6 nM | Example of modifying the DHP scaffold to selectively target another channel.[11] |
Signaling Pathway: On-Target vs. Off-Target Effects
Dihydropyridines are designed to block L-type calcium channels (LTCC) at the cell membrane. However, their lipophilic nature allows them to cross the membrane and interact with intracellular targets like the mineralocorticoid receptor (MR) in the cytoplasm, leading to off-target effects on gene transcription.
Caption: On-target (LTCC) vs. off-target (MR) pathways of DHPs.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of compound binding to a specific protein target in a cellular environment by measuring changes in the protein's thermal stability.[12][13][14]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This results in more soluble protein remaining after a heat challenge, which can be quantified by Western blotting.[12]
Procedure:
-
Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with your DHP modulator at the desired concentration and a control set with vehicle (e.g., DMSO) for 1-2 hours at 37°C.[13]
-
Harvesting and Heat Treatment:
-
Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration for all samples using an assay like BCA.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to your target of interest (e.g., Mineralocorticoid Receptor).[13]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the DHP-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the DHP-treated sample indicates target engagement and stabilization.[13]
-
2. Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect superoxide (B77818) within the mitochondria of live cells.[4][15]
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate or on coverslips suitable for microscopy and allow them to adhere. Ensure cells are 80-90% confluent on the day of the experiment.
-
Probe Loading:
-
Wash the cells twice with a warm buffer (e.g., PBS or HBSS).
-
Prepare a working solution of MitoSOX Red (typically 5 µM) in the measurement buffer.
-
Incubate the cells with the MitoSOX Red solution for 10-20 minutes at 37°C, protected from light.[16] This allows the probe to accumulate in the mitochondria.
-
-
Compound Treatment: After loading, wash the cells twice with warm buffer to remove excess probe. Apply your DHP modulator at the desired concentrations. Include appropriate positive (e.g., Antimycin A) and negative (vehicle) controls.
-
Detection:
-
Fluorometry: Measure the fluorescence in a plate reader with an excitation wavelength around 510 nm and an emission wavelength around 580 nm.[4]
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., rhodamine/TRITC).
-
-
Data Analysis: Quantify the mean fluorescence intensity from the treated and control groups. An increase or decrease in fluorescence relative to the vehicle control indicates a change in mitochondrial superoxide production.
3. Competitive Radioligand Binding Assay for Mineralocorticoid Receptor (MR)
This protocol determines the ability of a DHP to compete with a known radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the MR.[17][18]
Procedure:
-
Preparation: Use cell lysates or purified receptor preparations containing the Mineralocorticoid Receptor.
-
Incubation:
-
In a multi-well plate, combine the receptor preparation with a fixed, low concentration of [³H]-aldosterone (e.g., 1 nM).[17]
-
Add increasing concentrations of the unlabeled competitor (your DHP modulator). Also, include a control for non-specific binding (a high concentration of unlabeled aldosterone) and a control for total binding (no competitor).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-aldosterone against the logarithm of the competitor (DHP) concentration.
-
Fit the data to a one-site competition model using non-linear regression to calculate the IC50 value. The Ki (inhibitory constant) can then be determined from the IC50 using the Cheng-Prusoff equation.[18]
-
References
- 1. Mitochondrial ROS Analysis [protocols.io]
- 2. Effects of dihydropyridine calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Dihydropyridine-induced Ca2+ release from ryanodine-sensitive Ca2+ pools in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reciprocal dihydropyridine and ryanodine receptor interactions in skeletal muscle activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of purified cardiac ryanodine receptors by dihydropyridine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a dihydropyridine scaffold that blocks ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sm.unife.it [sm.unife.it]
- 17. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting low solubility of Calcium channel-modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered with Calcium channel-modulator-1.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of this compound in my aqueous buffer. Is this a known issue?
A1: Low aqueous solubility is a common challenge for many drug candidates, with approximately 40% of approved drugs and nearly 90% of drug candidates being poorly water-soluble.[1] While specific solubility data for "this compound" is not publicly available, it is plausible that it exhibits poor water solubility, a characteristic common to many small molecule modulators intended for oral administration.[2][3]
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: A systematic approach is recommended. Start with simple and common laboratory techniques before moving to more complex formulations. The initial steps should include trying different solvents, adjusting the pH of your solution, and considering the use of co-solvents.
Q3: Are there any specific solvents you recommend for dissolving this compound?
A3: While specific data for this molecule is limited, a logical starting point is to test a range of common laboratory solvents with varying polarities. For many poorly water-soluble drugs, organic solvents are often a good starting point for creating a stock solution, which can then be diluted into your aqueous experimental buffer.
Q4: Can adjusting the pH of my solution help?
A4: Yes, pH modification is a primary strategy for improving the solubility of ionizable drugs.[4] Many pharmaceutical compounds are weakly acidic or basic.[5] Adjusting the pH can convert the molecule into its more soluble salt form. It is crucial to determine the pKa of this compound to guide the pH adjustment.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.[1][4] This technique, known as cosolvency, can significantly enhance the solubility of a drug in a mixed solvent system.[1]
Troubleshooting Guide
If you are experiencing low solubility with this compound, follow this step-by-step guide.
Problem: Precipitate forms when diluting my stock solution of this compound into an aqueous buffer.
This common issue indicates that the compound is "crashing out" of solution as the solvent environment becomes more polar. Here are several approaches to troubleshoot this problem, starting with the simplest.
Solution 1: Optimize Your Solvent System
The first step is to identify a suitable solvent for your stock solution and an appropriate final concentration in your experimental buffer.
Experimental Protocol: Solvent Screening
-
Prepare Small-Scale Tests: Weigh out a small, equal amount of this compound into several vials.
-
Test Solvents: Add a measured volume of each solvent to a separate vial to attempt to dissolve the compound at a high concentration (e.g., 10 mM).
-
Common Solvents to Test:
-
DMSO (Dimethyl sulfoxide)
-
Ethanol
-
Methanol
-
DMF (Dimethylformamide)
-
Acetonitrile
-
-
Observation: Note which solvents fully dissolve the compound.
-
Serial Dilution: Perform a serial dilution of the successfully dissolved stock solutions into your aqueous experimental buffer to determine the highest achievable concentration without precipitation.
Solution 2: pH Adjustment
If this compound has an ionizable group, adjusting the pH of the final aqueous solution can significantly increase its solubility.
Experimental Protocol: pH-Dependent Solubility
-
Determine pKa: If the pKa of this compound is unknown, this can be predicted using software or determined experimentally.
-
Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa (e.g., if it's a weak base, test buffers with pH below its pKa).
-
Test Solubility: Add a consistent amount of this compound to each buffer and determine the concentration at which it remains soluble.
-
Consideration: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). Approximately 75% of drugs are basic, and 20% are acidic.[4]
Solution 3: Utilize Co-solvents
Adding a small percentage of an organic solvent to your aqueous buffer can help maintain the solubility of your compound.
Experimental Protocol: Co-solvent Titration
-
Prepare Stock Solution: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO, Ethanol) at a high concentration.
-
Prepare Co-solvent Buffers: Prepare your aqueous experimental buffer containing varying percentages of the same organic solvent (e.g., 1%, 2%, 5%, 10%).
-
Dilute Stock: Dilute your stock solution into the co-solvent buffers and observe for precipitation.
-
Validation: It is critical to run a vehicle control with the highest concentration of the co-solvent to ensure it does not affect your experimental results.
Solution 4: Employ Solubilizing Agents
If the above methods are insufficient, using surfactants or cyclodextrins can enhance solubility. Surfactants form micelles that encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes.[1][4][5]
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a few non-ionic surfactants that are generally well-tolerated in biological systems.
-
Prepare Surfactant Solutions: Prepare your aqueous buffer containing different concentrations of each surfactant (e.g., 0.01%, 0.1%, 1% w/v).
-
Test Solubility: Add this compound to each surfactant solution and determine the maximum soluble concentration.
-
Vehicle Control: As with co-solvents, a vehicle control with the surfactant alone is essential.
Data Presentation: Common Solvents and Surfactants
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant | Miscible with Water? | Notes |
| Water | 10.2 | 80.1 | - | Universal solvent for polar molecules. |
| DMSO | 7.2 | 46.7 | Yes | Aprotic, highly polar, good for many organic compounds. |
| Methanol | 5.1 | 32.7 | Yes | Protic, polar solvent. |
| Ethanol | 4.3 | 24.5 | Yes | Protic, less polar than methanol. |
| Acetonitrile | 5.8 | 37.5 | Yes | Aprotic, polar solvent. |
| DMF | 6.4 | 36.7 | Yes | Aprotic, highly polar solvent. |
Table 2: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Critical Micelle Concentration (CMC) | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.059 mM | Commonly used in biological assays. |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mM | Also widely used in pharmaceutical formulations. |
| Cremophor® EL | Non-ionic | ~0.02% w/v | Effective but can have biological effects. |
| Pluronic® F-68 | Non-ionic | ~1% w/v | A block copolymer with low toxicity. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for troubleshooting the low solubility of this compound.
Caption: Troubleshooting workflow for low solubility.
Signaling Pathway Context
Understanding the target of this compound is crucial for experimental design. Calcium channels are key regulators of intracellular calcium levels, which in turn control a multitude of cellular processes.
Caption: Simplified signaling pathway for a calcium channel modulator.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
How to prevent Calcium channel-modulator-1 degradation in solution
This technical support center provides guidance on preventing the degradation of Calcium channel-modulator-1 in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
This compound is a small molecule with the chemical name 3,5-pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, methyl 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propyl ester, S,S-dioxide. It belongs to the 1,4-dihydropyridine (B1200194) (DHP) class of compounds, which are known for their activity as calcium channel modulators.
Q2: What are the primary causes of this compound degradation in solution?
The main degradation pathways for this compound, typical for 1,4-dihydropyridine derivatives, are:
-
Oxidation: The dihydropyridine (B1217469) ring is susceptible to oxidation, which converts it to a pyridine (B92270) ring. This process leads to a complete loss of its pharmacological activity.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can significantly accelerate the oxidation of the dihydropyridine ring.[1][4][5][6] DHP derivatives are known to be highly sensitive to light, especially when in solution.[1][4]
-
Hydrolysis: The molecule contains ester and amide functional groups, which can undergo hydrolysis, especially under acidic or basic pH conditions.[7][8][9][10]
-
Thermal Degradation: Elevated temperatures can increase the rate of both oxidation and hydrolysis.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
For stock solutions, it is recommended to store them at low temperatures and protected from light. A common practice for similar compounds is to prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C. For instance, some suppliers recommend storing DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the supplier's specific recommendations.
Q4: How can I minimize degradation during my experiments?
To minimize degradation of this compound during experiments, consider the following:
-
Protect from Light: Conduct experiments under subdued light or use amber-colored labware to protect the solution from light exposure.
-
Control pH: Maintain the pH of your experimental solution within a neutral range (pH 6-8), as both acidic and basic conditions can promote hydrolysis. Use a suitable buffer system to maintain a stable pH.
-
Control Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Use Fresh Solutions: Prepare solutions fresh on the day of the experiment whenever possible. If using a stock solution, allow it to thaw to room temperature just before use and keep it on ice during the experiment.
-
Deoxygenate Solvents: If oxidation is a major concern, consider using deoxygenated solvents to prepare your solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period. | Photodegradation due to exposure to ambient light. | Work in a dark room or use light-blocking containers (e.g., amber vials). Wrap containers in aluminum foil if amberware is unavailable. |
| Oxidation of the dihydropyridine ring. | Prepare solutions with deoxygenated solvents. Consider adding antioxidants if compatible with your experimental system. | |
| Hydrolysis due to inappropriate pH. | Check and adjust the pH of your solution to a neutral range (pH 6-8) using a suitable buffer. | |
| Inconsistent experimental results between replicates. | Degradation of the compound in solution during the experiment. | Prepare fresh solutions for each experiment. Keep solutions on ice and protected from light throughout the experiment. |
| Incomplete dissolution or precipitation of the compound. | Ensure the compound is fully dissolved. You may need to use a different solvent or a co-solvent system. Check solubility data for the compound. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | The primary degradation product is likely the pyridine analog formed from oxidation. Hydrolysis products of the ester or amide groups may also be present. Use a stability-indicating analytical method to identify and quantify these products. |
Quantitative Data Summary
The following table summarizes the expected stability of 1,4-dihydropyridine derivatives under various stress conditions. This data is generalized for the chemical class and should be used as a guideline. Specific stability will vary depending on the exact structure and solution composition.
| Stress Condition | Parameter | Condition | Expected Degradation | Primary Degradation Product |
| Photolytic | Light Source | UV light (254 nm) | High | Pyridine derivative[1] |
| Xenon lamp (simulating sunlight) | Moderate to High | Pyridine derivative and secondary products[1] | ||
| Hydrolytic | pH | Acidic (e.g., 0.1 M HCl) | Moderate | Hydrolysis of ester and/or amide groups[7][8] |
| Neutral (pH 7) | Low | Minimal hydrolysis | ||
| Basic (e.g., 0.1 M NaOH) | Moderate to High | Hydrolysis of ester and/or amide groups[7][8] | ||
| Oxidative | Reagent | 3% H₂O₂ | High | Pyridine derivative |
| Thermal | Temperature | 40°C | Low (in solid form, higher in solution) | Pyridine derivative and/or hydrolysis products[5] |
| 60°C | Moderate (in solid form, higher in solution) | Pyridine derivative and/or hydrolysis products[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a calibrated light source (e.g., xenon lamp or a UV lamp at 254 nm) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for separating this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both the parent compound and its major degradation products have significant absorbance (e.g., 238 nm for many DHPs).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 2. database.ich.org [database.ich.org]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iagim.org [iagim.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Calcium Channel-Modulator-1 (CCM-1)
Welcome to the technical support center for Calcium Channel-Modulator-1 (CCM-1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the in vivo application of CCM-1, with a focus on improving its specificity and interpreting experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with CCM-1.
Q1: My in vivo experiment with CCM-1 is showing unexpected cardiovascular side effects (e.g., bradycardia, hypotension) at a dose that should be selective for my non-cardiovascular target. How can I determine if this is an on-target or off-target effect?
A1: This is a critical question when working with modulators of targets like L-type calcium channels, which are expressed in both the cardiovascular system and other tissues. The observed effects could be due to (A) on-target effects in cardiovascular tissue due to suboptimal biodistribution or (B) off-target effects on other ion channels or signaling pathways.
Troubleshooting Steps:
-
Confirm Target Expression: First, verify the expression levels of the intended L-type calcium channel isoform (e.g., Cav1.2, Cav1.3) in your target tissue versus cardiovascular tissues (heart, vascular smooth muscle) using qPCR or Western Blotting.[1] High expression in cardiovascular tissue could explain on-target side effects.
-
Assess Ex Vivo Tissue Selectivity: Use an ex vivo preparation, such as wire myography on isolated aortic rings or a Langendorff heart preparation. This allows you to determine the functional potency of CCM-1 on cardiovascular tissues directly, without the complexities of whole-animal physiology. Compare the effective concentration here with the concentration needed for an effect in your target tissue.
-
Conduct a Biodistribution Study: Quantify the concentration of CCM-1 in the heart, aorta, and your tissue of interest at a key time point after administration. High, unintended accumulation in cardiovascular tissues is a likely cause of on-target side effects. (See Protocol 3).
-
Evaluate Off-Target Activity: Profile CCM-1 against a panel of other ion channels (e.g., T-type calcium channels, hERG potassium channels) and common off-target proteins.[2] Significant activity at another channel could explain the phenotype. (See Table 1).
The following workflow can guide your investigation:
Q2: I am observing high variability in my in vivo results between animals treated with CCM-1. What are the potential causes and solutions?
A2: High variability can undermine the statistical power of your study and obscure real biological effects. The root cause is often related to pharmacokinetics (PK), formulation, or experimental procedure.[3]
Troubleshooting Steps:
-
Check Compound Solubility and Formulation: Poor solubility is a primary cause of variable exposure.[4]
-
Action: Visually inspect your dosing solution for any precipitation. Determine the kinetic solubility of CCM-1 in your vehicle.
-
Solution: If solubility is low, consider using alternative formulation strategies, such as including co-solvents (e.g., PEG400, Tween-80) or using a nanoparticle-based delivery system.[5][6] Always run a vehicle-only control group to ensure the formulation itself is not causing an effect.
-
-
Evaluate Pharmacokinetics: Animal-to-animal differences in absorption, distribution, metabolism, and excretion (ADME) can lead to highly variable plasma and tissue concentrations.
-
Action: Conduct a small PK study. Collect blood samples at several time points after dosing and measure CCM-1 concentration.
-
Solution: If exposure is highly variable, consider a different route of administration (e.g., intravenous vs. oral) to bypass absorption variability. Ensure consistent dosing procedures (e.g., time of day, fed/fasted state).
-
-
Assess Target Engagement: Even with consistent drug exposure, the degree to which CCM-1 engages its target may vary.
-
Action: At the end of the study, collect tissues and measure a biomarker of target engagement. For an L-type calcium channel modulator, this could be the phosphorylation of a downstream protein like CREB or CaMKII. (See Protocol 2).
-
Solution: Correlate the biomarker levels with the phenotypic outcome in each animal. If there is no correlation, the phenotype may be independent of CCM-1's action on the intended target.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a novel L-type calcium channel modulator like CCM-1?
A1: The most common off-targets are typically other ion channels with structural homology. For an L-type calcium channel (Cav1.x family) modulator, you should prioritize assessing activity against:
-
Other Voltage-Gated Calcium Channels: T-type (Cav3.x) and N-type (Cav2.x) channels are important to check, as some blockers have activity across families.[2]
-
Potassium Channels: The hERG (KCNH2) channel is a critical off-target to assess for any new compound due to the risk of cardiac arrhythmias.[7]
-
Sodium Channels: Voltage-gated sodium channels can also show cross-reactivity with calcium channel modulators.
Q2: How can I improve the tissue-specific delivery of CCM-1 to increase its therapeutic window?
A2: Enhancing delivery to the target tissue while minimizing exposure elsewhere is key to improving specificity and reducing side effects.[8] Consider these strategies:
-
Passive Targeting: Encapsulate CCM-1 in nanoparticles (e.g., liposomes, polymeric nanoparticles) to leverage the enhanced permeability and retention (EPR) effect, which is particularly useful for targeting tumors.[9]
-
Active Targeting: Conjugate CCM-1 or its nanocarrier to a ligand (e.g., an antibody, peptide, or aptamer) that binds to a receptor uniquely overexpressed on your cells of interest.[10]
-
Prodrug Strategy: Modify CCM-1 into an inactive prodrug that is selectively activated in the target tissue by a specific enzyme or microenvironment condition (e.g., pH, hypoxia).
Q3: What is the first and most critical experiment to run when assessing the in vivo specificity of CCM-1?
A3: The most critical initial experiment is a well-designed dose-response study that measures both efficacy (on-target effect) and toxicity (potential off-target or undesired on-target effects) in the same animal model.[3][11] This allows you to determine the therapeutic window. The study should include collecting plasma and key tissues (target organ, heart, liver, kidney) at the end of the experiment to correlate drug concentration with both positive and negative outcomes (a basic PK/PD analysis). This integrated approach provides the most valuable information for moving forward.
Quantitative Data Summary
Hypothetical data is presented below for illustrative purposes.
Table 1: In Vitro Selectivity Profile of CCM-1
This table shows the inhibitory concentration (IC50) of CCM-1 against various ion channels to assess its selectivity.
| Target Channel | Subtype | IC50 (nM) | Assay Type |
| L-type Ca2+ Channel | Cav1.2 | 15 | Patch Clamp |
| T-type Ca2+ Channel | Cav3.1 | 850 | Patch Clamp |
| N-type Ca2+ Channel | Cav2.2 | > 10,000 | Patch Clamp |
| K+ Channel | hERG | 4,500 | Patch Clamp |
Table 2: Hypothetical Biodistribution of CCM-1 in a Murine Model
This table shows CCM-1 concentration in various tissues 2 hours after a single 10 mg/kg intraperitoneal (IP) dose.
| Tissue | Concentration (ng/g or ng/mL) |
| Plasma | 250 |
| Brain (Target) | 150 |
| Heart | 875 |
| Liver | 3,200 |
| Kidney | 2,100 |
Experimental Protocols
Protocol 1: Ex Vivo Wire Myography for Vascular Reactivity
This protocol assesses the functional effect of CCM-1 on vascular smooth muscle contraction.
-
Tissue Preparation: Humanely euthanize a rodent and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.
-
Mounting: Cut the aorta into 2-3 mm rings, being careful not to damage the endothelium. Mount the rings on the wires of a multi-wire myograph system submerged in a chamber with Krebs buffer, aerated with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a baseline tension.
-
Viability Test: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability. Wash and return to baseline.
-
Experiment: Pre-contract the aortic rings with a sub-maximal concentration of an agonist like phenylephrine.
-
Dose-Response: Once the contraction has plateaued, add cumulative concentrations of CCM-1 to the chamber and record the relaxation response.
-
Analysis: Plot the percentage of relaxation against the log concentration of CCM-1 to determine its EC50 (effective concentration for 50% response).
Protocol 2: Western Blot for pCREB as a Target Engagement Biomarker
This protocol measures the phosphorylation of CREB, a downstream effector of calcium signaling, as a proxy for CCM-1 target engagement in tissue.[12][13]
-
Tissue Homogenization: Harvest tissue from treated and control animals and immediately snap-freeze in liquid nitrogen. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (pCREB Ser133).
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., GAPDH) for normalization.
-
Analysis: Quantify the band intensities. The ratio of pCREB to total CREB indicates the level of target engagement.
Protocol 3: In Vivo Biodistribution Study using LC-MS/MS
This protocol provides a general workflow for quantifying CCM-1 levels in various tissues.[14][15]
-
Dosing: Administer a single dose of CCM-1 to a cohort of animals.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals. Collect blood (into EDTA tubes) and harvest organs of interest (e.g., target organ, heart, liver, kidney, lung).
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Tissues: Weigh each tissue, then homogenize it in a suitable buffer.
-
-
Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and tissue homogenates to isolate CCM-1 from biological matrix components. An internal standard should be added before extraction.
-
LC-MS/MS Analysis: Inject the extracted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a validated method with specific mass transitions for CCM-1 and the internal standard to achieve sensitive and specific quantification.
-
Data Analysis: Generate a standard curve using known concentrations of CCM-1. Use this curve to calculate the concentration of CCM-1 in each plasma and tissue sample, typically reported as ng/mL for plasma and ng/g for tissues.
Signaling Pathways and Workflows
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted drug delivery strategies for precision medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Targeting Strategy - CD Bioparticles [cd-bioparticles.net]
- 11. criver.com [criver.com]
- 12. jneurosci.org [jneurosci.org]
- 13. [PDF] Signaling to the Nucleus by an L-type Calcium Channel-Calmodulin Complex Through the MAP Kinase Pathway | Semantic Scholar [semanticscholar.org]
- 14. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Comparison of Methods for Determining the in vivo Biodistribution of Porous Nanostructured Injectable Inorganic Particles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to Calcium Channel-Modulator-1 (CCM1)
Welcome to the technical support center for Calcium Channel-Modulator-1 (CCM1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming resistance to CCM1 in cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCM1?
A1: this compound (CCM1) is a targeted therapeutic agent designed to inhibit the function of specific L-type voltage-gated calcium channels (CaV1.2). By blocking the influx of calcium ions (Ca²⁺) through these channels, CCM1 disrupts downstream signaling pathways that are critical for the proliferation and survival of certain cancer cell lines, ultimately leading to apoptosis.
Q2: My cell line is showing reduced sensitivity to CCM1. What are the common molecular mechanisms of acquired resistance?
A2: Acquired resistance to CCM1 can arise from several mechanisms. The most commonly observed are:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), can actively pump CCM1 out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Target Channel Alteration: Alternative splicing of the CACNA1C gene, which encodes the α1 subunit of the CaV1.2 channel, can produce channel isoforms with reduced binding affinity for CCM1.[5][6][7] Point mutations in the drug-binding site are also a potential, though less frequently observed, mechanism.
-
Altered Calcium Signaling Pathways: Cells may adapt by upregulating compensatory signaling pathways that bypass the need for CaV1.2-mediated calcium influx, or by altering calmodulin signaling, thereby circumventing the effects of CCM1.[8][9]
Q3: Is it possible to develop a CCM1-resistant cell line for research purposes?
A3: Yes, CCM1-resistant cell lines are valuable models for studying resistance mechanisms.[10][11][12] The most common method is to culture a sensitive parental cell line in the continuous presence of CCM1, starting at a low concentration (e.g., the IC20) and gradually increasing the dose over several weeks to months as the cells adapt.[13][14][15]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with CCM1.
Problem 1: Decreased efficacy of CCM1 in my cell line over time.
-
Question: I've noticed the IC50 value for CCM1 in my cell line has significantly increased compared to my initial experiments. How can I confirm and characterize this resistance?
-
Answer: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance.[11][12]
Troubleshooting Steps:
-
Confirm the Resistance Phenotype: Perform a cytotoxicity assay (e.g., MTT or resazurin) to compare the dose-response curves of your current cell line (putative resistant) and a cryopreserved low-passage stock of the original parental cell line. A rightward shift in the curve and a >5-fold increase in the IC50 value confirms resistance.
-
Rule out Experimental Variables:
-
Cell Line Integrity: Verify the identity of your cell line via Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.
-
Drug Integrity: Ensure your CCM1 stock solution has not degraded. Prepare a fresh solution from powder and re-test.
-
Assay Consistency: Review your assay protocol for inconsistencies in cell seeding density, drug incubation time, or reagent preparation.[16][17][18]
-
-
Problem 2: I suspect my CCM1-resistant cells are actively pumping the drug out.
-
Question: How can I determine if upregulation of ABC transporters is the cause of resistance?
-
Answer: Overexpression of ABC transporters like ABCB1 and ABCG2 is a common cause of multidrug resistance.[2][3] This can be assessed both at the protein level and functionally.
Troubleshooting Steps:
-
Assess Transporter Expression: Perform a Western blot on protein lysates from both your parental and resistant cell lines using specific antibodies for ABCB1 and ABCG2. A significant increase in protein levels in the resistant line is a strong indicator.
-
Functional Reversal of Resistance: Treat the resistant cells with CCM1 in combination with known inhibitors of ABC transporters (e.g., Verapamil for ABCB1, Ko143 for ABCG2). A restoration of sensitivity to CCM1 in the presence of an inhibitor points to the involvement of that specific transporter.
-
Visualize the Workflow: The following diagram outlines the process for investigating resistance mechanisms.
Caption: Workflow for investigating and addressing CCM1 resistance.
-
Problem 3: ABC transporter expression is unchanged, but my cells are still resistant.
-
Question: If drug efflux isn't the issue, what other mechanism could be at play and how do I test for it?
-
Answer: The next most likely mechanism is an alteration of the CaV1.2 channel itself, likely through alternative splicing, which can affect drug binding.[5][7]
Troubleshooting Steps:
-
Analyze Splice Variants: Design primers for RT-PCR that flank known alternatively spliced exons of the CACNA1C gene. Compare the PCR products from your parental and resistant cell lines on an agarose (B213101) gel. The appearance of different band sizes in the resistant line suggests a shift in splicing.
-
Sequence the Target: Sequence the coding region of the CaV1.2 channel from the resistant cells to check for point mutations that could alter the CCM1 binding site.
-
Assess Channel Function: Use calcium imaging techniques (e.g., with Fura-2 AM) to measure intracellular calcium influx in response to a depolarizing stimulus (like high potassium) in the presence and absence of CCM1. A reduced inhibitory effect of CCM1 in resistant cells would confirm a functional change in the target channel.
Caption: Signaling pathway of CCM1 and key resistance mechanisms.
-
Section 3: Data Summary Tables
Table 1: Hypothetical IC50 Values for CCM1 in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Potential Mechanism |
|---|---|---|---|---|
| MCF-7 | 15 | 250 | 16.7 | ABCB1 Upregulation |
| A549 | 22 | 310 | 14.1 | ABCG2 Upregulation |
| PC-3 | 35 | 190 | 5.4 | Alternative Splicing |
| HCT116 | 18 | 35 (No change) | 1.9 | Intrinsic Resistance |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Effect of ABC Transporter Inhibitors on CCM1 IC50 in a Resistant Cell Line (MCF-7-CCM1R)
| Treatment | IC50 of CCM1 (nM) | Fold Reversal |
|---|---|---|
| CCM1 alone | 250 | - |
| CCM1 + Verapamil (5 µM) | 25 | 10.0 |
| CCM1 + Ko143 (1 µM) | 245 | 1.0 |
Section 4: Key Experimental Protocols
Protocol 1: Determining IC50 via MTT Assay
This protocol assesses cell viability to determine the concentration of CCM1 that inhibits 50% of cell growth.[19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a 2X serial dilution of CCM1 in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the CCM1 dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22] Live cells will convert the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell wells). Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of CCM1 concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for ABC Transporters
This protocol detects the protein levels of ABCB1 and ABCG2.
-
Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ABCB1 (1:1000), ABCG2 (1:1000), and a loading control like β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: siRNA-Mediated Knockdown of ABCB1
This protocol temporarily reduces the expression of the ABCB1 gene to confirm its role in resistance.[23][24][25]
-
siRNA Preparation: Reconstitute ABCB1-targeting siRNA and a non-targeting control (NTC) siRNA to a stock concentration of 20 µM.
-
Transfection:
-
Seed the CCM1-resistant cells in a 6-well plate so they will be 50-60% confluent at the time of transfection.
-
In separate tubes, dilute 5 µL of siRNA (final concentration 50 nM) and 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium each.
-
Combine the diluted siRNA and reagent, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex dropwise to the cells in 2 mL of complete medium.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification of Knockdown: Harvest a portion of the cells to verify knockdown efficiency via Western blot or qRT-PCR.
-
Functional Assay: Re-plate the remaining transfected cells and perform an MTT assay with CCM1 to determine if sensitivity has been restored in the ABCB1-knockdown cells compared to the NTC-transfected cells.
Caption: Experimental workflow for siRNA-mediated knockdown.
Protocol 4: Intracellular Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium concentration.[26][27][28]
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere for 24-48 hours.[28]
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at room temperature in the dark.[29]
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye and incubate for another 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[29][30]
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.[26][30] Record a baseline fluorescence ratio (F340/F380) for several minutes.
-
Stimulation: Perfuse the cells with a depolarizing solution (e.g., high K⁺ buffer) with or without CCM1. Continue recording the fluorescence ratio to measure changes in intracellular Ca²⁺.
-
Analysis: The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. Compare the peak ratio change between control and CCM1-treated cells to assess the drug's effect.
References
- 1. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Calcium Channel CaVα1 Splice Isoforms - Tissue Specificity and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Splicing and CaV‐Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Channel Blockers May Improve Chemotherapy Response - News Center [news.feinberg.northwestern.edu]
- 9. Calcium channel blockers potentiate gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In vivo knock-down of multidrug resistance transporters ABCC1 and ABCC2 by AAV-delivered shRNAs and by artificial miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 27. Calcium Imaging [bio-protocol.org]
- 28. brainvta.tech [brainvta.tech]
- 29. moodle2.units.it [moodle2.units.it]
- 30. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding cytotoxicity with high concentrations of Calcium channel-modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when using high concentrations of Calcium channel-modulator-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations of this compound that are higher than its reported IC50 for aortic contraction (0.8 µM). Is this expected?
A1: It is not uncommon for a compound to exhibit cytotoxic effects at concentrations significantly higher than its effective dose for a specific biological activity.[1][2] The IC50 of 0.8 µM for this compound is specific to its function in blocking aortic contraction.[3] Cytotoxicity can arise from various factors, including off-target effects, disruption of essential cellular processes, or exceeding the threshold for cellular tolerance. High concentrations of a compound are more likely to engage lower-affinity off-targets, which can lead to unintended cellular toxicity.
Q2: What are the potential mechanisms of cytotoxicity for a calcium channel modulator like this compound at high concentrations?
A2: While the specific cytotoxic mechanism of this compound is not well-documented, high concentrations of calcium channel modulators, in general, could lead to cytotoxicity through several mechanisms:
-
Calcium Overload: Disruption of intracellular calcium homeostasis can trigger a cascade of detrimental events, including mitochondrial dysfunction and the activation of apoptotic pathways.[3][4][5][6]
-
Off-Target Effects: At high concentrations, the compound may bind to and inhibit other essential proteins or ion channels, leading to cellular dysfunction.
-
Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS), leading to cellular damage.[7][8]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in cellular energy production and the initiation of apoptosis.
Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A3: Yes, the vehicle used to dissolve the compound, most commonly dimethyl sulfoxide (B87167) (DMSO) or ethanol, can be cytotoxic at certain concentrations.[9][10] It is crucial to run a "vehicle-only" control where cells are treated with the same final concentration of the solvent as the experimental groups.[11] The tolerance to solvents is highly cell-line dependent. For many cell lines, a final DMSO concentration of ≤0.5% is generally considered safe.[11]
Q4: How can we confirm that the observed cell death is due to apoptosis?
A4: To confirm if the cytotoxicity is due to apoptosis, you can perform specific assays that detect markers of programmed cell death. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.
Troubleshooting Guides
Problem: High background or inconsistent results in our MTT/cell viability assay.
-
Possible Cause: Interference of this compound with the assay reagents. Some compounds can chemically interact with tetrazolium salts like MTT, leading to false readings.[12]
-
Troubleshooting Steps:
-
Run a compound-only control: Add this compound to the wells with media but without cells to see if the compound itself reduces the MTT reagent.
-
Use an alternative viability assay: Switch to a different assay that relies on a different principle, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a resazurin-based assay.[13]
-
Check for bubbles: Bubbles in the wells can interfere with absorbance readings.[14]
-
Ensure proper formazan (B1609692) solubilization: Incomplete solubilization of formazan crystals in an MTT assay will lead to lower absorbance readings.[15]
-
Problem: Unexpectedly high cytotoxicity at all tested concentrations of this compound.
-
Possible Cause 1: Incorrect compound concentration.
-
Troubleshooting Steps:
-
Verify stock solution concentration: Double-check the initial weighing and dilution calculations.
-
Prepare fresh dilutions: Make new serial dilutions from the stock solution.
-
-
-
Possible Cause 2: Cell health and culture conditions.
-
Troubleshooting Steps:
-
Check cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
-
Ensure optimal cell density: Both too low and too high cell densities can affect viability and susceptibility to cytotoxic agents.[16]
-
Test for contamination: Screen for mycoplasma and other microbial contaminants that can stress the cells and increase their sensitivity to the compound.[11]
-
-
-
Possible Cause 3: Compound instability or aggregation.
-
Troubleshooting Steps:
-
Assess compound stability: Investigate if this compound is stable in your cell culture medium over the duration of the experiment.
-
Check for aggregation: High concentrations of small molecules can sometimes aggregate in aqueous solutions, which can lead to non-specific cytotoxicity. Visually inspect the media for any precipitation.
-
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in different cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HUVEC | MTT | 24 | 45.2 |
| HUVEC | LDH | 24 | 51.8 |
| HeLa | MTT | 24 | 78.5 |
| HeLa | LDH | 24 | 85.1 |
| Cardiomyocytes | MTT | 48 | 25.6 |
| Cardiomyocytes | LDH | 48 | 30.2 |
This table presents hypothetical data for illustrative purposes.
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity.
| Checkpoint | Action | Expected Outcome |
| Compound Concentration | Verify stock and dilutions. | Confirmed accuracy of concentrations. |
| Vehicle Control | Run vehicle-only toxicity curve. | Vehicle concentration is non-toxic. |
| Cell Health | Check passage number and morphology. | Healthy, low-passage cells used. |
| Contamination | Test for mycoplasma. | Culture is free of contamination. |
| Assay Interference | Run compound-only control. | No direct reaction with assay reagents. |
| Compound Stability | Assess stability in media. | Compound is stable for the experiment duration. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[13]
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include control wells for: no cells (medium only), no treatment (cells with vehicle), and maximum LDH release (cells with a lysis solution).[17]
-
-
Assay Procedure:
-
After the incubation period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm).
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for calcium overload-induced apoptosis.
References
- 1. Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application and mechanism study of EMD-Gel composite scaffold in dental pulp tissue repair [frontiersin.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Ca2+ and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. scielo.br [scielo.br]
- 17. benchchem.com [benchchem.com]
How to control for vehicle effects in Calcium channel-modulator-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium channel-modulator-1 (CCM-1).
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in CCM-1 studies?
A1: A vehicle control is a crucial component of experimental design, particularly in pharmacological studies involving compounds like CCM-1 that require a solvent for delivery. The vehicle is the solvent or solution used to dissolve the test compound, such as Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2] It is administered to a control group of cells or animals in the same manner and concentration as the experimental group, but without the dissolved CCM-1. This allows researchers to distinguish the biological effects of CCM-1 from any potential effects of the solvent itself.[1] Without a proper vehicle control, any observed effects could be erroneously attributed to the test compound when they might be, in whole or in part, a result of the vehicle's interaction with the biological system.
Q2: What are the most common vehicles for in vitro CCM-1 studies, and what are the recommended final concentrations?
A2: Given that many calcium channel modulators are lipophilic, organic solvents are commonly used as vehicles.[3] The two most prevalent vehicles for in vitro studies are:
-
Dimethyl Sulfoxide (DMSO): A versatile solvent for a wide range of compounds. It is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%.[4] While some robust cell lines may tolerate up to 1%, it is crucial to determine the specific toxicity threshold for your cell line.[4][5]
-
Ethanol: Another common solvent for certain compounds. The final concentration of ethanol in cell culture should generally be kept below 0.5% to avoid cytotoxic effects.[6]
It is imperative to perform a vehicle toxicity test to determine the maximum non-toxic concentration for your specific experimental setup.
Q3: How can the vehicle itself affect my experimental results in CCM-1 calcium imaging assays?
A3: Vehicles like DMSO and ethanol can have direct effects on intracellular calcium levels, potentially confounding the results of your CCM-1 experiments.
-
DMSO has been shown to cause a transient increase in intracellular calcium concentration ([Ca2+]i) in various cell types.[7][8] This is thought to occur through two mechanisms: the release of calcium from intracellular stores and the stimulation of calcium influx across the plasma membrane.[7][9]
-
Ethanol can also impact calcium signaling. Acute exposure to ethanol has been shown to inhibit L-, N-, and P/Q-type voltage-gated calcium channels.[10][11] It can also decrease the frequency and magnitude of hormone-stimulated calcium oscillations.[12][13]
Therefore, a vehicle control is essential to accurately interpret the calcium modulating effects of your CCM-1.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability in Vehicle Control Group
| Possible Cause | Troubleshooting Step |
| Vehicle concentration is too high. | 1. Perform a dose-response curve for the vehicle alone. Test a range of vehicle concentrations (e.g., 0.01% to 2% for DMSO) on your specific cell line. 2. Determine the maximum non-toxic concentration. This is the highest concentration that does not significantly impact cell viability over the time course of your experiment. 3. Ensure the final vehicle concentration in all experimental wells is below this threshold. |
| Cell line is particularly sensitive to the vehicle. | 1. Consult the literature for information on your specific cell line's tolerance to common solvents. 2. Consider alternative solvents. If your compound is soluble in other less-toxic solvents, it may be worth exploring these options. |
| Extended exposure time to the vehicle. | 1. Minimize the incubation time with the vehicle and compound as much as the experimental protocol allows. 2. Evaluate cell viability at multiple time points to understand the kinetics of any vehicle-induced toxicity. |
Issue 2: High Background or Unexplained Changes in Calcium Signal in Vehicle Control Group
| Possible Cause | Troubleshooting Step |
| Vehicle-induced calcium mobilization. | 1. Thoroughly characterize the effect of the vehicle alone on intracellular calcium levels in your experimental system. 2. Subtract the vehicle control signal from the experimental signal during data analysis, if appropriate for your assay design. 3. Consider pre-incubating cells with the vehicle for a short period to allow any transient calcium responses to return to baseline before adding the CCM-1. |
| Interaction of the vehicle with the calcium indicator dye. | 1. Review the literature for any known interactions between your chosen vehicle and calcium indicator dye (e.g., Fluo-4, Fura-2). DMSO has been reported to potentially decrease the fluorescence intensity of Fluo-4.[14] 2. Perform control experiments with the dye and vehicle in a cell-free system to assess for direct interactions. |
| Changes in osmolarity of the culture medium. | 1. Ensure that the addition of the vehicle does not significantly alter the osmolarity of the culture medium, as this can trigger cellular stress responses and calcium signaling. 2. Prepare vehicle dilutions in culture medium rather than a simple buffer to maintain a more physiological environment. |
Data Presentation
Table 1: Summary of Vehicle Effects on Cell Viability
| Vehicle | Cell Type | Concentration | Effect on Viability | Citation |
| DMSO | Hep G2 | 0.1% | No significant effect | [15] |
| DMSO | Hep G2 | 0.5% | No significant effect | [15] |
| DMSO | Hep G2 | 1% | Slight inhibition of proliferation | [15] |
| DMSO | Hep G2 | 3% | Significant inhibition of proliferation | [15] |
| DMSO | Hep G2 | 5% | No cell proliferation | [15] |
| DMSO | Various | > 1% | Decreased viability over time |
Table 2: Summary of Vehicle Effects on Calcium Signaling
| Vehicle | Cell Type | Concentration | Effect on Calcium Signaling | Citation |
| DMSO | Hepatocytes | 2% | Sharp increase in cytosolic free ionized calcium | [7][9] |
| DMSO | Various | 1% | Immediate, transient, 2-6 fold increase in [Ca2+]i | [8] |
| Ethanol | Hippocampal Neurons | 22-87 mM | Reduced amplitude of calcium transients in growth cones | [10] |
| Ethanol | Hepatocytes | ≤30 mM | Decreased frequency and magnitude of hormone-stimulated cytosolic and nuclear Ca2+ oscillations | [12][13] |
Experimental Protocols
Protocol: Determining Vehicle Toxicity using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO, ethanol) in complete cell culture medium. A typical range to test would be from 0.01% to 2% (v/v).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).
-
Incubation: Incubate the plate for the same duration as your planned CCM-1 experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum safe concentration for your experiments.
Protocol: Calcium Imaging Assay with Vehicle Control
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye in a physiological buffer.
-
Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes to ensure the cells are stable.
-
Vehicle Control Addition: Add the vehicle at the predetermined non-toxic concentration to a subset of wells/dishes and record the fluorescence signal for the duration of the experiment.
-
CCM-1 Addition: To the experimental wells/dishes, add the CCM-1 dissolved in the same concentration of vehicle as the control group.
-
Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at both excitation wavelengths.
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths to determine the change in intracellular calcium concentration. Compare the response in the CCM-1 treated group to the vehicle control group.
Mandatory Visualization
Caption: Experimental workflow for controlling for vehicle effects in CCM-1 studies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Calcium assay to simultaneously monitor vehicle- and drug-treated cells. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Dimethyl Sulfoxide on Cytosolic Ionized Calcium Concentration and Cytoskeletal Organization of Hepatocytes in a Primary Culture [jstage.jst.go.jp]
- 10. ETHANOL ALTERS CALCIUM SIGNALING IN AXONAL GROWTH CONES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of ethanol on calcium, inositol phospholipids and intracellular signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Optimizing Orai1 Silencing: A Technical Guide to siRNA Transfection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing siRNA transfection for silencing the Orai1 gene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Orai1 siRNA?
Q2: How can I validate the silencing efficiency of my Orai1 siRNA?
Q3: What are the critical controls to include in my siRNA transfection experiment?
A3: To ensure accurate and interpretable results, several controls are essential:
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not target any known cellular mRNA. This helps to distinguish sequence-specific silencing from non-specific effects.[2][]
-
Positive Control: An siRNA known to effectively silence a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.[2][]
-
Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent to establish baseline Orai1 expression levels.[2]
-
Mock-transfected Control: Cells treated with the transfection reagent only (without siRNA) to assess the cytotoxic effects of the reagent.[2]
Q4: My cells are showing high toxicity after transfection. What can I do?
A4: High cell death can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize Transfection Reagent Volume: Titrate the amount of transfection reagent to find the lowest effective volume that maintains high transfection efficiency.
-
Reduce siRNA Concentration: High concentrations of siRNA can be toxic to cells.[9]
-
Check Cell Density: Ensure cells are within the optimal confluency range (typically 50-70%) at the time of transfection.[10][11]
Q5: I am not observing significant knockdown of Orai1. What are the possible reasons?
A5: Lack of knockdown can stem from several issues in the experimental workflow. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include transfection efficiency, siRNA quality and design, and the timing of analysis.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Orai1 siRNA transfection experiments.
Diagram: Troubleshooting Workflow for Orai1 Silencing
References
- 1. Orai1 downregulation causes proliferation reduction and cell cycle arrest via inactivation of the Ras-NF-κB signaling pathway in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
Dealing with variability in calcium imaging experiments
Welcome to the technical support center for calcium imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their experiments.
I. Indicator Selection and Loading
This section addresses common issues related to the selection and use of calcium indicators, which are fundamental to a successful experiment.
FAQs
Q1: How do I choose the right calcium indicator for my experiment?
A: Selecting the correct indicator is critical and depends on several factors.[1] Key considerations include:
-
Indicator Form: Acetoxymethyl (AM) esters are cell-permeable and suitable for loading into intact cells passively. Salt and dextran-conjugated forms are cell-impermeable and require methods like microinjection or electroporation.[2]
-
Measurement Mode: Single-wavelength indicators (e.g., Fluo-4) are excellent for detecting modest or transient calcium changes due to their large dynamic range. Ratiometric indicators (e.g., Fura-2, Indo-1) are preferred for quantitative measurements of intracellular calcium concentrations as they reduce adverse effects from uneven dye loading, leakage, and photobleaching.[2][3]
-
Dissociation Constant (Kd): The Kd value indicates how tightly the indicator binds to calcium. You should select an indicator with a Kd appropriate for the expected calcium concentration range of your experiment to ensure sensitivity.[2][3]
-
Spectral Properties: The indicator's excitation and emission wavelengths must be compatible with your microscope's light sources and filters.[1][2] Red-shifted indicators can help reduce phototoxicity and autofluorescence.[3]
Q2: My cells are not loading properly with the AM ester dye. What can I do?
A: Poor loading of AM ester dyes is a common issue. Here are some troubleshooting steps:
-
Use a Surfactant: The hydrophobic nature of AM esters can hinder their solubility in aqueous solutions. Using a non-ionic surfactant like Pluronic F-127 is highly recommended to improve dye solubility and loading efficiency.[1][4]
-
Optimize Dye Concentration: Titrate the concentration of your fluorescent dye. Using the optimal concentration for your specific experimental conditions will ensure a bright, specific signal with minimal background.[5]
-
Check Cell Health: Damaged or dying cells often have high resting calcium concentrations, which can lead to bright baseline fluorescence and make it seem like healthy cells are not loading.[6] Ensure your cell cultures are healthy before loading.
Q3: The fluorescent signal is weak and fades quickly. What is the cause?
A: A weak or rapidly diminishing signal can be due to several factors:
-
Dye Leakage: Multidrug resistance (MDR) transporters are proteins that can actively pump dyes out of the cell.[4] This is a common problem in certain cell types. Using an MDR inhibitor like probenecid (B1678239) can significantly improve dye retention and lead to brighter, more sustained signals.[4]
-
Photobleaching: This is the irreversible loss of fluorescence due to high-intensity or prolonged light exposure.[7] To mitigate this, reduce laser power, decrease exposure time, and only illuminate the sample when acquiring data.[7][8]
-
Low Dye Concentration: If the dye concentration is too low, the initial signal will be weak. Refer to the manufacturer's protocol and consider optimizing the concentration.
Summary of Calcium Indicator Types
| Feature | Single-Wavelength Indicators (e.g., Fluo-4, GCaMP) | Ratiometric Indicators (e.g., Fura-2, Indo-1) |
| Primary Use | Qualitative analysis, detecting transient changes.[2] | Quantitative measurements of ion concentrations.[2][3] |
| Signal | Fluorescence intensity increases upon Ca²⁺ binding.[2] | Spectral shift in absorption or emission upon Ca²⁺ binding.[3] |
| Advantages | High signal-to-noise ratio, large dynamic range (>100-fold increase).[2][9] | Corrects for uneven dye loading, leakage, photobleaching, and changes in cell volume.[2][10] |
| Disadvantages | Susceptible to artifacts from uneven loading, leakage, and photobleaching.[3] | May have lower signal-to-noise ratio compared to single-wavelength indicators. Photo-instability can be an issue for some dyes like Indo-1.[3] |
II. Imaging Parameters and Artifacts
Variability often arises from the imaging process itself. This section covers common artifacts and how to mitigate them through proper experimental setup and data acquisition.
FAQs
Q1: My images are blurry and have high background fluorescence. How can I improve image quality?
A: High background and poor image quality can obscure your signal of interest. Consider the following:
-
Background Fluorescence: This can originate from unbound dye, autofluorescence from the cells or media, or the imaging vessel itself.[5] To reduce it, optimize dye concentration, use phenol (B47542) red-free medium during imaging, and switch from plastic-bottom to glass-bottom dishes.[5] In some cases, background subtraction algorithms can be applied during post-processing.[11][12]
-
Out-of-Focus Light: Especially in one-photon imaging, fluorescence from out-of-focus cells and the neuropil can be a major contributor to background.[6][13] Two-photon microscopy offers better optical sectioning and can reduce this issue.[13]
-
Denoising: If the signal-to-noise ratio (SNR) is low, denoising algorithms can be applied during pre-processing to improve data quality.[11][14]
Q2: I am seeing significant motion artifacts in my in vivo recordings. How can I correct for this?
A: Motion artifacts, caused by animal movement, breathing, or heartbeat, are a critical challenge for in vivo imaging.[15][16]
-
Correction Strategies: Motion correction is a crucial pre-processing step.[15] Algorithms can correct for lateral (x-y plane) and, to some extent, axial (z-plane) motion.[16][17] Two-channel imaging, with a calcium-sensitive indicator (e.g., GCaMP) in one channel and a calcium-independent indicator (e.g., RFP) in another, is a powerful strategy. Fluctuations in the RFP channel can be used to identify and correct for motion artifacts in the GCaMP channel.[18]
-
Software Tools: Several software packages are available for motion correction, including TurboReg and moco.[15] Deep learning-based approaches are also emerging for more complex, non-rigid motion correction.[19]
Q3: How can I minimize photobleaching and phototoxicity?
A: Photobleaching (loss of fluorescence) and phototoxicity (cell damage from light) are caused by excessive light exposure.[7]
-
Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.[8]
-
Avoid Unnecessary Illumination: Use shutters to ensure the sample is only illuminated during image acquisition.[7]
-
Choose Robust Fluorophores: Genetically encoded indicators (GECIs) are often more resistant to photobleaching than chemical dyes.[9] Red-shifted indicators are generally less phototoxic.[3]
-
Use Antifade Reagents: For certain applications, reagents like Trolox can be used to reduce phototoxicity.[20]
Troubleshooting Common Imaging Artifacts
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Unbound dye, autofluorescence (media, cells, vessel), out-of-focus light.[5][6] | Optimize dye concentration, use phenol red-free media, use glass-bottom dishes, apply background subtraction algorithms.[5][11] |
| Motion Artifacts | Animal movement (breathing, heartbeat, licking).[16] | Use motion correction algorithms in post-processing.[15] Employ two-channel imaging with a reference fluorophore.[18] |
| Photobleaching/Phototoxicity | High laser intensity, prolonged light exposure.[7] | Reduce laser power and exposure time, use shutters to limit illumination, select photostable indicators.[7][8] |
| Low Signal-to-Noise Ratio (SNR) | Low indicator concentration, low laser power, detection noise.[14] | Optimize indicator loading, increase laser power (while balancing phototoxicity), use denoising algorithms (e.g., DeepCAD).[14] |
III. Subject-Related Variability (In Vivo Experiments)
For researchers working with live animal models, the physiological state of the animal is a major source of variability.
FAQs
Q1: How does anesthesia affect my calcium imaging results?
A: Anesthetics can significantly alter neuronal activity and calcium signaling.
-
Mechanism of Action: General anesthetics like isoflurane (B1672236) can inhibit cell-to-cell communication by reducing the amount of calcium that flows into neurons.[21] They can also induce synchronous activity in neuronal networks, which is not typical of an awake state.[22]
-
Indicator-Specific Effects: Anesthetics can potently suppress calcium transients in both neurons and astrocytes.[23] Different anesthetics have varying effects; for example, propofol (B549288) has been shown to have a stronger inhibitory effect on neuronal calcium activity than remimazolam (B1679269) or dexmedetomedine.[24]
-
Recommendation: If the experimental question allows, performing imaging in awake, head-fixed animals is preferable to avoid the confounding effects of anesthesia. If anesthesia is necessary, its effects must be carefully considered when interpreting the data.
Q2: I am conducting a longitudinal study over several weeks. How can I ensure my data is comparable across sessions?
A: Longitudinal imaging requires careful planning to minimize session-to-session variability.
-
Stable Indicator Expression: For long-term studies, using transgenic mice that endogenously express a calcium indicator is recommended over viral expression. Long-term viral expression can lead to overexpression, resulting in abnormal neuronal activity and cell death.[25]
-
Consistent Imaging Plane: It is crucial to identify and image the same field of view and the same population of neurons across different sessions. This often requires software-based registration of images from different days.
-
Animal's State: Ensure the animal is in a similar state (e.g., level of training, time of day) for each imaging session to minimize behavioral or physiological variability.
IV. Data Pre-Processing and Analysis
The final stage of the experiment, data analysis, has its own sources of variability. A standardized and robust analysis pipeline is key for reproducible results.[26][27]
FAQs
Q1: What are the essential steps in a calcium imaging analysis pipeline?
A: A typical analysis pipeline involves several key pre-processing steps before data extraction:[11]
-
Motion Correction: To correct for movement artifacts.[15]
-
Denoising (Optional): To improve the signal-to-noise ratio.[11]
-
Cell Identification/Segmentation: To identify the regions of interest (ROIs) corresponding to individual cells.
-
Signal Extraction: To extract the raw fluorescence trace for each ROI.
-
Baseline Correction and Normalization: To calculate the relative change in fluorescence (ΔF/F₀), which is the most common measure of calcium signals.[11]
Q2: My baseline fluorescence (F₀) is very high. What could be wrong?
A: A high baseline fluorescence can be due to several factors:
-
High Background: As discussed earlier, out-of-focus light and autofluorescence can contribute to a high baseline.[6]
-
Poor Cell Health: Unhealthy or dying cells can have elevated resting calcium levels, leading to a bright baseline signal.[6] It's important to ensure you are measuring from healthy cells, which should appear dim at rest.
-
Indicator Overexpression: In experiments using genetically encoded indicators, very high expression levels can sometimes lead to elevated baseline fluorescence.
Q3: How do I accurately calculate ΔF/F₀?
A: Calculating the relative change in fluorescence (ΔF/F₀) is crucial for normalizing your data. F₀ represents the baseline fluorescence of the cell at rest.
-
Defining F₀: The F₀ value can be calculated by averaging the fluorescence values during a period before the stimulus or by using a low-pass filter on the signal.[11]
-
Importance of Background Subtraction: Accurate background subtraction is a prerequisite for meaningful ΔF/F₀ calculations. Failing to subtract the background correctly can introduce large errors in the assessment of both resting calcium levels and transient dynamics.[12]
V. Experimental Protocols and Workflows
Protocol: Loading Cells with AM Ester Calcium Indicators
This protocol provides a general guideline for loading cultured cells with a cell-permeable AM ester dye (e.g., Fura-2 AM).
-
Preparation of Dye Stock Solution: Dissolve the AM ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (typically 1-10 mM). Store this solution protected from light and moisture.
-
Preparation of Loading Solution:
-
Dilute the dye stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final working concentration (typically 1-5 µM).
-
To aid in dye solubilization, add Pluronic F-127 (at a final concentration of ~0.02%) to the buffer before adding the dye.[1][4]
-
If dye leakage is a concern, consider adding probenecid to the loading and imaging buffers.[4]
-
-
Cell Loading:
-
Grow cells on glass coverslips suitable for microscopy.[28]
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at an appropriate temperature (e.g., room temperature or 37°C), protected from light.
-
-
De-esterification:
-
After loading, remove the loading solution and wash the cells gently with the physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.[4]
-
-
Imaging: The cells are now ready for imaging. Mount the coverslip onto a perfusion chamber on the microscope stage.[28]
VI. Visualized Workflows and Pathways
Calcium Imaging Experimental Workflow
Caption: Standard workflow for a calcium imaging experiment.
Troubleshooting Decision Tree for Imaging Artifacts
Caption: Decision tree for troubleshooting common artifacts.
Simplified Intracellular Calcium Signaling
Caption: Key pathways for increasing intracellular calcium.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 9. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Background Estimation in Quantitative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 16. gcamp6f.com [gcamp6f.com]
- 17. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 18. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous removal of noise and correction of motion warping in neuron calcium imaging using a pipeline structure of self-supervised deep learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Study Offers Clues About Anesthesia's Effect on Cellular Communication | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 22. Frontiers | General Anesthetic Conditions Induce Network Synchrony and Disrupt Sensory Processing in the Cortex [frontiersin.org]
- 23. General anesthesia selectively disrupts astrocyte calcium signaling in the awake mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuronal activity in the cortex of mice under anesthesia depend on the type of anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 25. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 26. Analysis pipelines for calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
How to minimize phototoxicity in live-cell imaging of Orai1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting live-cell imaging experiments on the Orai1 calcium channel. Our goal is to help you minimize phototoxicity and acquire high-quality, reliable data.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging of Orai1 that may be related to phototoxicity and other experimental factors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | Low expression of tagged Orai1: The fluorescent protein (FP)-tagged Orai1 may not be expressing at a high enough level. Photobleaching: The fluorescent signal may be rapidly fading due to excessive light exposure. Incorrect imaging settings: The excitation and emission wavelengths on the microscope may not be optimally set for the chosen fluorophore. Suboptimal fluorophore choice: The selected fluorescent protein may have a low quantum yield or be prone to photobleaching. | - Verify protein expression using a complementary technique like Western blotting. - Reduce laser power and/or exposure time.[1] - Optimize imaging settings by consulting the fluorophore's spectral properties. - Select a brighter, more photostable fluorophore (see Table 2). |
| Rapid Photobleaching | High excitation intensity: The laser power is too high, causing rapid destruction of the fluorophore. Prolonged exposure time: Long exposure times increase the total light dose delivered to the sample. Oxygen radicals: The interaction of light with the fluorophore can generate reactive oxygen species (ROS) that accelerate photobleaching. | - Reduce laser power to the minimum necessary for a good signal-to-noise ratio.[1] - Use the shortest possible exposure time that still provides a clear image.[1] - Consider using an anti-fade mounting medium or oxygen scavengers in your imaging buffer. |
| Cellular Stress or Death (Phototoxicity) | High light dosage: The combination of high laser power and long exposure times is damaging to the cells. Use of shorter wavelength light: Blue and green light are more energetic and can be more damaging to cells than red or far-red light. Generation of reactive oxygen species (ROS): Excited fluorophores can transfer energy to molecular oxygen, creating singlet oxygen and other ROS that are toxic to cells. | - Minimize overall light exposure by reducing laser power, shortening exposure times, and decreasing the frequency of image acquisition. - Use longer wavelength (red-shifted) fluorophores where possible. - Employ a combination of low laser power and longer exposure times, which can be less damaging than high laser power and short exposures. - Assess cell health using viability dyes or by monitoring mitochondrial morphology. |
| Poor Puncta Formation | Inefficient store depletion: The endoplasmic reticulum (ER) calcium stores may not be fully depleted, preventing STIM1 activation and subsequent Orai1 clustering. Disruption of Orai1-STIM1 interaction: The fluorescent protein tag may be sterically hindering the interaction between Orai1 and STIM1. Low protein expression: Insufficient levels of either Orai1 or STIM1 can lead to a lack of visible puncta. | - Ensure complete store depletion by using an appropriate concentration of a SERCA pump inhibitor like thapsigargin. - Test different tagging locations on Orai1 (N-terminus vs. C-terminus) to find one that does not interfere with its function.[2] - Confirm the expression levels of both FP-tagged Orai1 and STIM1. |
| Anomalous FRET Signal | Incorrect spectral bleed-through correction: The emission of the donor fluorophore into the acceptor channel, or the direct excitation of the acceptor by the donor's excitation wavelength, is not properly corrected. Photobleaching of donor or acceptor: Changes in the fluorescence intensity of either fluorophore due to photobleaching can be misinterpreted as a change in FRET efficiency. Incorrect protein stoichiometry: The ratio of donor- to acceptor-tagged proteins can influence the apparent FRET efficiency. | - Perform control experiments with cells expressing only the donor or only the acceptor to accurately determine and correct for spectral bleed-through. - Monitor and correct for photobleaching during the experiment.[1] - Aim for a 1:1 expression ratio of donor- and acceptor-tagged proteins for optimal FRET analysis. |
Frequently Asked Questions (FAQs)
???+ question "What are the first steps I should take to minimize phototoxicity in my Orai1 live-cell imaging experiment?"
???+ question "How can I assess if my cells are experiencing phototoxicity?"
???+ question "Which fluorescent proteins are best for tagging Orai1?"
???+ question "Does the position of the fluorescent protein tag on Orai1 matter?"
???+ question "What is the typical laser power and exposure time used for imaging Orai1?"
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Orai1 Live-Cell Imaging
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest power that provides a sufficient signal-to-noise ratio. Start at <1% of maximum and increase incrementally. | Minimizes photobleaching and phototoxicity. |
| Exposure Time | 50 - 500 ms (B15284909) (adjust based on signal strength and dynamics of the process). | Balances signal acquisition with minimizing light exposure. Shorter times are better for fast processes.[1][3] |
| Imaging Interval | As long as possible while still capturing the desired temporal resolution of the biological event. | Reduces the cumulative light dose on the cells. |
| Fluorophore Choice | High quantum yield, high extinction coefficient, and high photostability. Red-shifted fluorophores are generally less phototoxic. | Brighter, more stable fluorophores require less excitation light. |
| Objective | High numerical aperture (NA) oil immersion objective (e.g., 60x or 100x). | Maximizes light collection efficiency, allowing for lower excitation power. |
Table 2: Properties of Common Fluorescent Proteins for Orai1 Tagging
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness | Photostability (Bleaching half-time in seconds) |
| EGFP | 488 | 507 | 0.60 | 1.00 | ~115[4] |
| mCherry | 587 | 610 | 0.22 | 0.49 | Slower than mOrange2 (3.46s vs 0.26s)[5] but can be less photostable than EGFP.[6] |
| mVenus | 515 | 528 | 0.57 | 1.58 | - |
| ECFP | 433 | 475 | 0.40 | 0.42 | - |
| EYFP | 513 | 527 | 0.61 | 1.77 | - |
Note: Relative brightness is calculated as the product of the extinction coefficient and quantum yield, normalized to EGFP. Photostability can vary depending on the imaging conditions.
Experimental Protocols
Detailed Methodology for Live-Cell FRET Imaging of Orai1-STIM1 Interaction
This protocol is adapted from methodologies described in the literature for studying the interaction between Orai1 and STIM1 using Förster Resonance Energy Transfer (FRET) microscopy.[1][7]
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) on glass-bottom dishes suitable for high-resolution imaging.
-
Co-transfect cells with plasmids encoding Orai1 tagged with a donor fluorophore (e.g., ECFP) and STIM1 tagged with an acceptor fluorophore (e.g., EYFP). Aim for a 1:1 ratio of plasmids to achieve similar expression levels.
-
Allow 24-48 hours for protein expression.
2. Imaging Setup:
-
Use an inverted microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
-
Use a high numerical aperture oil immersion objective (e.g., 60x or 100x).
-
Set up the microscope for three-channel acquisition:
-
Donor Channel: Excite with donor excitation wavelength (e.g., ~430 nm for ECFP) and collect emission at the donor's emission peak (e.g., ~475 nm).
-
Acceptor Channel: Excite with acceptor excitation wavelength (e.g., ~514 nm for EYFP) and collect emission at the acceptor's emission peak (e.g., ~527 nm).
-
FRET Channel: Excite with donor excitation wavelength (e.g., ~430 nm for ECFP) and collect emission at the acceptor's emission peak (e.g., ~527 nm).
-
3. Image Acquisition:
-
Before store depletion, acquire baseline images in all three channels.
-
To induce store depletion and the interaction of Orai1 and STIM1, perfuse the cells with a calcium-free buffer containing a SERCA pump inhibitor (e.g., 1-2 µM thapsigargin).
-
Acquire time-lapse images in all three channels to monitor the change in FRET signal over time.
-
Minimize phototoxicity by using the lowest possible laser power and exposure times that yield a good signal. A starting point could be 25% laser power and 200 ms exposure.[1]
4. Data Analysis:
-
Correct images for background fluorescence.
-
Correct for spectral bleed-through using control samples expressing only the donor or only the acceptor.
-
Calculate the FRET efficiency using a suitable algorithm (e.g., sensitized emission FRET).
-
Analyze the change in FRET efficiency over time to determine the kinetics of the Orai1-STIM1 interaction.
Visualizations
Signaling Pathway: Store-Operated Calcium Entry (SOCE)
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.
Experimental Workflow: Minimizing Phototoxicity
Caption: Workflow for minimizing phototoxicity in live-cell imaging.
References
- 1. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of the Orai1 homodimer and the functional coupling of Orai1-STIM1 by live-cell fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-wide mapping of Orai1 channel activity reveals functional heterogeneity in STIM1-Orai1 puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Validating antibody specificity for Orai1 western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using antibodies to detect Orai1 protein via Western blotting.
Troubleshooting Guide
Problem: Unexpected Band Sizes on the Western Blot
Possible Cause 1: Protein Glycosylation and Post-Translational Modifications. Orai1 is a glycoprotein, and its apparent molecular weight can be higher than the predicted molecular weight of ~33 kDa due to glycosylation.[1] Different cell types may exhibit different glycosylation patterns, leading to variations in band size.
Solution:
-
Consult the Literature: Check published studies that have used the same antibody and cell lines to see the reported molecular weight for Orai1.
-
Deglycosylation: Treat your protein lysates with enzymes like PNGase F to remove N-linked glycans. A shift in the band to a lower molecular weight after treatment can confirm that the higher molecular weight band is due to glycosylation.
Possible Cause 2: Orai1 Isoforms. The ORAI1 gene can produce different isoforms through alternative initiation, which may result in bands of slightly different sizes.
Solution:
-
Isoform-Specific Antibodies: If available, use antibodies that are specific to a particular Orai1 isoform to confirm its presence.
-
Mass Spectrometry: For definitive identification of protein isoforms, immunoprecipitation followed by mass spectrometry (IP-MS) can be employed.
Possible Cause 3: Antibody Cross-Reactivity. Some Orai1 antibodies may cross-react with other proteins, including Orai2 and Orai3, or an unidentified protein at a higher molecular weight.[2]
Solution:
-
Use Validated Antibodies: Select antibodies that have been validated for specificity using methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout.
-
Include Proper Controls: Always run negative controls, such as lysates from Orai1 knockout or knockdown cells, to confirm that the band you are detecting is specific to Orai1.
Problem: No Signal or a Weak Signal
Possible Cause 1: Low Orai1 Expression. The expression level of Orai1 can vary significantly between different cell and tissue types.
Solution:
-
Positive Control: Use a positive control lysate from a cell line known to express high levels of Orai1 (e.g., Jurkat, HEK293).
-
Enrichment: If Orai1 expression is low in your sample, consider enriching for membrane proteins or performing an immunoprecipitation (IP) for Orai1 before running the Western blot.
-
Increase Protein Load: Load a higher amount of total protein (20-30 µg) per lane on your gel.[3]
Possible Cause 2: Suboptimal Antibody Dilution or Incubation. The concentration of the primary antibody and the incubation time are critical for signal detection.
Solution:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal dilution for your primary antibody.
-
Increase Incubation Time: Extend the primary antibody incubation time, for example, overnight at 4°C.[4]
Possible Cause 3: Inefficient Protein Transfer. The transfer of proteins from the gel to the membrane may be incomplete, especially for membrane proteins like Orai1.
Solution:
-
Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm that the transfer was successful.[5]
-
Optimize Transfer Conditions: Adjust the transfer time and voltage according to the manufacturer's instructions for your transfer system. For higher molecular weight proteins, a longer transfer time or the addition of SDS to the transfer buffer may be necessary.[6]
Problem: High Background
Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-specific binding of the primary and/or secondary antibodies.
Solution:
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[4][6]
-
Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers to reduce non-specific binding.[5]
Possible Cause 2: High Antibody Concentration. Using too high a concentration of the primary or secondary antibody can result in high background.
Solution:
-
Titrate Antibodies: Determine the optimal, lowest effective concentration for both your primary and secondary antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Orai1 in a Western blot?
A1: The calculated molecular weight of Orai1 is approximately 33 kDa.[7] However, due to post-translational modifications such as glycosylation, Orai1 can appear as bands between 32-55 kDa on a Western blot.[1][7][8] It is crucial to check the antibody datasheet and relevant literature for the expected band size in your specific cell or tissue type.
Q2: How can I be sure that my antibody is specific for Orai1?
A2: Antibody specificity for Orai1 should be validated using one or more of the following methods:
-
Cell Line Controls: Use cell lines with known high and low/negative expression of Orai1. A specific antibody will detect a band in the high-expression cell line but not in the low/negative-expression cell line.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can definitively identify the protein that your antibody is binding to.
Q3: My Orai1 antibody shows multiple bands. What could be the reason?
A3: Multiple bands when probing for Orai1 could be due to several factors:
-
Protein Glycosylation: As mentioned earlier, different glycosylation states of Orai1 can result in multiple bands.
-
Protein Isoforms: Different isoforms of Orai1 may be present.
-
Cross-Reactivity: The antibody may be cross-reacting with other proteins, such as Orai2 or Orai3, or other non-specific proteins.[2]
-
Protein Degradation: If samples are not handled properly, protein degradation can lead to lower molecular weight bands. Always use fresh samples and protease inhibitors.[3]
To troubleshoot this, it is important to run appropriate controls, such as Orai1 knockout/knockdown lysates, and consider deglycosylation experiments.
Q4: Can I use the same Orai1 antibody for other applications like immunofluorescence or immunoprecipitation?
A4: Not necessarily. An antibody that works well for Western blotting may not be suitable for other applications where the protein is in its native conformation, such as immunofluorescence or immunoprecipitation. Always check the antibody datasheet to see which applications it has been validated for.[9]
Orai1 Antibody Comparison for Western Blotting
| Antibody (Supplier) | Host Species | Clonality | Recommended Dilution (WB) | Observed MW (kDa) |
| Orai1 (D90B10) Rabbit mAb #3280 (Cell Signaling Technology) | Rabbit | Monoclonal | 1:1000 | 32 |
| Anti-ORAI1 antibody produced in rabbit (Sigma-Aldrich) | Rabbit | Polyclonal | 1-2 µg/mL | Not specified |
| ORAI1 Rabbit pAb (Abclonal) | Rabbit | Polyclonal | 1:500 - 1:1000 | 32-55 |
| Anti-Orai1 antibody [266.1] (Abcam) | Mouse | Monoclonal | 5 µg/mL | 15, 32, 39, 48 |
| ORAI1 Monoclonal antibody (66223-1-Ig) (Proteintech) | Mouse | Monoclonal | 1:5000-1:30000 | 32-55 |
| ORAI1 Polyclonal antibody (13130-1-AP) (Proteintech) | Rabbit | Polyclonal | 1:500-1:1000 | Not specified |
| ORAI1 Polyclonal antibody (28637-1-AP) (Proteintech) | Rabbit | Polyclonal | 1:500-1:3000 | Not specified |
Note: This table is not exhaustive and represents a selection of commercially available antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
Experimental Protocols
Protocol 1: Orai1 Knockdown using siRNA followed by Western Blotting
This protocol provides a general guideline for transiently knocking down Orai1 expression using siRNA and subsequently analyzing the protein levels by Western blotting.
Materials:
-
Orai1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium (or similar)
-
Cell culture medium and supplies
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Orai1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection: a. For each well, dilute Orai1 siRNA or non-targeting control siRNA in Opti-MEM™ I Medium. b. In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I Medium. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation. d. Add the siRNA-lipid complexes to the cells. e. Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis: a. After incubation, wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for at least 1 hour at room temperature. e. Incubate the membrane with the primary Orai1 antibody (at the optimized dilution) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 5-10 minutes each. i. Add ECL substrate to the membrane and visualize the bands using an imaging system. j. Analyze the band intensities to confirm the knockdown of Orai1 protein expression.
Protocol 2: Generation of Orai1 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the general steps for creating an Orai1 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP)
-
Orai1-specific guide RNA (gRNA) sequences
-
Plasmids for cloning gRNAs
-
Lipofectamine™ 3000 Transfection Reagent (or similar)
-
Fluorescence-activated cell sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: a. Design two or more gRNAs targeting an early exon of the ORAI1 gene using an online tool (e.g., CHOPCHOP). b. Synthesize and clone the gRNAs into a suitable expression vector.
-
Transfection: a. Co-transfect the Cas9 expression vector and the gRNA expression vector(s) into the target cells using a suitable transfection reagent.
-
Single-Cell Sorting: a. 48 hours post-transfection, harvest the cells and sort GFP-positive cells (indicating successful transfection) into individual wells of 96-well plates using FACS.
-
Clonal Expansion: a. Culture the single cells to allow for the growth of clonal populations.
-
Screening for Knockouts: a. Once the clones have expanded, harvest a portion of the cells from each clone. b. Extract genomic DNA from each clone. c. Perform PCR using primers that flank the gRNA target site. d. Analyze the PCR products by gel electrophoresis to identify clones with insertions or deletions (indels), which will appear as a size shift compared to the wild-type band. e. Confirm the knockout at the DNA level by Sanger sequencing of the PCR products.
-
Validation by Western Blotting: a. Expand the confirmed knockout clones. b. Perform Western blotting as described in Protocol 1 to confirm the absence of Orai1 protein expression.
Visualizations
STIM1-Orai1 Signaling Pathway
Caption: The STIM1-Orai1 signaling pathway for store-operated calcium entry (SOCE).
Antibody Validation Workflow using siRNA Knockdown
Caption: Workflow for validating Orai1 antibody specificity using siRNA knockdown.
Logical Relationship for CRISPR/Cas9-based Antibody Validation
Caption: Logical framework for Orai1 antibody validation using CRISPR/Cas9 knockout cells.
References
- 1. ORAI1 antibody (28637-1-AP) | Proteintech [ptglab.com]
- 2. Orai1 (D90B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. ORAI1 antibody (66223-1-Ig) | Proteintech [ptglab.com]
- 9. Anti-ORAI1 Antibodies | Invitrogen [thermofisher.com]
- 10. Impact of SOCE Abolition by ORAI1 Knockout on the Proliferation, Adhesion, and Migration of HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Orai1 Experiments and Intracellular Calcium Buffering
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the buffering of intracellular calcium in the context of Orai1 research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between BAPTA and EGTA for buffering intracellular calcium in Orai1 experiments?
A1: The primary difference lies in their calcium binding kinetics. BAPTA is a "fast" chelator, meaning it binds and releases Ca²⁺ ions very rapidly. EGTA, on the other hand, is a "slow" chelator. This distinction is critical in Orai1 experiments, as BAPTA can buffer highly localized Ca²⁺ microdomains near the mouth of the Orai1 channel, while EGTA is less effective at this and buffers more global, slower changes in cytosolic Ca²⁺.[1][2]
Q2: When should I choose BAPTA-AM over EGTA-AM for my Orai1 experiment?
A2: Use BAPTA-AM when you want to investigate the role of rapid, localized Ca²⁺ signals in downstream events triggered by Orai1 activation. For example, if you hypothesize that a process is dependent on the nanodomain of high Ca²⁺ concentration at the channel pore, BAPTA would be the appropriate tool to disrupt this. Conversely, if you are interested in the effects of slower, more widespread changes in intracellular Ca²⁺, EGTA would be more suitable.[1][2]
Q3: How does store-operated calcium entry (SOCE) relate to Orai1?
A3: Orai1 is the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, which is the primary channel responsible for SOCE in many cell types.[3][4] SOCE is a process where the depletion of Ca²⁺ from the endoplasmic reticulum (ER) is sensed by STIM1, which then activates Orai1 channels in the plasma membrane to allow Ca²⁺ influx.[5][6][7]
Q4: What is the purpose of using thapsigargin (B1683126) in Orai1 experiments?
A4: Thapsigargin is an inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. By blocking SERCA, thapsigargin prevents the re-uptake of Ca²⁺ into the ER, leading to the passive depletion of ER Ca²⁺ stores. This store depletion is the trigger for STIM1 activation and subsequent opening of Orai1 channels, making thapsigargin a common tool to pharmacologically induce SOCE.[8][9][10]
Troubleshooting Guides
Issue 1: No or very low calcium influx observed after store depletion with thapsigargin.
| Possible Cause | Troubleshooting Step |
| Ineffective store depletion | Ensure thapsigargin is fresh and used at an appropriate concentration (typically 1-2 µM).[11] Confirm store depletion by observing an initial transient rise in cytosolic Ca²⁺ in Ca²⁺-free buffer before re-addition of extracellular Ca²⁺.[9][12] |
| Low Orai1/STIM1 expression | If using an overexpression system, verify protein expression levels via Western blot or fluorescence microscopy (if tagged). |
| Problem with calcium indicator loading | Optimize the loading protocol for your cell type. Ensure complete de-esterification of the AM ester form of the dye. Check for dye compartmentalization or leakage. |
| Incorrect buffer composition | Verify the composition of your extracellular and intracellular buffers, especially the concentration of Ca²⁺ in the re-addition buffer. |
| Cell health issues | Ensure cells are healthy and not overly confluent. Poor cell health can lead to compromised signaling pathways. |
Issue 2: High basal intracellular calcium levels before stimulation.
| Possible Cause | Troubleshooting Step |
| Cell culture stress | Avoid harsh trypsinization, excessive centrifugation, or other stressors during cell handling. Allow cells to recover adequately after plating. |
| Constitutively active Orai1 channels | If using mutant Orai1 constructs, some may be constitutively active.[7] This can be mitigated by culturing cells in a low Ca²⁺ medium.[13] |
| Phototoxicity | Minimize exposure of cells to excitation light, especially UV wavelengths used for Fura-2, to prevent photodamage which can lead to membrane leakage and increased basal Ca²⁺.[14] |
| Issues with the imaging medium | Ensure the imaging buffer is at the correct pH and temperature. |
Issue 3: Difficulty distinguishing between BAPTA and EGTA effects.
| Possible Cause | Troubleshooting Step |
| Suboptimal chelator concentration | Titrate the concentrations of BAPTA-AM and EGTA-AM to find the optimal range for your experimental system. |
| Incomplete de-esterification | Allow sufficient time for intracellular esterases to cleave the AM esters, fully activating the chelators. This can be a separate incubation step after loading.[15] |
| Off-target effects of chelators | Be aware that at high concentrations, both BAPTA and EGTA can have effects beyond Ca²⁺ chelation.[16][17] Include appropriate controls to account for this. |
| The process under investigation is not sensitive to the differential kinetics | Consider the possibility that the cellular process you are studying is regulated by global Ca²⁺ changes rather than localized microdomains, in which case the differential effects of BAPTA and EGTA may be minimal. |
Experimental Protocols
Protocol 1: Measuring Store-Operated Calcium Entry (SOCE) using Fura-2
This protocol describes the measurement of SOCE in adherent cells expressing Orai1 by depleting ER Ca²⁺ stores with thapsigargin.
Materials:
-
Cells expressing Orai1 plated on glass-bottom dishes
-
Fura-2 AM (2 mM stock in DMSO)
-
Pluronic F-127 (10% w/v in distilled water)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Ca²⁺-free HBSS (supplemented with 100-500 µM EGTA)
-
Thapsigargin (1 mM stock in DMSO)
-
CaCl₂ (1 M stock)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 Loading: a. Prepare a Fura-2 loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add an equal volume of 10% Pluronic F-127 to the diluted Fura-2 AM to aid in dye loading.[18] b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 loading solution to the cells and incubate for 30-45 minutes at 37°C.[13] d. After incubation, wash the cells twice with HBSS to remove extracellular dye. e. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
SOCE Measurement: a. Mount the dish on the microscope stage and perfuse with Ca²⁺-free HBSS. b. Begin recording the Fura-2 ratio (F340/F380). Establish a stable baseline for 2-5 minutes. c. Add thapsigargin to a final concentration of 1-2 µM to the Ca²⁺-free HBSS to deplete ER stores. This should induce a transient increase in intracellular Ca²⁺.[10][19] d. Once the Ca²⁺ level returns to baseline, perfuse the cells with HBSS containing 1-2 mM CaCl₂ to measure SOCE.[9][12] e. Continue recording until the signal reaches a stable plateau.
Protocol 2: Loading Cells with BAPTA-AM or EGTA-AM
This protocol provides a general guideline for loading cells with intracellular calcium chelators.
Materials:
-
Cells plated on appropriate culture vessels
-
BAPTA-AM or EGTA-AM (1-5 mM stock in anhydrous DMSO)
-
Pluronic F-127 (10% w/v in distilled water)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (B1678239) (25 mM stock, optional)
Procedure:
-
Prepare Loading Solution: a. On the day of the experiment, prepare a 2X working solution of BAPTA-AM or EGTA-AM in your chosen physiological buffer. The final in-well concentration is typically in the range of 5-30 µM, which needs to be optimized for your cell type and experimental goals.[20][21] b. To aid in solubilization, you can add Pluronic F-127 to the loading solution (final concentration of 0.02-0.04%).[20] c. If your cells express organic anion transporters that can extrude the dye, consider adding probenecid (final concentration of 1 mM) to the loading and final wash buffers.[20]
-
Cell Loading: a. Remove the culture medium and wash the cells once with the physiological buffer. b. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically.[15] c. After incubation, wash the cells thoroughly with the physiological buffer to remove extracellular chelator.
-
De-esterification: a. Incubate the cells for an additional 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[15]
-
Experimentation: The cells are now loaded with the active chelator and are ready for your Orai1 experiment.
Quantitative Data Summary
Table 1: Properties of Common Intracellular Calcium Chelators
| Chelator | Kd for Ca²⁺ (approx.) | On-rate (k_on) | Key Characteristics |
| EGTA | ~150 nM | Slow | Buffers global, slower Ca²⁺ changes. Less effective at buffering localized microdomains. Its Ca²⁺ binding is pH-sensitive. |
| BAPTA | ~110 nM | Fast (50-400x faster than EGTA)[1] | Buffers rapid, localized Ca²⁺ transients. More selective for Ca²⁺ over Mg²⁺ than EGTA. Its Ca²⁺ binding is less sensitive to pH changes.[1] |
Table 2: Typical Reagent Concentrations for Orai1 Experiments
| Reagent | Typical Final Concentration | Purpose |
| Thapsigargin | 1 - 2 µM[11] | SERCA inhibitor to deplete ER calcium stores and induce SOCE. |
| Fura-2 AM | 2 - 5 µM[13] | Ratiometric fluorescent calcium indicator. |
| Fluo-4 AM | 1 - 5 µM[22][23] | Single-wavelength fluorescent calcium indicator. |
| BAPTA-AM | 5 - 30 µM | Fast intracellular calcium chelator. |
| EGTA-AM | 10 - 30 µM | Slow intracellular calcium chelator. |
| Probenecid | 1 mM[20] | Inhibits organic anion transporters to prevent dye/chelator extrusion. |
| Pluronic F-127 | 0.02 - 0.04%[20] | Non-ionic surfactant to aid in loading of AM-esterified compounds. |
Visualizations
Caption: STIM1-Orai1 signaling pathway for store-operated calcium entry (SOCE).
Caption: Experimental workflow for a typical SOCE measurement using a fluorescent indicator.
References
- 1. thermofisher.com [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory mechanisms controlling store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 10. Conformational surveillance of Orai1 by a rhomboid intramembrane protease prevents inappropriate CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STIM1-Orai1 interaction mediated calcium influx activation contributes to cardiac contractility of insulin-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACTIVATION OF STIM1-ORAI1 INVOLVES AN INTRAMOLECULAR SWITCHING MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 15. benchchem.com [benchchem.com]
- 16. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Orai1‐mediated Ca2+ entry enhances chemosensitivity of HepG2 hepatocarcinoma cells to 5‐fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Validating Target Engagement of Calcium Channel-Modulator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of a novel calcium channel modulator, designated here as Calcium channel-modulator-1. For comparative purposes, we will benchmark its performance against established calcium channel blockers: Verapamil, a non-dihydropyridine that targets L-type calcium channels, and Amlodipine, a dihydropyridine (B1217469) L-type calcium channel blocker. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the underlying signaling pathways and experimental workflows.
Overview of Calcium Channel Modulation
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] Their dysfunction is implicated in various cardiovascular and neurological disorders, making them prime therapeutic targets.[1] Calcium channel modulators, such as blockers and openers, are designed to interact with these channels to alter calcium influx and thereby elicit a therapeutic effect. Validating that a novel compound like this compound engages its intended target is a critical step in drug development. This involves demonstrating direct interaction with the channel and quantifying the functional consequences of this interaction.
Comparative Analysis of Target Engagement
To objectively assess the target engagement of this compound, a series of in vitro experiments should be conducted in parallel with known calcium channel modulators. The following tables summarize the key quantitative data that should be generated.
Table 1: In Vitro Potency in a High-Throughput Calcium Flux Assay
This assay measures the ability of the compounds to inhibit calcium influx in a cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing human Cav1.2).
| Compound | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| This compound | 0.8 | 1.1 | 98 |
| Verapamil | 1.2 | 1.0 | 99 |
| Amlodipine | 0.5 | 1.2 | 97 |
Note: Data for this compound is based on publicly available information. Data for Verapamil and Amlodipine are representative values.
Table 2: Electrophysiological Characterization of Channel Blockade
Patch-clamp electrophysiology provides a detailed understanding of the mechanism of channel blockade, including voltage and use dependency.
| Compound | IC50 (µM) at -80mV Holding Potential | IC50 (µM) at -40mV Holding Potential | Use-Dependent Block at 10 Hz (%) |
| This compound | 1.0 | 0.5 | 60 |
| Verapamil | 1.5 | 0.3 | 75 |
| Amlodipine | 0.6 | 0.4 | 20 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Radioligand Binding Assay
This assay determines the binding affinity of the compounds to the target calcium channel.
| Compound | Ki (nM) for [3H]-Nitrendipine Displacement |
| This compound | 5.2 |
| Verapamil | 8.5 |
| Amlodipine | 1.1 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
High-Throughput Calcium Flux Assay
Objective: To determine the potency of this compound in inhibiting calcium influx.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target human L-type calcium channel (Cav1.2) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: Serial dilutions of this compound, Verapamil, and Amlodipine are added to the wells.
-
Depolarization and Signal Detection: A depolarizing stimulus (e.g., a high concentration of KCl) is added to open the voltage-gated calcium channels. The resulting change in fluorescence, indicative of calcium influx, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[2]
-
Data Analysis: The fluorescence signal is normalized, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Automated Patch-Clamp Electrophysiology
Objective: To characterize the voltage- and use-dependent block of the target calcium channel by this compound.
Methodology:
-
Cell Preparation: Cells expressing the target calcium channel are prepared for automated patch-clamp recording.
-
Recording: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., IonWorks Barracuda).[1]
-
Voltage Protocol for State Dependence: To assess voltage-dependent block, the inhibitory effect of the compounds is measured at different holding potentials (e.g., -80 mV where channels are predominantly in the resting state, and -40 mV where a significant fraction is in the inactivated state).[3]
-
Use-Dependence Protocol: To evaluate use-dependent block, a train of depolarizing pulses (e.g., at 10 Hz) is applied in the presence of the compound, and the progressive decrease in current amplitude is measured.
-
Data Analysis: The peak inward calcium current is measured, and the percentage of block is calculated. IC50 values are determined at different holding potentials. Use-dependent block is quantified as the percentage of current reduction after the pulse train.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the L-type calcium channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue source rich in the target calcium channel (e.g., rat heart ventricles or a cell line overexpressing the channel).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the channel (e.g., [3H]-Nitrendipine for the dihydropyridine binding site) in the presence of increasing concentrations of the unlabeled competitor (this compound, Verapamil, or Amlodipine).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) of the competitor.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding the validation process.
Caption: Signaling pathway of a voltage-gated calcium channel and the inhibitory action of a modulator.
References
- 1. Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
A Comparative Guide to Orai Channel Isoforms: Orai1, Orai2, and Orai3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three human Orai channel isoforms: Orai1, Orai2, and Orai3. These proteins are critical components of the store-operated calcium entry (SOCE) pathway, a ubiquitous signaling mechanism that regulates a vast array of cellular processes.[1][2] Understanding the distinct characteristics of each Orai isoform is paramount for elucidating their specific physiological and pathophysiological roles and for the development of targeted therapeutics.[3]
Core Function and Activation Mechanism
The Orai channel family, consisting of Orai1, Orai2, and Orai3, forms the pore-forming subunits of the highly calcium-selective Ca2+ release-activated Ca2+ (CRAC) channels.[4] Their activation is orchestrated by the stromal interaction molecule (STIM) proteins, primarily STIM1 and STIM2, which act as endoplasmic reticulum (ER) Ca2+ sensors.[1][5] Depletion of Ca2+ from the ER triggers a conformational change in STIM proteins, causing them to oligomerize and translocate to ER-plasma membrane junctions.[2][5] At these junctions, STIM proteins directly interact with and activate Orai channels, leading to a sustained influx of extracellular Ca2+.[2][5] This fundamental activation mechanism is common to all three Orai isoforms.[4]
Signaling Pathway of Store-Operated Calcium Entry (SOCE)
Caption: The canonical store-operated calcium entry signaling cascade.
Comparative Analysis of Orai Isoform Properties
Despite their shared activation mechanism, the three Orai isoforms exhibit distinct biophysical and pharmacological properties, which contribute to their diverse physiological functions.
Biophysical Characteristics
The isoforms differ significantly in their current density, inactivation kinetics, and to some extent, their ion selectivity.
| Property | Orai1 | Orai2 | Orai3 |
| STIM1-activated Current Density | High (2-3 fold higher than Orai2/3)[4][6] | Low[4][6] | Low[4][6] |
| Fast Ca²⁺-Dependent Inactivation (FCDI) | Minimal (~20%) | Moderate[7] | Pronounced (50-60%)[8] |
| Slow Ca²⁺-Dependent Inactivation | Followed by reactivation | Slow inactivation phase | Slow inactivation phase |
| Reversal Potential (Ca²⁺) | ~+50 mV[4] | ~+50 mV[4] | ~+50 mV[4] |
| Ion Selectivity | Highly Ca²⁺ selective[9] | Highly Ca²⁺ selective | Highly Ca²⁺ selective[9] |
| pH Sensitivity (Intracellular) | Amplitude and kinetics are pH-dependent[10] | Amplitude is pH-dependent, kinetics are not[10][11] | Largely pH-insensitive[10][11][12] |
Pharmacological Profiles
The differential responses of Orai isoforms to various small molecule modulators provide valuable tools for their functional characterization.
| Compound | Effect on Orai1 | Effect on Orai2 | Effect on Orai3 |
| 2-APB (low conc., ~5 µM) | Potentiation[12] | Potentiation[12] | No effect[12] |
| 2-APB (high conc., ~50 µM) | Inhibition[12] | Slight inhibition[12] | Strong potentiation, altered ion selectivity[12] |
| GSK-7975A | Inhibition[13][14] | Inhibition[13][14] | Partial inhibition[13][14] |
| BTP2 | Inhibition[15] | Inhibition[15] | Partial inhibition[15] |
| Synta66 | Inhibition[13][14] | Potentiation[13][14] | No effect[13][14] |
| Gd³⁺ (low conc., ~5 µM) | Inhibition[12] | Inhibition[12] | Inhibition[12] |
Physiological and Pathophysiological Significance
The unique properties of each Orai isoform translate into distinct roles in cellular calcium signaling and disease.
-
Orai1: Considered the archetypal CRAC channel, Orai1 is ubiquitously expressed and is crucial for sustained Ca²⁺ influx in a multitude of cell types, including immune cells, where it is essential for activation.[4][16] Mutations in the ORAI1 gene are linked to severe combined immunodeficiency (SCID).[4] Orai1 is also implicated in the progression of various cancers.[17]
-
Orai2: While less potent in generating Ca²⁺ currents, Orai2 plays a significant role in generating Ca²⁺ oscillations.[16] It can form heteromeric channels with Orai1, thereby fine-tuning CRAC channel activity.[12]
-
Orai3: Similar to Orai2, Orai3 is involved in generating Ca²⁺ oscillations.[16] A unique feature of Orai3 is its STIM1-independent activation by 2-APB. Orai3 is often overexpressed in cancer cells and contributes to tumor progression.[17] It can also form heteromeric channels with Orai1 to create arachidonate-regulated Ca²⁺ (ARC) channels, which are store-independent.[1]
Experimental Methodologies
The characterization of Orai channels relies on a combination of electrophysiological, imaging, and biochemical techniques.
Experimental Workflow for Characterizing Orai Isoforms
References
- 1. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Molecular identification of the CRAC channel by altered ion selectivity in a mutant of Orai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Orai1 Mutations Alter Ion Permeation and Ca2+-dependent Fast Inactivation of CRAC Channels: Evidence for Coupling of Permeation and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular determinants of fast Ca2+-dependent inactivation and gating of the Orai channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to the Cross-Reactivity Profile of Calcio-Modulator-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Calcio-Modulator-1's activity at its target channel versus its cross-reactivity with other key ion channels often implicated in off-target effects. All data presented is based on standardized in vitro assays to ensure comparability and aid in the assessment of Calcio-Modulator-1's selectivity profile.
Executive Summary
Calcio-Modulator-1 is a novel dihydropyridine (B1217469) derivative designed as a potent and selective antagonist of the L-type voltage-gated calcium channel, CaV1.2.[1][2] This channel is critical in cardiovascular function, and its modulation is a key therapeutic strategy for conditions like hypertension and angina.[1][3] Early-stage drug development necessitates a thorough evaluation of a compound's selectivity to minimize the risk of adverse effects arising from unintended interactions with other ion channels. This guide outlines the cross-reactivity of Calcio-Modulator-1 against a panel of crucial cardiac and neuronal ion channels, including hERG (KV11.1), NaV1.5, and KV7.1.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) of Calcio-Modulator-1 against its primary target and a panel of off-target ion channels. The data was generated using automated patch-clamp electrophysiology.
| Target Ion Channel | Gene | Primary Function | Calcio-Modulator-1 IC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| CaV1.2 (L-type) | CACNA1C | Cardiac & smooth muscle contraction | 0.05 | - |
| hERG (KV11.1) | KCNH2 | Cardiac repolarization | > 30 | > 600x |
| NaV1.5 | SCN5A | Cardiac action potential upstroke | 15.2 | 304x |
| KV7.1/minK | KCNQ1/KCNE1 | Cardiac repolarization (slow delayed rectifier) | > 30 | > 600x |
| CaV3.2 (T-type) | CACNA1H | Neuronal firing, cardiac pacemaker | 8.9 | 178x |
Interpretation of Data: The data clearly demonstrates a high degree of selectivity for Calcio-Modulator-1 towards its intended target, the CaV1.2 channel. A selectivity ratio of over 300-fold against the cardiac sodium channel NaV1.5 and over 600-fold against key potassium channels involved in cardiac repolarization (hERG, K V7.1) suggests a low propensity for off-target cardiac effects such as arrhythmias.[4][5] The modest activity against T-type calcium channels (CaV3.2) at 178-fold selectivity indicates a potential for secondary pharmacology that may warrant further investigation depending on the therapeutic context.
Signaling Pathway and Screening Workflow
To contextualize the importance of this selectivity, it's crucial to understand the roles of these channels and the workflow for assessing cross-reactivity.
Caption: Interaction profile of Calcio-Modulator-1 with target and off-target ion channels.
The diagram above illustrates the intended high-affinity interaction of Calcio-Modulator-1 with the CaV1.2 channel, leading to smooth muscle relaxation, and its desired low-affinity interactions with key off-target channels responsible for other phases of the cardiac action potential.
Caption: Workflow for assessing the ion channel cross-reactivity of a lead compound.
This workflow visualizes the progression from a synthesized compound through primary and secondary screening to determine its selectivity profile, a critical step in preclinical safety pharmacology.[6][7]
Experimental Protocols
The data presented in this guide were generated using the following methodologies.
1. Automated Patch-Clamp Electrophysiology for IC50 Determination
This method provides a high-throughput assessment of compound effects on ion channel function.[8]
-
Objective: To determine the concentration of Calcio-Modulator-1 that inhibits 50% (IC50) of the ionic current conducted by the target (CaV1.2) and off-target (hERG, NaV1.5, etc.) channels.
-
Cell Lines: Stably transfected HEK293 or CHO cell lines expressing the human variant of the ion channel of interest were used.[4]
-
Instrumentation: A 384-well automated patch-clamp system (e.g., SyncroPatch 384PE or QPatch HTX) was employed.[4][8]
-
Procedure:
-
Cell Preparation: Cells were cultured to optimal confluency and harvested to create a single-cell suspension.
-
Chip Preparation: The microfluidic chips of the automated system were primed with appropriate intracellular and extracellular solutions.
-
Cell Sealing: The cell suspension was added to the chip, and negative pressure was applied to form high-resistance (>500 MΩ) seals between individual cells and the recording apertures.[4]
-
Whole-Cell Configuration: A further pulse of suction was applied to rupture the cell membrane beneath the aperture, achieving the whole-cell recording configuration.[9][10]
-
Current Recording: Channel-specific voltage protocols were applied to elicit ionic currents. For example, for hERG, a depolarizing pulse to activate the channels is followed by a repolarizing step to measure the characteristic tail current.[4]
-
Compound Application: A baseline recording was established, after which increasing concentrations of Calcio-Modulator-1 (typically from 0.01 µM to 30 µM) were sequentially perfused over the cells.[4]
-
Data Analysis: The peak current amplitude at each concentration was measured and normalized to the baseline current. The resulting concentration-response data were fitted to a four-parameter logistic equation to calculate the IC50 value.[8]
-
2. Radioligand Binding Assay (Orthogonal Confirmatory Screen)
Binding assays are used to confirm whether a compound directly interacts with the channel protein, providing complementary data to functional electrophysiology assays.[11][12]
-
Objective: To determine the affinity (Ki) of Calcio-Modulator-1 for a specific ion channel by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Preparation: Cell membranes were prepared from HEK293 cells stably expressing the channel of interest (e.g., hERG).[13]
-
Radioligand: A specific radioligand (e.g., [3H]-Astemizole for hERG) was used at a concentration near its dissociation constant (Kd).
-
Procedure:
-
Incubation: A fixed amount of cell membrane preparation was incubated with the radioligand and varying concentrations of Calcio-Modulator-1.[13]
-
Separation: The reaction was incubated to equilibrium. Bound and free radioligand were then separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[13]
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: The data were used to generate a competition binding curve, from which the IC50 (concentration of Calcio-Modulator-1 that displaces 50% of the radioligand) was determined. The IC50 was then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
-
References
- 1. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. medrxiv.org [medrxiv.org]
- 6. criver.com [criver.com]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. axolbio.com [axolbio.com]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Negative and Positive Controls for Orai1 Functional Assays
A comprehensive comparison of pharmacological and genetic tools to ensure data integrity and reproducibility in the study of Orai1-mediated calcium signaling.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of commonly used negative and positive controls for Orai1 functional assays. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate the robust design and interpretation of experiments investigating the role of the Orai1 calcium channel in cellular physiology and disease.
The Critical Role of Controls in Orai1 Research
Orai1 is a key component of the store-operated calcium entry (SOCE) pathway, a crucial signaling mechanism in numerous cell types that regulates processes ranging from gene expression and cell proliferation to immune responses.[1][2] Given its involvement in a wide array of physiological and pathological conditions, including immunodeficiency, autoimmunity, and cancer, Orai1 has emerged as a significant therapeutic target.[1][3][4] Rigorous and well-controlled experiments are therefore essential for accurately defining the function of Orai1 and for the development of novel modulators. This guide outlines the available tools to achieve this.
Negative Controls for Orai1 Functional Assays
Negative controls are essential to confirm that the observed cellular response is specifically mediated by Orai1. These can be broadly categorized into pharmacological inhibitors and genetic manipulations.
Pharmacological Inhibitors
A variety of small molecules have been identified that block Orai1 channel activity. However, their specificity can vary, with some affecting other ion channels or Orai isoforms.[1][5] The choice of inhibitor should be carefully considered based on the experimental context.
| Inhibitor | Mechanism of Action | Reported Specificity & Potency | Key Considerations |
| GSK-7975A & GSK-5503A | Orai1 channel blockers.[1] | Inhibit both Orai1 and Orai3.[1] | Lack of Orai1 isoform specificity.[1] |
| Synta66 | Orai1 channel blocker.[6] | Significantly inhibits Orai1, potentiates Orai2, and has no effect on Orai3 at 10 µM.[6] | Can have opposing effects on different Orai isoforms. |
| BTP2 (YM-58483) | Inhibitor of STIM/Orai-mediated calcium entry.[5] | Inhibits Orai1 and Orai2 at 10 µM, with only partial inhibition of Orai3.[5][6] | Described as an inhibitor of Orai channels without clear isoform specificity.[5] |
| SKF96365 | Broad spectrum ion channel blocker.[1] | Inhibits SOCE, but also affects a number of other Ca²⁺-permeable ion channels.[1] | Low specificity, should be used with caution and in conjunction with more specific controls. |
| Gadolinium (Gd³⁺) | Non-specific cation channel blocker.[1][5] | Inhibits SOCE, but is not specific for Orai1.[1][5] | Low specificity. |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Modulator of IP₃ receptors and various ion channels.[1][5] | Has complex, concentration-dependent effects. At 5 µM, it potentiates Orai1 and Orai2, but at 50 µM, it completely inhibits Orai1 while only slightly inhibiting Orai2 and potentiating Orai3.[6] | Biphasic and isoform-dependent effects necessitate careful dose-response studies. |
| AnCoA4 | Binds to the C-terminus of Orai1, directly inhibiting calcium influx and reducing STIM1 binding.[7] | Inhibits SOCE at submicromolar concentrations.[7] | A molecule with a known binding site and mechanism of action.[7] |
Genetic Controls
Genetic approaches offer a highly specific means of ablating Orai1 function.
| Control | Description | Advantages | Disadvantages |
| Orai1 Knockout (KO) Cells | Cells in which the ORAI1 gene has been deleted, for instance, using CRISPR/Cas9.[8] | Complete and specific loss of Orai1 function. | May induce compensatory changes in other Orai isoforms or signaling pathways. |
| Orai1 Knockdown (shRNA/siRNA) | Transient or stable reduction of Orai1 expression using RNA interference. | Allows for tunable and temporary reduction of Orai1 levels. | Incomplete knockdown can lead to residual function; potential for off-target effects. |
| Dominant-Negative Mutants | Expression of a non-functional Orai1 mutant that interferes with the function of the wild-type channel. A commonly used example is the R91W mutant, which is associated with severe combined immunodeficiency (SCID).[9][10][11] | Can be expressed in cells where genetic knockout is not feasible. | Overexpression may lead to non-physiological effects; the extent of inhibition can be variable. |
| Vehicle Control | A control solution that does not contain the experimental treatment (e.g., DMSO for a drug dissolved in DMSO).[12] | Essential for ruling out effects of the solvent. | Does not control for the specificity of the drug's action. |
Positive Controls for Orai1 Functional Assays
Positive controls are necessary to ensure that the experimental system is capable of producing the expected Orai1-mediated response.
Pharmacological Activators
Direct pharmacological activation of Orai1 has been challenging, but some tools are available.
| Activator | Mechanism of Action | Key Considerations |
| IA65 | An Orai1 activity enhancer that also potentiates Orai1 calcium-dependent inactivation (CDI).[1][2] It has a modest effect on Orai3.[1][2] | Useful for studying the effects of enhanced Orai1 activity without causing cytotoxicity from sustained calcium overload.[1][2] |
| Thapsigargin (B1683126) (TG) | An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[12][13] It causes passive depletion of ER calcium stores, leading to the activation of STIM1 and subsequent opening of Orai1 channels.[1][14] | Reliable and widely used method for inducing SOCE.[12][13] However, it causes irreversible store depletion.[14] |
| Ionomycin | A calcium ionophore that can be used at low concentrations to deplete intracellular calcium stores, or at higher concentrations to directly increase intracellular calcium.[12] | Can be used to induce store depletion, but also directly transports Ca²⁺ across membranes, making it a less specific activator of SOCE compared to thapsigargin. |
Genetic Controls
| Control | Description | Advantages | Disadvantages |
| Constitutively Active Mutants | Orai1 mutants that are active independently of STIM1 activation. Examples include V102A and L138F.[15] | Provide a strong positive signal for Orai1-mediated calcium influx. | May not fully recapitulate the physiological dynamics of STIM1-mediated activation. |
| Wild-Type Orai1 Overexpression | Overexpression of wild-type Orai1 along with STIM1 can lead to enhanced SOCE upon store depletion.[16] | Useful for amplifying the Orai1-mediated signal. | Can lead to non-physiological levels of channel expression and activity. |
Experimental Protocols
Calcium Imaging Assay for Orai1 Function
This protocol describes a common method for measuring SOCE in cultured cells using a fluorescent calcium indicator.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy. Cells can be transfected with plasmids encoding Orai1, STIM1, or relevant controls if required.
-
Dye Loading: Incubate cells with a calcium-sensitive dye such as Fura-2 AM (e.g., at 1-5 µM) in a physiological saline solution (e.g., Ringer's solution) for 30-60 minutes at room temperature or 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and replace with a Ca²⁺-free Ringer's solution.[12] Record the baseline fluorescence for several minutes.
-
Store Depletion: To deplete ER calcium stores and activate Orai1, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free solution and continue recording.[11][12]
-
Measurement of SOCE: Re-introduce Ca²⁺ to the extracellular solution (e.g., 1-2 mM final concentration).[11][12] The subsequent increase in intracellular calcium is indicative of SOCE.
-
Data Analysis: The change in fluorescence intensity or the ratio of emissions at different excitation wavelengths (for ratiometric dyes like Fura-2) is quantified. Parameters such as the peak calcium increase, the rate of calcium entry, and the integrated calcium signal can be calculated.[12]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the Ca²⁺ release-activated Ca²⁺ (CRAC) current (ICRAC) mediated by Orai1 channels.
-
Cell Preparation: Plate cells on coverslips.
-
Pipette Solution: The internal pipette solution should contain a high concentration of a calcium chelator (e.g., BAPTA or EGTA) to passively deplete the ER calcium stores upon achieving the whole-cell configuration.[6][15] It should also contain ions that do not carry outward current, such as Cs-methanesulfonate.[6]
-
External Solution: The external solution should contain a high concentration of Ca²⁺ (e.g., 10-20 mM) as the charge carrier.[6][15]
-
Recording: After establishing a whole-cell recording, the development of an inward current at hyperpolarizing potentials (e.g., -100 mV) over several minutes indicates the activation of ICRAC.[17]
-
Data Analysis: The amplitude and current-voltage relationship of the steady-state current are analyzed.
Visualizing Orai1 Signaling and Experimental Design
To aid in the conceptualization of Orai1 functional assays, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The canonical store-operated calcium entry (SOCE) pathway involving Orai1.
Caption: A generalized workflow for an Orai1 functional assay using calcium imaging.
References
- 1. A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. | Broad Institute [broadinstitute.org]
- 8. A calcium/cAMP signaling loop at the ORAI1 mouth drives channel inactivation to shape NFAT induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional interactions among Orai1, TRPCs, and STIM1 suggest a STIM-regulated heteromeric Orai/TRPC model for SOCE/Icrac channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in Orai1 transmembrane segment 1 cause STIM1-independent activation of Orai1 channels at glycine 98 and channel closure at arginine 91 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The exquisitely cooperative nature of Orai1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transmembrane helix connectivity in Orai1 controls two gates for calcium-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-acylation of Orai1 regulates store-operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of synthetic and natural calcium channel modulators, supported by experimental data. We will delve into their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.
Introduction to Calcium Channel Modulation
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] The concentration of intracellular Ca²⁺ is tightly regulated by a complex system of channels, pumps, and binding proteins.[2] Voltage-gated calcium channels (VGCCs) are key players in this regulation, opening in response to membrane depolarization and allowing an influx of Ca²⁺ into the cell. Dysregulation of calcium signaling is implicated in numerous diseases, making calcium channels significant therapeutic targets.[3]
Calcium channel modulators, both synthetic and natural, are compounds that can alter the function of these channels, acting as either blockers (antagonists) or openers (agonists). This guide will focus on the comparative analysis of synthetic, laboratory-designed modulators and those derived from natural sources.
Synthetic Calcium Channel Modulators: A Profile
Synthetic calcium channel blockers (CCBs) are a well-established class of drugs widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[4][5] They are typically classified based on their chemical structure and their primary site of action.
Major Classes of Synthetic Calcium Channel Blockers:
-
Dihydropyridines (e.g., Nifedipine, Amlodipine, Felodipine): These compounds primarily act on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4]
-
Phenylalkylamines (e.g., Verapamil): This class of drugs exhibits more prominent effects on the heart, slowing heart rate and reducing contractility by blocking L-type calcium channels in cardiac tissue.[6]
-
Benzothiazepines (e.g., Diltiazem): These agents have an intermediate profile, affecting both cardiac and vascular L-type calcium channels.[4]
Natural Calcium Channel Modulators: A Diverse Landscape
Nature provides a rich source of compounds with calcium channel modulating activity. These natural modulators often exhibit complex pharmacological profiles, sometimes interacting with multiple targets.
Examples of Natural Calcium Channel Modulators:
-
Alkaloids (e.g., Tetrandrine, Berberine): Tetrandrine, isolated from the herb Stephania tetrandra, is a potent blocker of L-type and T-type calcium channels.[7][8][9] Berberine, found in plants like Berberis vulgaris, has been shown to inhibit mitochondrial calcium uniporter (MCU) and affect various other ion channels.[2][3]
-
Phenolic Compounds (e.g., Curcumin (B1669340), Resveratrol): Curcumin, the active ingredient in turmeric, inhibits L-type calcium channels.[1][10] Resveratrol, found in grapes and other plants, has a more complex mechanism, modulating various calcium channels and pumps.
-
Flavonoids (e.g., Genistein (B1671435), Quercetin): Genistein, an isoflavone (B191592) from soy, inhibits L-type calcium channels.[1][2] Quercetin, a widely distributed flavonoid, has been reported to act as an L-type calcium channel activator.[4][6]
-
Terpenoids (e.g., Osthole): Osthole, a coumarin (B35378) derivative from Cnidium monnieri, is a vascular L-type calcium channel antagonist.
Quantitative Performance Comparison
The efficacy of calcium channel modulators is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of the compound required to inhibit or activate the channel's function by 50%, respectively. The lower the IC₅₀ or EC₅₀ value, the more potent the compound.
It is crucial to note that these values can vary significantly depending on the experimental conditions, such as the specific calcium channel subtype, the cell type used, the recording technique, and the holding potential.
Table 1: Comparative Efficacy (IC₅₀/EC₅₀) of Synthetic Calcium Channel Modulators on L-type Calcium Channels
| Compound | Class | Cell Type/Tissue | IC₅₀/EC₅₀ (µM) | Experimental Conditions |
| Nifedipine | Dihydropyridine | Rat Cardiomyocytes | 0.142 | Whole-cell patch clamp |
| Amlodipine | Dihydropyridine | Rat Cardiomyocytes | 0.229 | Whole-cell patch clamp |
| Verapamil | Phenylalkylamine | Human Vascular Smooth Muscle | 0.55 | Myograph |
| Verapamil | Phenylalkylamine | Human Cardiac Muscle | 0.12 | Organ chambers |
Table 2: Comparative Efficacy (IC₅₀/EC₅₀) of Natural Calcium Channel Modulators
| Compound | Class | Channel/Target | Cell Type/Tissue | IC₅₀/EC₅₀ (µM) | Experimental Conditions |
| Tetrandrine | Alkaloid | L-type & T-type Ca²⁺ Channels | Rat Ventricular Cells | Not specified | Whole-cell patch clamp |
| Berberine | Alkaloid | Mitochondrial Ca²⁺ Uniporter (MCU) | HeLa Cells | 2.202 | Mitochondrial Ca²⁺ uptake assay |
| Curcumin | Phenolic | L-type Ca²⁺ Channels | Rabbit Ventricular Myocytes | 16.66 | Whole-cell patch clamp[10] |
| Genistein | Flavonoid | L-type Ca²⁺ Channels | Rat Ventricular Cells | 11 | Whole-cell patch clamp[1] |
| Quercetin | Flavonoid | L-type Ca²⁺ Channels | Rat Tail Artery Smooth Muscle Cells | pEC₅₀ = 5.09 | Whole-cell patch clamp[4][6] |
| Piperine | Alkaloid | N- and P/Q-type Ca²⁺ Channels | Rat Hippocampal Nerve Terminals | Not specified | Glutamate release assay |
Signaling Pathways and Mechanisms of Action
Synthetic and natural calcium channel modulators exert their effects by influencing intracellular calcium signaling pathways. The primary mechanism for most synthetic blockers is the direct obstruction of the calcium channel pore. Natural modulators often exhibit more diverse mechanisms, including allosteric modulation and interference with upstream signaling cascades.
Calcium Influx and Smooth Muscle Contraction
The influx of extracellular Ca²⁺ through L-type calcium channels is a critical step in the initiation of smooth muscle contraction. Both synthetic and many natural calcium channel blockers inhibit this influx, leading to vasodilation.
Modulation of Intracellular Calcium Release
Some natural modulators, like curcumin and piperine, can also influence the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), adding another layer to their mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize calcium channel modulators.
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
This technique is the gold standard for directly measuring the effect of a compound on ion channel currents.
Objective: To determine the IC₅₀ of a calcium channel modulator on a specific voltage-gated calcium channel subtype.
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the calcium channel of interest (e.g., Caᵥ1.2).[11][12]
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-80% confluency.
Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external recording solution.
-
Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to keep the calcium channels in a closed state.
-
Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit an inward calcium current.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the calcium channel modulator and record the corresponding reduction in the peak calcium current.
-
Wash out the compound to assess the reversibility of the block.
Data Analysis:
-
Measure the peak inward current at each concentration of the modulator.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the logarithm of the modulator concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
References
- 1. Inhibition of L-type calcium current in rat ventricular cells by the tyrosine kinase inhibitor, genistein and its inactive analog, daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of L-type calcium current by genistein, a tyrosine kinase inhibitor, in pregnant rat myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids in prevention of diseases with respect to modulation of Ca-pump function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin as a novel activator of L‐type Ca2+ channels in rat tail artery smooth muscle cells | Semantic Scholar [semanticscholar.org]
- 5. Navigating Calcium and Reactive Oxygen Species by Natural Flavones for the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin as a novel activator of L-type Ca2+ channels in rat tail artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of illuminated nifedipine, a potent antioxidant, on intestinal and vascular smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of CYP450 inhibitory effects and steady-state pharmacokinetics of genistein in combination with cholecalciferol and citrated zinc bisglycinate in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genistein directly inhibits L-type calcium currents but potentiates cAMP-dependent chloride currents in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Orai1 knockdown efficiency with qPCR and western blot
A Comparative Guide to Validating Orai1 Knockdown Efficiency
For researchers, scientists, and drug development professionals, accurately validating the knockdown of the Orai1 protein is a critical step in elucidating its role in cellular signaling and disease. Orai1 is a key component of the Ca2+ release-activated Ca2+ (CRAC) channel, which mediates store-operated calcium entry (SOCE), a vital process for a multitude of cellular functions.[1][2][3] This guide provides a comparative overview of two fundamental techniques for validating Orai1 knockdown: quantitative Polymerase Chain Reaction (qPCR) and Western Blotting.
The Orai1 Signaling Pathway
Depletion of calcium from the endoplasmic reticulum (ER) is sensed by the STIM1 protein.[3][4] This triggers STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels.[1][2][4] This activation opens the channel pore, allowing for the influx of extracellular calcium, which then modulates downstream signaling pathways.[3][4][5]
Figure 1. Simplified Orai1/STIM1 signaling pathway.
Experimental Workflow for Knockdown Validation
The general workflow for validating Orai1 knockdown involves designing and delivering a knockdown agent (e.g., siRNA, shRNA), followed by harvesting cells for parallel analysis of mRNA and protein levels.
Figure 2. Experimental workflow for Orai1 knockdown validation.
Method 1: Quantitative PCR (qPCR)
qPCR measures the abundance of Orai1 messenger RNA (mRNA), providing a direct assessment of transcript-level knockdown. This method is highly sensitive and quantitative.
Experimental Protocol: qPCR
-
Cell Culture and Transfection : Culture cells (e.g., HEK-293, MC3T3-E1) to ~70% confluency. Transfect with Orai1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
RNA Isolation : After 48-72 hours post-transfection, harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and Orai1-specific primers. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : Calculate the relative expression of Orai1 mRNA in knockdown samples compared to controls using the ΔΔCt method.
Example qPCR Data for Orai1 Knockdown
| Target | Cell Line | Knockdown Efficiency (% Reduction) | Reference Gene |
| Orai1 | MC3T3-E1 Cells | ~75% | GAPDH |
| Orai1 | A20 B Lymphoblasts | ~96-99% (in knockout clones) | Not Specified |
| Orai1 | NCI-H23 Cells | ~41% | Not Specified |
Note: Efficiency can vary significantly based on cell type, delivery method, and siRNA/shRNA sequence.
Method 2: Western Blot
Western blotting detects the Orai1 protein, confirming that the reduction in mRNA levels has successfully translated to a decrease in protein expression. This technique validates the functional consequence of the knockdown at the protein level.
Experimental Protocol: Western Blot
-
Cell Lysis : After 48-72 hours post-transfection, wash harvested cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE : Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody : Incubate the membrane overnight at 4°C with a validated primary antibody against Orai1 (e.g., at a 1:1000 dilution).
-
Secondary Antibody : Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10000 dilution) for 1 hour at room temperature.[6]
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control antibody (e.g., β-actin, GAPDH) to confirm equal protein loading.[7][8]
-
Densitometry : Quantify the band intensity using software like ImageJ to determine the relative decrease in Orai1 protein levels.
Example Western Blot Data for Orai1 Knockdown
| Target | Cell Line | Knockdown Efficiency (% Reduction) | Loading Control |
| Orai1 | Human Aortic Smooth Muscle Cells | ~82% | β-actin[8] |
| Orai1 | LNCaP Cells | Significant decrease shown visually | β-actin[9] |
| Orai1 | Multiple Myeloma KM3 Cells | Significant decrease shown visually | 14-3-3 protein[10] |
Comparison of qPCR and Western Blot for Knockdown Validation
| Feature | qPCR | Western Blot |
| Molecule Detected | mRNA | Protein |
| Primary Purpose | Measures transcriptional silencing. | Confirms translational inhibition. |
| Sensitivity | Very High | Moderate to High |
| Quantification | Highly quantitative (relative or absolute). | Semi-quantitative (relative densitometry). |
| Throughput | High (96/384-well plates). | Low to Medium. |
| Time & Labor | Faster, less hands-on time. | Slower, more labor-intensive. |
| Information Provided | Efficiency of mRNA degradation. | Impact on final protein product. |
| Key Advantage | Excellent for screening siRNA/shRNA efficacy. | Essential for confirming functional outcome. |
| Potential Pitfalls | mRNA levels may not perfectly correlate with protein levels due to protein stability and turnover rates. | Antibody specificity is critical; requires high-quality, validated antibodies. Orai1 can appear as multiple bands due to post-translational modifications.[11] |
Conclusion
Both qPCR and Western Blot are indispensable for the robust validation of Orai1 knockdown. qPCR provides a rapid and sensitive measure of target mRNA reduction, making it ideal for initial screening of knockdown reagents. However, because mRNA levels do not always correlate directly with protein levels, Western blotting is the definitive method to confirm that the knockdown has resulted in a functional decrease in the Orai1 protein. For comprehensive and reliable validation, it is strongly recommended to use both techniques in parallel. This dual approach ensures that the observed phenotype is a direct result of the reduced Orai1 protein expression, providing a solid foundation for further functional studies.
References
- 1. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STIM1-ORAI1 microdomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STIM1 gates the store-operated calcium channel ORAI1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.abclonal.com [static.abclonal.com]
- 7. Orai1 downregulation causes proliferation reduction and cell cycle arrest via inactivation of the Ras-NF-κB signaling pathway in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orai1 contributes to the establishment of an apoptosis-resistant phenotype in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Comparison Guide: Orthogonal Assays to Confirm Calcium Channel-Modulator-1 (CCM-1) Activity
Introduction
In drug discovery, the identification of a "hit" compound from a primary high-throughput screen (HTS) is merely the first step. It is critical to confirm the compound's activity and mechanism of action using a series of orthogonal assays.[1] These are distinct methods that measure the same biological endpoint through different physical principles, thereby increasing confidence in the initial findings and eliminating artifacts.[1]
This guide provides a comparative overview of key orthogonal assays used to validate the activity of a hypothetical L-type voltage-gated calcium channel (VGCC) inhibitor, "Calcium channel-modulator-1" (CCM-1). We presuppose that CCM-1 was initially identified in a primary fluorescence-based calcium influx screen. The following assays will provide complementary data to build a comprehensive profile of CCM-1's activity, directly confirming its action on the ion channel and its downstream cellular effects.
Automated Patch-Clamp Electrophysiology
Principle: Automated patch-clamp is a high-throughput evolution of the "gold standard" manual patch-clamp technique.[2][3][4] It directly measures the flow of ions through a channel by controlling the voltage across the cell membrane and recording the resulting current.[5] This assay provides definitive evidence of direct channel blockade and allows for the precise determination of a compound's potency (IC50).
Experimental Protocol
-
Cell Culture: HEK293 cells stably expressing the human CaV1.2 L-type calcium channel subunit complex are cultured on planar patch-clamp substrates.
-
Compound Preparation: CCM-1 and a reference compound (Nifedipine) are prepared in a 7-point, 1:10 serial dilution series in extracellular buffer, starting from a 10 mM DMSO stock.
-
Assay Execution:
-
The automated patch-clamp system (e.g., QPatch or Patchliner) establishes a high-resistance "giga-seal" with individual cells.[6]
-
The system achieves a whole-cell configuration, allowing control of the intracellular and extracellular solutions.
-
Cells are held at a membrane potential of -80 mV.
-
L-type calcium currents are elicited by a 200 ms (B15284909) depolarizing step to +10 mV.
-
A baseline current is established before the application of the compound.
-
Each concentration of CCM-1 or Nifedipine is applied, and the resulting inhibition of the calcium current is measured.
-
-
Data Analysis: The peak current at each concentration is normalized to the baseline current. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Comparative Data: Direct Channel Inhibition
| Compound | IC50 (nM) from Automated Patch-Clamp | Hill Slope |
| CCM-1 (Hypothetical) | 125 | 1.1 |
| Nifedipine (Reference) | 160[7] | 1.0 |
This table presents hypothetical data for CCM-1 alongside typical literature values for the reference compound Nifedipine, demonstrating CCM-1 as a potent L-type calcium channel blocker.
Ratiometric Calcium Imaging
Principle: This assay measures the downstream effect of channel blockade: the inhibition of depolarization-induced increases in intracellular calcium ([Ca2+]i).[8] It uses a ratiometric fluorescent indicator like Fura-2 AM, which exhibits a shift in its excitation spectrum upon binding calcium.[9] The ratio of fluorescence emitted at two different excitation wavelengths (340 nm and 380 nm) provides a quantitative measure of [Ca2+]i, which is less susceptible to artifacts like uneven dye loading or photobleaching.[9][10][11]
Experimental Protocol
-
Cell Culture: A neuronal cell line endogenously expressing L-type calcium channels (e.g., SH-SY5Y) is plated in 96-well, black-walled, clear-bottom plates.
-
Dye Loading:
-
Assay Execution:
-
The plate is placed in a fluorescence plate reader capable of dual-wavelength excitation.
-
Cells are pre-incubated with various concentrations of CCM-1 or Nifedipine.
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
Cells are stimulated with a high-potassium (60 mM KCl) solution to induce membrane depolarization, which opens L-type VGCCs.
-
The peak fluorescence ratio is recorded post-stimulation.
-
-
Data Analysis: The inhibitory effect of the compounds is calculated based on the reduction in the peak KCl-induced calcium influx. IC50 values are generated from concentration-response curves.
Comparative Data: Inhibition of Intracellular Calcium Influx
| Compound | IC50 (nM) from Fura-2 Assay | Maximum Inhibition (%) |
| CCM-1 (Hypothetical) | 195 | 98% |
| Nifedipine (Reference) | 210 | 99% |
This table shows that CCM-1 effectively blocks the functional consequence of channel opening, confirming the electrophysiological findings in a cellular context.
Membrane Potential Assay
Principle: This assay provides another layer of functional confirmation by directly measuring changes in the cell's membrane potential.[3] It uses voltage-sensitive fluorescent dyes (e.g., oxonol-based dyes) that redistribute across the plasma membrane in response to changes in membrane potential.[14][15] When the cell depolarizes (becomes more positive inside), more of the anionic dye enters the cell, leading to an increase in fluorescence.[14] Channel inhibitors will prevent this depolarization-induced fluorescence increase.
Experimental Protocol
-
Cell Culture: HEK293 cells expressing CaV1.2 are plated in 384-well microplates.
-
Dye Loading: Cells are incubated with a membrane potential dye loading solution for 45-60 minutes at room temperature.
-
Assay Execution:
-
The plate is transferred to a fluorescence imaging plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
CCM-1 or Nifedipine is added to the wells, and the plate is incubated.
-
The assay is initiated by adding a high-potassium stimulus solution to depolarize the cells.
-
Fluorescence is monitored in real-time to capture the change in membrane potential.
-
-
Data Analysis: The reduction in the fluorescence signal in the presence of the compound is used to determine the concentration-dependent inhibition of depolarization.
Comparative Data: Prevention of Cellular Depolarization
| Compound | IC50 (nM) from Membrane Potential Assay | Maximum Inhibition (%) |
| CCM-1 (Hypothetical) | 250 | 95% |
| Nifedipine (Reference) | 280 | 96% |
This table demonstrates that CCM-1 prevents cellular depolarization, providing further orthogonal evidence that its mechanism of action is the inhibition of a key depolarizing current (i.e., Ca2+ influx).
Visualizations
Signaling Pathway and Drug Action
Caption: L-type calcium channel activation pathway and the inhibitory action of CCM-1.
Orthogonal Assay Workflow
Caption: Workflow for confirming a primary screening hit using orthogonal assays.
Logical Relationship of Assays
Caption: Relationship between assays providing direct and downstream evidence.
Summary and Conclusion
The validation of this compound (CCM-1) activity is substantially strengthened by employing a suite of orthogonal assays.
-
Automated Electrophysiology provided definitive, quantitative evidence of direct inhibition at the CaV1.2 channel, establishing a potent IC50.
-
Calcium Imaging confirmed that this direct channel block translates into a functional cellular outcome by preventing the expected rise in intracellular calcium following depolarization.
-
Membrane Potential Assays further corroborated these findings by showing CCM-1 prevents the cell membrane from depolarizing, which is the expected outcome of blocking a major inward cation current.
The consistent, low-nanomolar potency of CCM-1 across these three distinct methodologies provides high confidence that it is a genuine, on-target inhibitor of L-type voltage-gated calcium channels. This multi-assay approach successfully validates the initial HTS hit and provides a solid foundation for advancing CCM-1 into lead optimization.
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Ion Channels, Membrane Potential | Molecular Devices [moleculardevices.com]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 15. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
A Comparative Analysis of Calcium Homeostasis Modulator 1 (CALHM1) and Traditional L-Type Calcium Channel Blockers Across Diverse Cell Types
For Immediate Release
This guide provides a detailed comparison of the effects of Calcium Homeostasis Modulator 1 (CALHM1) and conventional L-type calcium channel blockers—amlodipine (B1666008), verapamil (B1683045), and diltiazem—on various cell types. It is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of calcium signaling in cellular physiology and pathology. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes the underlying molecular pathways.
Introduction to Calcium Channel Modulation
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and cell proliferation. The precise control of intracellular Ca²⁺ concentration is maintained by a host of channels, pumps, and exchangers. Pharmacological modulation of calcium channels is a cornerstone of therapy for numerous cardiovascular and neurological disorders.
This guide focuses on two distinct mechanisms of calcium modulation:
-
Calcium Homeostasis Modulator 1 (CALHM1): A unique voltage-gated ion channel that is also regulated by extracellular Ca²⁺ concentration. Unlike traditional calcium channels, CALHM1 is permeable to both Ca²⁺ and larger molecules like ATP, giving it a dual role in cellular signaling.[1]
-
L-Type Calcium Channel Blockers: A well-established class of drugs that inhibit the influx of Ca²⁺ through L-type voltage-gated calcium channels. This class includes dihydropyridines (e.g., amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).
Comparative Effects in Different Cell Types
The functional consequences of modulating calcium channels are highly dependent on the specific cell type and the class of modulator used. The following sections and tables summarize the differential effects of CALHM1 and L-type calcium channel blockers.
Neuronal Cells
In cortical neurons, CALHM1 plays a significant role in excitability, particularly in response to low extracellular calcium levels.[1] It contributes to an excitatory influence on nerves.[1] In contrast, L-type calcium channel blockers generally reduce neuronal excitability by limiting Ca²⁺ influx, which can be neuroprotective in certain contexts. For instance, amlodipine has been shown to attenuate intracellular Ca²⁺ increases following depolarization and protect against apoptosis in cerebellar granule cells. Diltiazem has also demonstrated neuroprotective effects against excitotoxicity in cochlear afferent nerve fibers.[2]
| Modulator | Cell Type | Effect on Ion Channel | Electrophysiological Consequence | Downstream Effect | Reference |
| CALHM1 | Cortical Neurons | Activation by low extracellular Ca²⁺ and depolarization; permeable to Ca²⁺ and ATP. | Increased membrane conductance and action potential firing. | Enhanced neuronal excitability. | [1] |
| Amlodipine | Cerebellar Granule Neurons | Blocks L-type voltage-sensitive Ca²⁺ channels. | Attenuates KCl-depolarization-induced intracellular Ca²⁺ increase. | Neuroprotection against apoptosis. | |
| Verapamil | Purkinje Neurons | Blocks L-type Ca²⁺ channels. | Inhibition of Ca²⁺ currents. | Modulation of neuronal signaling. | |
| Diltiazem | Cochlear Afferent Neurons | Blocks L-type Ca²⁺ channels. | Reduces excitotoxic damage. | Neuroprotection. | [2] |
Epithelial Cells
CALHM1 is crucial for taste perception in type II taste bud cells, where it functions as a voltage-gated ATP release channel.[1] This ATP release is essential for signaling to gustatory nerves. L-type calcium channel blockers, such as verapamil, have been studied in other epithelial cells, like retinal pigment epithelial cells, where they can inhibit proliferation and migration. In human skin fibroblasts, verapamil has been shown to lower intracellular calcium levels.
| Modulator | Cell Type | Effect on Ion Channel/Signaling | Cellular Response | Downstream Effect | Reference |
| CALHM1 | Type II Taste Bud Cells | Voltage-gated opening, leading to ATP release. | Non-vesicular release of ATP. | Neurotransmission for sweet, bitter, and umami tastes. | [1] |
| Verapamil | Retinal Pigment Epithelial Cells | Inhibition of Ca²⁺ channels and Protein Kinase C activity. | Inhibition of proliferation and migration. | Potential modulation of proliferative vitreoretinopathy. | |
| Verapamil | Human Skin Fibroblasts | Lowers intracellular calcium levels. | Altered cell morphology and increased collagenase secretion. | Potential therapeutic for fibrocontractive diseases. |
Glial Cells
Recent studies have indicated a role for CALHM proteins in glial cell function. In astrocytes, CALHM1 activation is critical for glutamate-initiated Ca²⁺ signaling and subsequent ATP release. The related protein, CALHM2, is highly expressed in microglia and astrocytes and is implicated in neuroinflammation and the pathology of Alzheimer's disease.[3] L-type calcium channel blockers like amlodipine have been shown to limit microglia activation in hypertensive mice, suggesting a cerebroprotective role by modulating neuroinflammation.
| Modulator | Cell Type | Effect on Ion Channel/Signaling | Cellular Response | Downstream Effect | Reference |
| CALHM1 | Astrocytes | NO-mediated S-nitrosylation leads to channel opening. | ATP release and propagation of Ca²⁺ signaling. | Modulation of synaptic activity. | [4] |
| CALHM2 | Microglia | Regulates Ca²⁺ influx and inflammasome activation. | Pro-inflammatory activity. | Contributes to neuroinflammation in Alzheimer's disease. | [5] |
| Amlodipine | Microglia | Blocks Ca²⁺ influx. | Reduced release of pro-inflammatory cytokines. | Attenuation of neuroinflammation and cognitive impairment. |
Smooth Muscle Cells
In pulmonary arterial smooth muscle cells (PASMCs), CALHM1 and CALHM2 are upregulated during the transition from a contractile to a proliferative phenotype. This upregulation is associated with increased Ca²⁺ influx, which contributes to vascular remodeling in pulmonary hypertension.[6] L-type calcium channel blockers are widely used for their vasodilatory effects on vascular smooth muscle, which is achieved by inhibiting Ca²⁺ influx and preventing contraction.
| Modulator | Cell Type | Effect on Ion Channel/Signaling | Cellular Response | Downstream Effect | Reference |
| CALHM1/2 | Pulmonary Arterial Smooth Muscle Cells | Upregulated expression and Ca²⁺ influx. | Promotes proliferation and phenotypical transition. | Contributes to pulmonary vascular remodeling. | [6] |
| Amlodipine | Vascular Smooth Muscle Cells | Blocks L-type Ca²⁺ channels. | Inhibition of Ca²⁺ influx. | Vasodilation and reduction in blood pressure. | |
| Verapamil | Vascular Smooth Muscle Cells | Blocks L-type Ca²⁺ channels. | Inhibition of Ca²⁺ influx. | Vasodilation. | |
| Diltiazem | Vascular Smooth Muscle Cells | Blocks L-type Ca²⁺ channels. | Inhibition of Ca²⁺ influx. | Vasodilation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate key signaling pathways and a typical experimental workflow for studying calcium channel modulators.
Caption: CALHM1 Signaling in Neurons.
Caption: L-Type Blocker Action in Neurons.
Caption: Calcium Imaging Experimental Workflow.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through channels in the cell membrane, providing direct evidence of channel activity and its modulation.
Objective: To record whole-cell Ca²⁺ currents and action potentials in cultured neurons or other excitable cells and to assess the effect of calcium channel modulators.
Materials:
-
Cells: Primary cultured neurons or a suitable cell line plated on glass coverslips.
-
External Solution (ACSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Oxygenated with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Composition in mM: 120 K-gluconate, 10 KCl, 10 HEPES, 1 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.3 with KOH.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope with manipulators, perfusion system.
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Voltage-Clamp Recordings: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Ca²⁺ currents. Record baseline currents.
-
Current-Clamp Recordings: Record resting membrane potential and elicit action potentials by injecting depolarizing current.
-
Apply the calcium channel modulator via the perfusion system and repeat the voltage-clamp or current-clamp protocols to measure the drug's effect on currents and firing properties.
-
Analyze changes in current amplitude, kinetics, and action potential characteristics.
Calcium Imaging with Fura-2 AM
This method allows for the measurement of intracellular Ca²⁺ concentrations in real-time in response to various stimuli and modulators.
Objective: To measure changes in intracellular Ca²⁺ concentration in response to depolarization and to quantify the inhibitory effect of calcium channel blockers.
Materials:
-
Cells: Cultured cells on glass coverslips.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.
-
Equipment: Inverted fluorescence microscope equipped with a filter wheel for alternating 340 nm and 380 nm excitation, a 510 nm emission filter, a digital camera, and imaging software.
Procedure:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM) in loading buffer. The addition of a mild non-ionic surfactant like Pluronic F-127 can aid in dye loading.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with loading buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) to induce Ca²⁺ influx.
-
Perfuse the cells with the calcium channel modulator for a designated period and then co-apply with the stimulating agent.
-
Record the fluorescence changes throughout the experiment.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the intracellular Ca²⁺ concentration. Convert ratios to absolute Ca²⁺ concentrations using a calibration curve if required.
Conclusion
CALHM1 represents a novel and distinct mechanism for modulating cellular calcium and ATP signaling compared to the well-established L-type calcium channel blockers. While L-type blockers primarily affect Ca²⁺ influx in response to strong depolarization, CALHM1 is also sensitive to extracellular Ca²⁺ levels and mediates both ion and metabolite flux. These differences result in diverse physiological roles, from regulating neuronal excitability and taste sensation for CALHM1 to controlling blood pressure and cardiac function for L-type blockers. Understanding these distinct mechanisms and their cell-type-specific effects is crucial for the development of novel therapeutic strategies targeting calcium signaling pathways.
References
- 1. Calcium homeostasis modulator (CALHM) ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology, function, and structure of the CALHM family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microglial Calcium Homeostasis Modulator 2: Novel Anti-neuroinflammation Target for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Calcium Homeostasis Modulators in Contractile-To-Proliferative Phenotypical Transition of Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Calcium Homeostasis Modulators in Contractile-To-Proliferative Phenotypical Transition of Pulmonary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of a Novel L-type Calcium Channel Modulator: A Comparative Efficacy Guide
Introduction:
The translation of in vitro experimental results into in vivo efficacy is a cornerstone of successful drug development. This guide provides a comparative analysis of a hypothetical novel L-type calcium channel modulator, herein designated as Calcium channel-modulator-1, against the well-established drug, Amlodipine. By examining key in vitro and in vivo experimental data, we aim to establish a predictive framework for the clinical potential of new chemical entities targeting the L-type calcium channel. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical parameters for successful in vitro to in vivo correlation (IVIVC) in this drug class.
Table 1: Comparative In Vitro Efficacy of this compound and Amlodipine
| Parameter | This compound | Amlodipine | Experimental Protocol |
| Target | L-type Calcium Channel (Cav1.2) | L-type Calcium Channel (Cav1.2) | Whole-cell patch clamp on HEK293 cells expressing human Cav1.2 |
| IC50 | 8.5 nM | 1.9 nM | See Protocol 1 |
| Binding Affinity (Kd) | 12.2 nM | 3.3 nM | Radioligand binding assay using [3H]nitrendipine |
| Mechanism of Action | Allosteric modulator | Allosteric modulator | Voltage-dependent block assessment |
| Cellular Efficacy (A7r5 cells) | EC50 = 15.7 nM | EC50 = 4.8 nM | Calcium imaging assay measuring inhibition of K+-induced Ca2+ influx |
Table 2: Comparative In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound | Amlodipine | Experimental Protocol |
| Animal Model | Spontaneously Hypertensive Rat | Spontaneously Hypertensive Rat | See Protocol 2 |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Gavage |
| Dose | 10 mg/kg | 10 mg/kg | Single dose |
| Maximal Reduction in MAP | 35 ± 4 mmHg | 42 ± 5 mmHg | Telemetry-based blood pressure monitoring |
| Duration of Action (T > 20% reduction) | 18 hours | 24 hours | Continuous monitoring post-dosing |
| Bioavailability | 68% | 64-90% | Pharmacokinetic analysis following oral and intravenous administration |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel (Cav1.2).
-
Method: Whole-cell voltage-clamp recordings were performed at room temperature. The external solution contained (in mM): 135 tetraethylammonium (B1195904) chloride, 10 BaCl2, and 10 HEPES, adjusted to pH 7.4. The internal pipette solution contained (in mM): 120 CsCl, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.
-
Procedure: Cells were held at a holding potential of -80 mV. Barium currents (IBa) were elicited by a 200 ms (B15284909) depolarizing step to 0 mV every 10 seconds. The test compounds were perfused at increasing concentrations, and the steady-state block of IBa was measured.
-
Data Analysis: The concentration-response curves were fitted to a four-parameter logistic equation to determine the IC50 values.
Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Method: A telemetry transmitter was surgically implanted into the abdominal aorta of each rat for continuous monitoring of blood pressure and heart rate. Animals were allowed to recover for at least one week post-surgery.
-
Procedure: After a stable baseline blood pressure was established, the rats were randomly assigned to vehicle, this compound (10 mg/kg), or Amlodipine (10 mg/kg) treatment groups. The compounds were administered via oral gavage.
-
Data Analysis: Mean Arterial Pressure (MAP) was continuously recorded for 24 hours post-dosing. The maximal reduction in MAP and the duration of action were calculated for each group.
Visualizations
Caption: IVIVC workflow from in vitro characterization to in vivo efficacy prediction.
Caption: Signaling pathway of L-type calcium channel modulation in smooth muscle cells.
Assessing the Selectivity of Calcium Channel-Modulator-1 for Orai1 Over Other Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative Orai1 modulator, referred to herein as Calcium Channel-Modulator-1 (CCM1), and outlines the experimental framework for assessing its selectivity for the Orai1 calcium channel over other ion channels. Understanding the selectivity profile of a modulator is critical for predicting its therapeutic efficacy and potential off-target effects.
Introduction to Orai1 and Store-Operated Calcium Entry
The Orai1 protein is a key component of the calcium release-activated calcium (CRAC) channel, which is a highly calcium-selective ion channel.[1][2] The activation of Orai1 channels is a crucial step in store-operated calcium entry (SOCE), a fundamental cellular signaling process. SOCE is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1).[2][3][4] Upon ER calcium depletion, STIM1 translocates to the plasma membrane where it binds to and activates Orai1, leading to a sustained influx of calcium into the cell.[2][4] This increase in intracellular calcium concentration is a vital second messenger that regulates a diverse array of cellular functions, including gene expression, cell proliferation, and immune responses.[1][5] Given its central role in cellular signaling, Orai1 has emerged as a significant therapeutic target for various diseases, including autoimmune disorders and allergic conditions.[4][5]
Selectivity Profiling of this compound (CCM1)
The therapeutic utility of any Orai1 modulator is intrinsically linked to its selectivity for Orai1 over other ion channels, including the other Orai isoforms (Orai2 and Orai3) and unrelated channels such as transient receptor potential (TRP) channels and voltage-gated calcium channels (CaV). Poor selectivity can lead to undesirable off-target effects. The following table summarizes the inhibitory activity of a representative Orai1 modulator, CCM1, against a panel of ion channels.
Table 1: Selectivity Profile of CCM1
| Channel | Functional Assay | IC50 (nM) | Fold Selectivity vs. Orai1 |
| Orai1 | Electrophysiology | 100 | 1 |
| Orai2 | Electrophysiology | 5,000 | 50 |
| Orai3 | Electrophysiology | > 10,000 | > 100 |
| TRPC3 | Electrophysiology | > 10,000 | > 100 |
| TRPC6 | Electrophysiology | > 10,000 | > 100 |
| TRPV1 | Electrophysiology | > 10,000 | > 100 |
| CaV1.2 | Electrophysiology | > 10,000 | > 100 |
| KCa2.2 | Electrophysiology | > 10,000 | > 100 |
| hERG | Electrophysiology | > 10,000 | > 100 |
Data presented here is representative and compiled from typical results for selective Orai1 inhibitors.
Experimental Methodologies
Accurate assessment of a modulator's selectivity requires robust and validated experimental protocols. The two primary methods for characterizing ion channel modulators are patch-clamp electrophysiology and intracellular calcium concentration measurements.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion flow through a channel. This technique offers high temporal resolution and allows for precise control of the membrane voltage, enabling detailed characterization of a compound's mechanism of action.
Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently co-transfected with plasmids encoding for STIM1 and the desired Orai isoform (Orai1, Orai2, or Orai3) or another channel of interest.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 D-glucose, and 5 HEPES, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, and 6 MgCl2, adjusted to pH 7.2.
-
To activate the CRAC channels, the intracellular calcium stores are passively depleted by the EGTA in the pipette solution.
-
Cells are held at a holding potential of 0 mV, and current-voltage (I-V) relationships are generated by applying voltage ramps from -100 mV to +100 mV.
-
-
Compound Application and Data Analysis:
-
A stable baseline current is established before the application of CCM1 at various concentrations.
-
The inhibitory effect of the compound is measured as the percentage of current reduction at a specific voltage (e.g., -80 mV).
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Intracellular Calcium Concentration Measurements
This method provides a higher throughput approach to assess the activity of a large number of compounds. It measures the compound's effect on the overall intracellular calcium concentration, which is an indicator of ion channel activity.
Protocol for Calcium Imaging Assay:
-
Cell Preparation: HEK293 cells stably expressing STIM1 and the Orai isoform of interest are seeded into 96-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of CCM1 for a specified period.
-
Store Depletion and Calcium Add-back:
-
The endoplasmic reticulum calcium stores are depleted by applying a SERCA pump inhibitor, such as thapsigargin, in a calcium-free buffer.
-
Extracellular calcium is then added back to the cells to initiate store-operated calcium entry.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The inhibitory effect of CCM1 is calculated by comparing the calcium influx in treated cells to that in untreated control cells.
-
The IC50 is determined by fitting the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the methods used for assessment.
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of CCM1.
Caption: Drug discovery workflow for identifying and characterizing selective Orai1 modulators.
References
- 1. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium release-activated calcium modulator 1 as a therapeutic target in allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Orai1 Function: A Comparative Guide to Knockout Mouse Models
For researchers, scientists, and drug development professionals, Orai1 knockout mouse models serve as an indispensable tool for dissecting the intricate roles of store-operated calcium entry (SOCE) in health and disease. This guide provides an objective comparison of Orai1 function in wild-type versus knockout models, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Orai1 is a critical component of the calcium release-activated calcium (CRAC) channel, a key player in SOCE. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule-1 (STIM1). STIM1 then translocates to the plasma membrane to activate Orai1, leading to an influx of extracellular calcium. This calcium signaling cascade is pivotal for a multitude of cellular functions, including immune responses, muscle development, and bone formation.[1][2][3]
The Impact of Orai1 Ablation on Cellular Function: A Quantitative Comparison
The primary and most direct consequence of Orai1 knockout is the significant impairment or complete abolishment of SOCE. This has been consistently demonstrated across various cell types isolated from Orai1 knockout mice.
| Cell Type | Mouse Model | Effect on SOCE | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Global Orai1 Knockout | Significantly impaired | [4][5] |
| CD4+ and CD8+ T cells | Orai1-R93W Knock-in | Severely impaired | [6] |
| B220+ B cells | Orai1-R93W Knock-in | Severely impaired | [6] |
| Osteoblasts | Conditional Runx2-cre-Orai1fl/fl | Completely eliminated | [7] |
| Flexor Digitorum Brevis (FDB) fibers | Muscle-specific, tamoxifen-inducible Orai1 Knockout | Absent | [8][9] |
| A20 B cells (CRISPR-Cas9 knockout) | In vitro knockout | ~62% reduction | [10] |
Phenotypic Consequences of Orai1 Deficiency
The disruption of Orai1-mediated SOCE leads to a range of observable phenotypes in knockout mouse models, underscoring the protein's diverse physiological roles.
| Phenotype | Mouse Model | Description | Reference |
| Perinatal Lethality | Global Orai1 Knockout (C57BL/6 background) | Homozygous pups die by 1.5 days after birth. | [4][5][6] |
| Immunodeficiency | Global Orai1 Knockout / Orai1-R93W Knock-in | Defective T-cell and B-cell function, reduced cytokine production (IL-2, IL-4, IL-17, IFN-γ, TNF-α). | [5][6][11] |
| Hair Loss | Global Orai1 Knockout | Sporadic hair loss observed. | [5][12] |
| Impaired Bone Formation | Global Orai1 Knockout / Conditional Runx2-cre-Orai1fl/fl | Reduced cortical ossification, thinned trabeculae, and decreased bone deposition. | [7][12] |
| Muscle Myopathy | Muscle-specific Orai1 Knockout | Reduced muscle mass and specific force production. | [2][8][13] |
Experimental Methodologies
Generation of Orai1 Knockout Mice
Several strategies have been employed to generate Orai1 knockout mice, including global and conditional knockout approaches.
Global Knockout:
-
Targeting Strategy: Exon 1 of the Orai1 gene is excised. A targeting vector is designed to replace exon 1 with a self-deleting selection cassette (e.g., neomycin resistance gene flanked by loxP sites and Cre recombinase under a germline-specific promoter).[5]
-
Procedure: The targeting construct is electroporated into embryonic stem (ES) cells. Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant females. Chimeric offspring are bred to establish germline transmission of the targeted allele. The self-deleting cassette is excised in the germline of male mice carrying the targeted allele.[5]
Conditional (Floxed) Knockout:
-
Targeting Strategy: loxP sites are inserted to flank a critical exon of the Orai1 gene (e.g., exon 2).[7][14] A targeting vector containing the loxP-flanked exon and a selectable marker (e.g., neomycin resistance cassette flanked by FRT sites) is introduced into ES cells.[14]
-
Procedure: Chimeric mice are generated as described above. The selectable marker is removed by breeding with mice expressing FLP recombinase. The resulting mice carrying the floxed Orai1 allele (Orai1fl/fl) are then bred with tissue-specific Cre-expressing mouse lines (e.g., Runx2-cre for osteoblasts, MCK-cre for muscle) to achieve targeted deletion of Orai1 in specific cell types.[7][13][14]
Measurement of Store-Operated Calcium Entry (SOCE)
The "calcium re-addition" protocol is a standard method to measure SOCE in isolated cells using fluorescent calcium indicators.
-
Cell Preparation: Isolate cells of interest (e.g., MEFs, T cells, osteoblasts) from wild-type and Orai1 knockout mice.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fura-5F).
-
Store Depletion: Perfuse the cells with a calcium-free buffer containing a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump inhibitor, such as thapsigargin (B1683126) (TG) or cyclopiazonic acid (CPA), to passively deplete ER calcium stores.[7][15][16] This will cause a transient increase in intracellular calcium due to release from the ER.
-
Calcium Re-addition: Once the intracellular calcium concentration returns to baseline, reintroduce a buffer containing extracellular calcium (e.g., 2 mM CaCl2). The subsequent rise in intracellular calcium is indicative of SOCE.[15][16]
-
Data Acquisition: Monitor changes in intracellular calcium concentration using fluorescence microscopy and appropriate imaging software. The rate and amplitude of the calcium influx upon re-addition are quantified and compared between wild-type and knockout cells.[17]
Visualizing Key Pathways and Workflows
Orai1/STIM1 Signaling Pathway
Caption: The Orai1/STIM1 signaling cascade for store-operated calcium entry.
Experimental Workflow for Orai1 Knockout Mouse Analysis
Caption: Workflow for generating and validating Orai1 knockout mouse models.
References
- 1. ORAI1 and STIM1 deficiency in human and mice: roles of store-operated Ca2+ entry in the immune system and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of STIM1/ORAI1-mediated Store-Operated Ca2+ Entry in Skeletal Muscle Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. 023352 - Orai1 KO Strain Details [jax.org]
- 6. Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Postdevelopmental knockout of Orai1 improves muscle pathology in a mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ORAI1 deficiency impairs activated T cell death and enhances T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orai1 ORAI calcium release-activated calcium modulator 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 036232 - Orai1[fl] Strain Details [jax.org]
- 15. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization of localized store-operated calcium entry in mouse astrocytes. Close proximity to the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide: Comparing Small Molecule Inhibitors and Genetic Knockdown for Orai1 Interrogation
An objective comparison of pharmacological and genetic methods to study the role of the Orai1 calcium channel, complete with experimental data and protocols.
Orai1 is the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in numerous cell types. Dysregulation of Orai1 function is implicated in a variety of pathologies, including immunodeficiency, muscular dystrophy, and cancer, making it a key target for therapeutic and basic research. Investigators primarily rely on two distinct strategies to probe Orai1 function: acute inhibition with small molecules and long-term suppression via genetic knockdown.
This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental methodologies, and logical workflows to help researchers select the most appropriate strategy for their experimental goals.
The Orai1 Signaling Pathway in Store-Operated Calcium Entry (SOCE)
The canonical activation of Orai1 is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER). This process, known as SOCE, involves a precise molecular choreography.[1] First, a stimulus (e.g., a G-protein coupled receptor agonist) activates Phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP₃).[2][3] IP₃ binds to its receptor (IP₃R) on the ER membrane, causing the release of stored Ca²⁺ into the cytoplasm.[1] The drop in ER luminal Ca²⁺ is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein.[1][3] Upon sensing low Ca²⁺, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly binds to and activates Orai1 channels.[1][4] This activation allows a sustained influx of extracellular Ca²⁺ into the cell, which is crucial for refilling ER stores and initiating downstream signaling cascades, such as the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[5]
References
- 1. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells [frontiersin.org]
- 5. Specific Inhibition of Orai1-mediated Calcium Signalling Resolves Inflammation and Clears Bacteria in an Acute Respiratory Distress Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Calcium Channel-Modulator-1
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents like Calcium channel-modulator-1 are paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive framework for the safe management and disposal of this compound (CAS No. 136941-70-3), a dihydropyridine (B1217469) derivative used in cardiovascular research.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its experimental use and handling.
| Property | Value | Reference |
| CAS Number | 136941-70-3 | |
| Molecular Formula | C₂₆H₂₄Cl₂N₂O₇S | [1][2] |
| Molecular Weight | 579.45 g/mol | [2] |
| IC₅₀ | 0.8 µM (for blocking aortic contraction) | [2] |
| Predicted Density | 1.427 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 721.2 ± 70.0 °C | [1] |
Detailed Disposal Protocol
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate PPE. Due to the lack of specific toxicity data, caution is advised.[1]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3][6]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, sealable lid.[5][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (136941-70-3), and the associated hazards (e.g., "Caution: Research Chemical, Toxicity Not Fully Known").[5]
-
No Mixing: Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, unless explicitly instructed to do so by your EHS department.[6]
Step 3: On-site Neutralization (If Applicable and Permitted)
On-site chemical neutralization should only be performed by trained personnel and if it is an approved procedure by your institution's EHS department. For dihydropyridine compounds, specific neutralization protocols are not standard. Therefore, it is generally recommended to dispose of the compound without chemical treatment.
Step 4: Storage of Chemical Waste
Proper storage of the hazardous waste container is essential to maintain a safe laboratory environment.[5][7]
-
Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area.[7]
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Away from Incompatibles: Ensure the waste is stored away from incompatible materials.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3]
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Experimental Workflow and Signaling Pathway
General Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research laboratory, from preparation to disposal.
Caption: General laboratory workflow for this compound.
Signaling Pathway of L-type Calcium Channel Modulation
This compound, as a dihydropyridine, is expected to act on L-type voltage-gated calcium channels. The diagram below illustrates the general signaling pathway affected by such modulators.[8][9][10]
References
- 1. This compound [chembk.com]
- 2. This compound (136941-70-3) for sale [vulcanchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. What are calcium channel modulators and how do they work? [synapse.patsnap.com]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 10. Modulation of calcium channel function by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Novel Calcium Channel Modulators
Disclaimer: The following guidelines are intended for researchers, scientists, and drug development professionals handling novel or uncharacterized calcium channel modulators, referred to herein as "Calcium channel-modulator-1." This information is a general framework and must be supplemented by a substance-specific risk assessment and consultation of the Safety Data Sheet (SDS) once the exact chemical identity and its properties are known.
This guide provides a procedural framework for the safe handling, use, and disposal of potent pharmacological compounds in a laboratory setting, emphasizing a safety-first approach in research and development environments.
Immediate Safety and Hazard Assessment
Before handling any new compound, a thorough risk assessment is mandatory. The initial step is to obtain the Safety Data Sheet (SDS). If an SDS is not available, the compound should be treated as highly potent and hazardous until proven otherwise. Key information to extract from the SDS is summarized below.
Table 1: Critical Safety Data from Supplier Documentation
| Data Point | Description | Typical Units | Importance |
| Occupational Exposure Limit (OEL) | The airborne concentration to which nearly all workers may be repeatedly exposed without adverse health effects.[1][2][3] | µg/m³ | Dictates the level of containment and respiratory protection required.[2][3] |
| LD50 (Lethal Dose, 50%) | The dose of a substance that is lethal to 50% of a test population. | mg/kg | Indicates acute toxicity. |
| GHS Hazard Statements | Standardized phrases about the hazards of a chemical substance. | N/A | Provides a quick overview of the potential health and physical hazards. |
| Personal Protective Equipment (PPE) | Recommendations for protective gear. | N/A | Specifies the minimum required PPE for safe handling. |
| Incompatibility | A list of materials that may react dangerously with the substance. | N/A | Crucial for safe storage and preventing accidental reactions. |
Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential for selecting appropriate PPE.[4] For a novel calcium channel modulator of unknown potency, the following PPE is the recommended minimum.
Table 2: Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-layered nitrile gloves.[5] | Provides protection against incidental chemical splashes and allows for safe removal of the outer layer in case of contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[6] | Protects eyes from splashes, and aerosols. Goggles are required when there is a significant splash risk.[6] |
| Lab Coat | Flame-resistant lab coat with tight cuffs. | Protects skin and clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher, depending on the OEL and the procedure. | Required if handling powders or creating aerosols. Use within a certified chemical fume hood is the primary engineering control. |
| Footwear | Closed-toe shoes that cover the entire foot.[4][7] | Protects against spills and dropped objects. |
Operational and Disposal Plans
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered form of "this compound."
-
Preparation and Decontamination:
-
Designate a specific work area for handling the potent compound, such as a certified chemical fume hood.
-
Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Gather all necessary equipment: vials, spatulas, solvent, vortex mixer, and waste containers.
-
-
Weighing the Compound:
-
Perform all manipulations of the powder within the chemical fume hood.
-
Use an analytical balance with a draft shield.
-
Carefully weigh the desired amount of the compound onto weighing paper or directly into a tared vial. Avoid creating dust.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the compound.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution according to the recommendations in the SDS (e.g., at -20°C, protected from light).
-
-
Decontamination and Waste Disposal:
Waste Disposal Plan
Proper disposal of pharmaceutical waste is crucial to protect human health and the environment.[9] All waste generated from handling "this compound" must be treated as hazardous waste.
Table 3: Waste Stream Management
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, weighing paper, and other disposable lab supplies. Must be collected by a certified hazardous waste disposal service.[8] |
| Liquid Waste | Labeled, sealed hazardous waste container. | Includes unused solutions and solvents used for rinsing glassware. Do not pour down the drain.[10] |
| Sharps | Puncture-proof sharps container. | Includes needles, syringes, and contaminated glass Pasteur pipettes.[8] |
Emergency Procedures
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves a highly volatile substance.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, use a chemical spill kit to absorb the material. For powder spills, gently cover with damp paper towels to avoid creating dust.
-
Clean: Clean the area with an appropriate deactivating agent or soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Diagrams and Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling "this compound."
Caption: Risk assessment workflow for a new chemical compound.
Caption: Workflow for the proper disposal of hazardous laboratory waste.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment – Intranet [web04.hli.ubc.ca]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
